Vps34-IN-1

Catalog No.
S548427
CAS No.
M.F
C21H24ClN7O
M. Wt
425.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Vps34-IN-1

Product Name

Vps34-IN-1

IUPAC Name

1-[[5-[2-[(2-chloropyridin-4-yl)amino]pyrimidin-4-yl]-4-(cyclopropylmethyl)pyrimidin-2-yl]amino]-2-methylpropan-2-ol

Molecular Formula

C21H24ClN7O

Molecular Weight

425.9 g/mol

InChI

InChI=1S/C21H24ClN7O/c1-21(2,30)12-26-19-25-11-15(17(29-19)9-13-3-4-13)16-6-8-24-20(28-16)27-14-5-7-23-18(22)10-14/h5-8,10-11,13,30H,3-4,9,12H2,1-2H3,(H,25,26,29)(H,23,24,27,28)

InChI Key

AWNXKZVIZARMME-UHFFFAOYSA-N

SMILES

CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC(=NC=C4)Cl)O

solubility

Soluble in DMSO, not in water

Synonyms

VPS34IN1, VPS34 IN1, VPS34-IN1

Canonical SMILES

CC(C)(CNC1=NC=C(C(=N1)CC2CC2)C3=NC(=NC=C3)NC4=CC(=NC=C4)Cl)O

The exact mass of the compound Vps34-IN-1 is 425.17309 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Cellular Consequences and Downstream Effects

Author: Smolecule Technical Support Team. Date: February 2026

Inhibition of Vps34 by VPS34-IN1 has profound effects on cellular processes, which are outlined in the table below.

Cellular Process Effect of VPS34-IN1
PtdIns3P Pools Rapidly depletes PtdIns3P on endosomal membranes, disrupting recruitment of FYVE and PX domain-containing proteins [1] [2]
SGK3 Signaling Inhibits phosphorylation and activation of SGK3 (a PtdIns3P-dependent kinase) by disrupting its recruitment to endosomes [1]
Autophagy Inhibits both basal and induced autophagy by disrupting the formation and maturation of autophagosomes [3] [4] [5]
Vesicular Trafficking Impairs endocytic sorting, phagosome-lysosome fusion, and general vesicular trafficking, leading to accumulated intracellular vesicles [3] [2] [6]
mTORC1 Signaling Can impair mTORC1 signaling in certain contexts, such as acute myeloid leukemia cells [3]
Cell Survival & Death Induces apoptosis in specific cancer cells (e.g., AML) while sparing normal cells; shows synergy with other agents like L-asparaginase [3]

The following diagram summarizes the core mechanism of action of VPS34-IN1 and its primary cellular consequences:

G VPS34_IN1 VPS34-IN1 VPS34 Vps34 (Class III PI3K) VPS34_IN1->VPS34 Inhibits PI3P PtdIns3P Production VPS34->PI3P Catalyzes DownstreamProcs Downstream Processes PI3P->DownstreamProcs Autophagy Autophagy Initiation EndosomalTrafficking Endosomal Trafficking SGK3_Activation SGK3 Activation PhagosomeMaturation Phagosome Maturation ImpairedAutophagy Impaired Autophagy Autophagy->ImpairedAutophagy Leads to DisruptedTrafficking Disrupted Trafficking EndosomalTrafficking->DisruptedTrafficking Leads to InhibitedSGK3 Inhibited SGK3 Signaling SGK3_Activation->InhibitedSGK3 Leads to BlockedMaturation Blocked Lysosome Fusion PhagosomeMaturation->BlockedMaturation Leads to

Key Experimental Evidence and Protocols

Researchers have employed several standardized protocols to validate the effects of VPS34-IN1.

  • In Vitro Kinase Assay: The foundational IC₅₀ value of 25 nM was determined using recombinant Vps34 protein in kinase assays that measure the conversion of phosphatidylinositol (PtdIns) to PtdIns3P [1].
  • Cellular PtdIns3P Detection: A common method involves live-cell imaging of cells expressing a fluorescently tagged double FYVE domain (e.g., GFP-2xFYVE or GFP-2xHrs), which binds specifically to PtdIns3P on endosomes. Treatment with VPS34-IN1 causes a rapid (within 1-5 minutes) dispersal of this punctate signal, confirming target engagement in cells [1] [2].
  • SGK3 Activity Monitoring: The phosphorylation status of SGK3 is a key biomarker. Researchers typically analyze SGK3 phosphorylation at its T-loop (PDK1 site) and hydrophobic motif (mTOR site) via western blotting. VPS34-IN1 treatment leads to a rapid (~60%) loss of this phosphorylation without affecting the related SGK2 isoform [1].
  • Autophagy Flux Analysis: To assess autophagy inhibition, scientists treat cells with VPS34-IN1 and monitor LC3 lipidation (conversion of LC3-I to LC3-II) and p62/SQSTM1 degradation by western blot. Alternatively, the formation of GFP-LC3 puncta can be quantified by immunofluorescence or flow cytometry, often in combination with lysosomal inhibitors like chloroquine to measure flux [3] [4].

Research and Therapeutic Applications

VPS34-IN1 is primarily used as a chemical probe to dissect the physiological roles of Vps34 [1]. Its high selectivity makes it superior to earlier, less specific PI3K inhibitors like wortmannin or 3-methyladenine.

In therapeutic contexts, research has shown promising anti-leukemic activity in Acute Myeloid Leukemia (AML), where it induces apoptosis in cancer cells while sparing normal CD34+ hematopoietic cells [3]. It also demonstrates synergistic effects when combined with other agents, such as L-asparaginase [3].

Furthermore, VPS34-IN1 has been instrumental in basic research, helping to define Vps34's critical role in membrane fusion events for phagosomes, autophagosomes, and endosomes with lysosomes [2], and in regulating the functional adaptation of effector regulatory T cells (eTregs), which impacts autoimmunity and anti-tumor immunity [7].

References

Mechanism of Action and Cellular Consequences

Author: Smolecule Technical Support Team. Date: February 2026

Vps34 phosphorylates phosphatidylinositol (PtdIns) to generate PtdIns(3)P [1]. This lipid acts as a central docking signal on endosomal membranes, recruiting a subset of effector proteins that contain PtdIns(3)P-binding domains (such as FYVE or PX domains), thereby regulating intracellular membrane trafficking processes [1] [2].

VPS34-IN1 binds to the ATP-binding pocket of Vps34, inhibiting its kinase activity. This leads to a rapid depletion of cellular PtdIns(3)P pools [1] [3]. The diagram below illustrates the signaling pathway and the points of inhibition by VPS34-IN1.

G Stimulus Cellular Stress Nutrient Deprivation ULK1_Complex ULK1 Complex Activation Stimulus->ULK1_Complex VPS34_C1 Vps34 Complex I (ATG14L, Beclin-1, VPS15) ULK1_Complex->VPS34_C1 PI3P PtdIns(3)P Production VPS34_C1->PI3P AutophagyInit Autophagy Initiation (Phagophore Nucleation) PI3P->AutophagyInit SGK3_Act SGK3 Activation (Phosphorylation) PI3P->SGK3_Act VPS34IN1 VPS34-IN1 VPS34IN1->VPS34_C1 Inhibits

The inhibition of Vps34 by VPS34-IN1 has several rapid, measurable consequences in cells:

  • Disruption of PtdIns(3)P Probes: Administration of VPS34-IN1 induces a rapid, dose-dependent dispersal of fluorescently tagged PtdIns(3)P-binding probes (e.g., GFP-2xHrs) from endosomal membranes within 1-5 minutes [1] [3].
  • Inhibition of SGK3 Phosphorylation: VPS34-IN1 causes a rapid ~50-60% loss of phosphorylation (and thus activity) of the serum- and glucocorticoid-regulated kinase 3 (SGK3) within 1 minute. SGK3 is the only protein kinase known to specifically bind PtdIns(3)P via its N-terminal PX domain. VPS34-IN1 does not inhibit the related SGK2 isoform, which lacks this domain, highlighting its mechanistic specificity [1].
  • Synergistic Effects: Combining VPS34-IN1 with Class I PI3K inhibitors (e.g., GDC-0941) can lead to a more substantial (~80-90%) suppression of SGK3 activity, suggesting that SGK3 is controlled by multiple pools of PtdIns(3)P [1].

Key Experimental Applications & Protocols

VPS34-IN1 is used in various experimental setups to probe Vps34 function. Key applications and methodological considerations are summarized below.

Application Experimental Readout Key Findings Using VPS34-IN1
Studying Autophagy Translocation of LC3/Atg8, LC3-I to LC3-II conversion, p62 degradation, electron microscopy [4] Inhibits basal and drug-induced autophagy; blocks autophagosome-lysosome fusion [3] [4].
Membrane Trafficking Localization of PtdIns(3)P probes (e.g., GFP-2xHrs), endosomal marker analysis [3] Rapidly depletes PtdIns(3)P from endosomes, trans-Golgi network, and phagosomes [3].
Signal Transduction Western blot for SGK3 phosphorylation (T-loop & hydrophobic motif), Akt phosphorylation [1] Specifically inhibits SGK3 phosphorylation without affecting Akt, a Class I PI3K readout [1].
Cancer Research Cell viability/apoptosis assays, combination studies with other drugs [4] Shows antileukemic activity in AML models; synergizes with L-asparaginase [4].
Immune Cell Function Flow cytometry for T cell populations, cytokine profiling, mouse disease models [5] Reveals role for Vps34 in effector regulatory T cell (eTreg) survival and function [5].
Detailed Protocol: Monitoring PtdIns(3)P Dynamics by Live-Cell Imaging

This protocol is used to visually confirm Vps34 inhibition in real-time [3].

  • Cell Preparation: Seed immortalized human retinal pigmented epithelial (ARPE-19) cells or other suitable cell line onto glass-bottom culture dishes.
  • Transfection: Transfect cells with a plasmid encoding a fluorescent PtdIns(3)P biosensor, such as GFP-2xHrs (two tandem Hrs FYVE domains fused to GFP).
  • Serum Starvation (Optional): Incubate cells in serum-free medium for 1-2 hours before imaging to induce mild stress and enhance puncta formation.
  • Baseline Imaging: Place the dish on a pre-warmed (37°C, 5% CO₂) microscope stage. Using a confocal microscope, capture multiple fields of view showing the GFP-2xHrs signal, which appears as bright puncta throughout the cytoplasm.
  • Drug Administration: Add VPS34-IN1 directly to the culture medium to a final concentration of 1-5 µM. Gently swirl the dish to mix.
  • Time-Lapse Imaging: Immediately continue capturing images of the same fields of view every 30 seconds for 10-15 minutes.
  • Control Experiment: Perform a parallel experiment adding vehicle (e.g., DMSO) only to control cells.
  • Analysis: Observe the rapid dispersal of the GFP-2xHrs puncta in the VPS34-IN1-treated cells within minutes, while the puncta in the vehicle-treated cells remain stable.

Physicochemical and Handling Information

For researchers using this compound, key data is provided below.

Parameter Specification
CAS Number 1383716-33-3 [6] [7] [8]
Molecular Formula C₂₁H₂₄ClN₇O [6] [7]
Molecular Weight 425.91 g/mol [6] [8]
Purity ≥98% [6] [8]
Solubility Soluble in DMSO (~85 mg/mL) and ethanol (~85 mg/mL) [7].
Storage Store as a solid powder at -20°C. For stock solutions in DMSO, store at -80°C [7].

Research Significance and Therapeutic Potential

VPS34-IN1 has been instrumental in advancing our understanding of Vps34 biology. Its high selectivity makes it a superior research tool compared to earlier, less specific inhibitors.

Emerging research, particularly in cancer biology, suggests that Vps34 inhibition could have therapeutic value. For instance, VPS34-IN1 demonstrates anti-leukemic activity in Acute Myeloid Leukemia (AML) models, inducing apoptosis in AML cell lines and primary patient samples while sparing normal CD34+ hematopoietic cells [4]. It also impairs FLT3-ITD signaling, a common oncogenic driver in AML [4]. Furthermore, studies using VPS34-IN1 have revealed its role in modulating effector regulatory T cells (eTregs), with implications for both autoimmune diseases and anti-tumor immunity [5].

References

Vps34-IN1 discovery and initial characterization

Author: Smolecule Technical Support Team. Date: February 2026

Initial Discovery and Characterization

VPS34-IN1 was first reported in a 2014 study as a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34 [1] [2].

The table below summarizes its key biochemical characteristics from initial studies:

Characteristic Description
Primary Target Class III PI3K Vps34 [1]
In vitro IC₅₀ 25 nM against recombinant Vps34-Vps15 complex [1] [3] [4]
Selectivity Profile Did not significantly inhibit 340 protein kinases or 25 lipid kinases tested, including all class I and class II PI3K isoforms [1] [2]
Key Cellular Effect Rapid, dose-dependent reduction of cellular PtdIns(3)P levels and dispersal of PtdIns(3)P-binding probes from endosomes within 1 minute [1] [5]
Impact on SGK3 Induced rapid ~50-60% loss of SGK3 phosphorylation within 1 minute [1] [2]

Mechanism of Action and Key Experiments

VPS34-IN1 acts by targeting the ATP-binding domain of Vps34, inhibiting its ability to phosphorylate phosphatidylinositol (PtdIns) to produce phosphatidylinositol 3-phosphate (PtdIns(3)P) [6]. This PtdIns(3)P lipid serves as a critical docking site for proteins containing FYVE or PX domains, thereby regulating intracellular membrane trafficking and signaling [1] [7].

A key finding from the initial characterization was that VPS34-IN1 revealed SGK3 (serum- and glucocorticoid-regulated kinase 3) as a downstream target of Vps34 [1] [2]. The following diagram illustrates this central signaling pathway and the inhibitory effect of VPS34-IN1.

g1 VPS34_IN1 VPS34-IN1 Vps34 Vps34 Complex VPS34_IN1->Vps34 Inhibits ClassI_PI3K Class I PI3K (e.g., p110α) PtdIns_345_P3 PtdIns(3,4,5)P₃ ClassI_PI3K->PtdIns_345_P3 SHIP_INPP4B SHIP1/2 & INPP4B PtdIns_345_P3->SHIP_INPP4B PtdIns3P_Pool2 PtdIns(3)P Pool 2 (From Class I PI3K) SHIP_INPP4B->PtdIns3P_Pool2 Conversion PtdIns3P_Pool1 PtdIns(3)P Pool 1 (Endosomal) Vps34->PtdIns3P_Pool1 Produces SGK3 SGK3 Kinase (PX Domain) PtdIns3P_Pool1->SGK3 Recruits & Activates PtdIns3P_Pool2->SGK3 Recruits & Activates SGK3_Active SGK3 Active (Phosphorylated) SGK3->SGK3_Active Downstream Downstream Cellular Processes SGK3_Active->Downstream

The diagram illustrates the two cellular pools of PtdIns(3)P that regulate SGK3 activity and the specific inhibitory action of VPS34-IN1 [1] [2].

Experimental Protocols from Key Studies

The following are summaries of key experimental methodologies used in the foundational and subsequent studies to characterize VPS34-IN1.

In Vitro Kinase Assay for Potency and Selectivity [1]
  • Purpose: To determine the half-maximal inhibitory concentration (IC₅₀) of VPS34-IN1 against Vps34 and its selectivity across a wide panel of kinases.
  • Methodology: Recombinant Vps34 (expressed as a complex with Vps15 in insect cells) was incubated with VPS34-IN1 across a range of concentrations. Kinase activity was measured by quantifying the phosphorylation of its substrate, phosphatidylinositol (PtdIns), into PtdIns(3)P. Selectivity was assessed against 340 protein kinases and 25 additional lipid kinases.
Cellular PtdIns(3)P Detection [1]
  • Purpose: To visualize the rapid impact of VPS34-IN1 on endogenous PtdIns(3)P levels in living cells.
  • Methodology: Cells were transfected with a fluorescently tagged probe specific for PtdIns(3)P (e.g., a FYVE or PX domain). The localization of this probe to endosomal membranes was then tracked using live-cell imaging before and after treatment with VPS34-IN1. A rapid dispersal of the probe from membranes indicates a drop in PtdIns(3)P levels.
Analysis of SGK3 Phosphorylation and Activity [1]
  • Purpose: To investigate the functional consequence of Vps34 inhibition on the downstream kinase SGK3.
  • Methodology:
    • Western Blotting: Cells were treated with VPS34-IN1, and lysates were analyzed by western blot using antibodies specific for phosphorylated SGK3 (at the T-loop and hydrophobic motif) and total SGK3.
    • SGK3 Activity Assay: SGK3 was immunoprecipitated from treated cells, and its kinase activity was measured in an in vitro reaction using a specific peptide substrate (e.g., the NDRG1 peptide).

Preclinical Research Applications

Since its discovery, VPS34-IN1 has been used as a tool compound in various preclinical studies to investigate the role of Vps34 in different biological contexts.

Research Area / Disease Model Key Findings Citation
Acute Myeloid Leukemia (AML) VPS34-IN1 induced apoptosis in AML cell lines and primary patient samples, while sparing normal CD34+ hematopoietic cells. It also inhibited protective autophagy and impaired FLT3-ITD oncogenic signaling. [6]
ER+ Breast Cancer VPS34-IN1 triggered apoptosis by activating the ER stress pathway, specifically the PERK/ATF4/CHOP axis, suggesting a potential therapeutic strategy. [8]
Regulatory T Cell (Treg) Biology Studies using genetic models (not the inhibitor) revealed that Vps34 is crucial for the functional adaptation and survival of effector Tregs, impacting immune homeostasis and anti-tumor immunity. [9]
Autophagy Research VPS34-IN1 is widely used to inhibit the canonical autophagy pathway by blocking the initial formation of autophagosomes, helping to dissect the role of autophagy in various cellular processes. [7]

Key Considerations for Researchers

  • Research Tool vs. Therapeutic Agent: VPS34-IN1 is primarily valued as a highly selective research tool for probing Vps34 biology in cellular models. It is still in the preclinical research stage and has not been approved for clinical use [5].
  • Combination Studies: The initial characterization suggested that combining VPS34-IN1 with class I PI3K inhibitors (e.g., GDC-0941) could be a powerful strategy to simultaneously target multiple PtdIns(3)P pools and more completely inhibit downstream effectors like SGK3 [1] [2].
  • Biomarker for Target Engagement: The rapid dephosphorylation of SGK3 serves as a robust pharmacodynamic biomarker to confirm Vps34 inhibition in cellular experiments [1] [2].

References

role of Vps34-IN1 in phosphoinositide 3-kinase inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Compound Profile and Selectivity

The table below summarizes the key biochemical and cellular characteristics of VPS34-IN1:

Property Description
Target Vacuolar Protein Sorting 34 (Vps34), the sole class III PI3K [1] [2]
In Vitro IC₅₀ 25 nM [1] [2]
Selectivity Profile Highly selective; no significant inhibition of 340 protein kinases or 25 other lipid kinases tested, including all class I and class II PI3K isoforms [1] [3]
Primary Cellular Effect Rapid, dose-dependent reduction of cellular PtdIns(3)P; disperses PtdIns(3)P-binding probes from endosome membranes within 1 minute [1]
Key Downstream Target Serum- and glucocorticoid-regulated kinase 3 (SGK3); VPS34-IN1 induces a rapid 50-60% loss of SGK3 phosphorylation [1] [2]

Mechanisms of Action and Key Applications

VPS34-IN1 inhibits Vps34's catalytic activity, preventing the phosphorylation of its sole substrate, phosphatidylinositol (PtdIns), into phosphatidylinositol 3-phosphate (PtdIns(3)P) [1] [4]. This reduction in PtdIns(3)P levels disrupts the recruitment of effector proteins that contain PX or FYVE domains, which is crucial for various cellular functions.

The diagram below illustrates the cellular signaling pathways affected by VPS34-IN1:

VPS34_IN1 VPS34-IN1 VPS34 VPS34 Complex I (ATG14-containing) VPS34_IN1->VPS34 Inhibits PI3P PtdIns(3)P VPS34->PI3P Produces SGK3 Inactive SGK3 PI3P->SGK3 Recruits to Endosome Autophagy Autophagosome Formation PI3P->Autophagy Initiates EndosomalTraffic Endosomal Trafficking PI3P->EndosomalTraffic Regulates pSGK3 Active SGK3 (Phosphorylated) SGK3->pSGK3 PDK1/mTOR Phosphorylation

VPS34-IN1 has been instrumental in several research contexts:

  • SGK3 Regulation: VPS34-IN1 revealed that SGK3 kinase activity depends on PtdIns(3)P binding via its PX domain. Combining VPS34-IN1 with class I PI3K inhibitors nearly completely ablated SGK3 activity, suggesting its activity is controlled by two pools of PtdIns(3)P—one produced directly by Vps34 and another derived from the class I PI3K product PtdIns(3,4,5)P3 [1] [2].

  • Antileukemic Activity: In Acute Myeloid Leukemia (AML), VPS34-IN1 induced apoptosis in AML cell lines and primary patient samples without affecting normal CD34+ hematopoietic cells [3]. It exhibited pleiotropic effects, including inhibition of basal and drug-induced autophagy, impairment of vesicular trafficking, and disruption of mTORC1 and STAT5 signaling, particularly in FLT3-ITD mutant AML [3].

  • Metabolic Reprogramming: Studies in heterozygous Vps34 kinase-dead mice, which model pharmacological inhibition, showed that reduced Vps34 activity enhances insulin sensitivity and glucose tolerance [5]. The mechanism involves reprogramming mitochondrial metabolism, reducing hepatic glucose production, and increasing glucose uptake in muscle [5].

Experimental Protocol Guidance

Key methodological considerations for using VPS34-IN1 in cellular assays are summarized below:

Aspect Protocol Details
Validating Target Engagement Treat cells and monitor rapid dispersal of fluorescent PtdIns(3)P probes (e.g., GFP-2xFYVE) from endosomes. Significant effects can be seen within 1-5 minutes of treatment [1].
Monitoring Downstream Inhibition Use Western blotting to detect a rapid reduction in SGK3 phosphorylation. A ~50-60% loss can occur within 1 minute of treatment, serving as a robust biomarker for Vps34 inhibition [1] [2].
Assessing Autophagy Monitor autophagy using GFP-LC3 translocation. VPS34-IN1 treatment reduces the number of GFP-LC3 puncta per cell, indicating inhibition of autophagosome formation [3] [6].
Combination Studies To dissect phosphoinositide signaling, combine with class I PI3K inhibitors (e.g., GDC-0941). This can reveal complementary pathways, as seen in the near-complete ablation of SGK3 activity [1].

Therapeutic Potential and Research Utility

  • Therapeutic Implications: Research using VPS34-IN1 and related inhibitors suggests Vps34 is a potential drug target for several conditions. The antileukemic activity of VPS34-IN1 highlights its potential in oncology [3]. The enhanced insulin sensitivity observed in models of Vps34 inhibition suggests potential for Type-2 diabetes [5]. Furthermore, VPS34's role in thrombosis indicates relevance for cardiovascular diseases [7].

  • Utility as a Research Probe: VPS34-IN1's primary value lies in its high selectivity, which makes it an excellent chemical probe for delineating the physiological and cellular roles of Vps34's kinase activity, distinct from its scaffolding function [1] [5]. Monitoring SGK3 phosphorylation provides a reliable cellular biomarker for Vps34 activity, analogous to the use of Akt phosphorylation for class I PI3K activity [1] [2].

VPS34-IN1 is a foundational tool for investigating PtdIns(3)P-dependent processes. Its most critical and rapid cellular readout is the loss of SGK3 phosphorylation, which you can typically detect within one minute of treatment [1].

References

Comprehensive Technical Guide: VPS34-IN1 and PI3P Signaling Pathway

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vps34 and PI3P Signaling

Vps34 (vacuolar protein sorting 34) represents the sole member of the Class III phosphoinositide 3-kinase (PI3K) family in mammalian cells, distinguished from Class I PI3Ks that primarily generate PtdIns(3,4,5)P3 for growth factor signaling. This evolutionarily conserved lipid kinase catalyzes the phosphorylation of phosphatidylinositol (PI) to produce phosphatidylinositol-3-phosphate (PI3P), a critical lipid second messenger that governs multiple membrane trafficking events and cellular homeostasis pathways. Unlike its Class I counterparts, Vps34 functions primarily in intracellular membrane identity and dynamics rather than acute signal transduction, making it a fundamental regulator of vesicular trafficking, autophagy, and metabolic sensing.

The spatiotemporal production of PI3P at distinct cellular membranes serves as a docking platform for effector proteins containing specific PI3P-binding domains, primarily the FYVE (Fab1, YOTB, Vac1, and EEA1) and PX (Phox homology) domains. These domains recruit a diverse array of cellular proteins to PI3P-enriched membranes, enabling the coordination of complex processes including autophagosome biogenesis, endosomal maturation, phagosome processing, and nutrient sensing. Vps34 itself operates within multiple macromolecular complexes, each with distinct cellular localizations and functions: Complex I (with Vps15, Beclin-1, and ATG14) regulates autophagy initiation, while Complex II (with Vps15, Beclin-1, and UVRAG) controls endosomal sorting and maturation [1] [2].

Vps34-IN1: Key Properties and Pharmacological Profile

VPS34-IN1 is a highly selective and potent ATP-competitive inhibitor that specifically targets the catalytic activity of Vps34 without significantly affecting other cellular kinases. Developed through systematic chemical optimization, this bis-aminopyrimidine compound exhibits an IC50 of 25 nM against recombinant Vps34 in vitro, with remarkable specificity across the kinome and lipid kinome. Comprehensive profiling against 340 protein kinases and 25 lipid kinases (including all Class I and Class II PI3K isoforms) revealed minimal off-target effects, establishing VPS34-IN1 as a superior chemical probe for dissecting Vps34-specific functions compared to earlier pan-PI3K inhibitors like wortmannin and LY294002 [3] [4].

Table 1: Key Pharmacological Properties of VPS34-IN1

Parameter Specification Experimental Context
IC50 against Vps34 25 nM In vitro kinase assay [3]
Specificity No significant inhibition of 340 protein kinases or 25 lipid kinases (including Class I/II PI3Ks) Broad kinome profiling [3]
Cellular activity Disperses PI3P probes from endosomes within 1 minute Live-cell imaging with GFP-2xFYVE [3]
SGK3 phosphorylation ~50-60% reduction within 1 minute Western blot analysis [3]
Key structural features Bis-aminopyrimidine; targets hydrophobic region of ATP-binding domain Chemical characterization [5]

The cellular efficacy of VPS34-IN1 is demonstrated by its rapid action, with dispersal of PI3P-binding probes from endosomal membranes occurring within 1 minute of treatment. This rapid onset enables precise temporal control over Vps34 inhibition, facilitating acute versus chronic inhibition studies and minimizing compensatory adaptations that can complicate genetic approaches. Importantly, VPS34-IN1 treatment does not disrupt the scaffolding function of Vps34 within its multiprotein complexes, allowing specific interrogation of its lipid kinase activity without destabilizing the complexes themselves—a significant advantage over RNAi or knockout approaches that reduce complex stability [6].

PI3P Signaling Pathway Architecture and Cellular Functions

The Vps34-PI3P signaling axis represents a fundamental regulatory system that controls membrane identity and trafficking through the generation of PI3P microdomains on specific cellular compartments. These PI3P-enriched membranes serve as organizational platforms that recruit and activate effector proteins containing FYVE or PX domains, thereby coordinating multiple cellular processes. The diagram below illustrates the core architecture of the Vps34/PI3P signaling pathway and its key cellular functions:

g cluster_complexes Vps34 Complexes cluster_effectors PI3P Effector Domains cluster_processes Cellular Processes Vps34 Vps34 PI3P PI3P Vps34->PI3P FYVE FYVE Domain PI3P->FYVE PX PX Domain PI3P->PX Complex_I Complex I (Vps34, Vps15, Beclin-1, ATG14) Complex_I->Vps34 Complex_II Complex II (Vps34, Vps15, Beclin-1, UVRAG) Complex_II->Vps34 Autophagy Autophagy Regulation FYVE->Autophagy Endosomal Endosomal Trafficking FYVE->Endosomal Phagocytosis Phagosome Maturation PX->Phagocytosis Signaling Cell Signaling PX->Signaling Outcomes Key Functional Outcomes Autophagy->Outcomes Lysosomal degradation Cell survival during stress Endosomal->Outcomes ERC biogenesis Receptor recycling Phagocytosis->Outcomes LC3 recruitment Lysosome fusion Signaling->Outcomes SGK3 activation mTOR regulation

The subcellular distribution of PI3P is heterogeneous and tightly regulated, with distinct pools localizing to different membrane compartments. In retinal pigmented epithelial (RPE) cells and other cell types, PI3P-enriched membranes include early endosomes, the trans-Golgi network, phagosomes, and autophagosomes. This compartment-specific enrichment allows PI3P to regulate distinct cellular processes in different locations. The functional diversity of PI3P signaling is further amplified by the existence of multiple Vps34 complexes with different subcellular localizations and regulatory mechanisms [1] [7].

Table 2: Cellular Functions of Vps34-Derived PI3P

Cellular Function PI3P Role Functional Consequences of Vps34 Inhibition
Autophagy Early autophagosome formation and maturation Accumulation of LC3-positive membranes, blocked fusion with lysosomes [1]
Endosomal Trafficking Early endosome identity and recycling compartment biogenesis Disrupted Rab11a-dependent recycling, loss of ERC [6]
Phagocytosis LC3-associated phagocytosis (LAP) and phagosome-lysosome fusion Impaired degradation of phagocytosed material [1]
Metabolic Signaling SGK3 activation via PX domain binding Reduced SGK3 phosphorylation and activity [3]
Receptor Sorting Endosome-to-lysosome trafficking and multivesicular body formation Altered growth factor receptor degradation [6]

Experimental Protocols for Vps34/PI3P Pathway Analysis

Assessing PI3P Dynamics Using Biosensors

The localization and dynamics of PI3P in live cells can be visualized using genetically encoded biosensors based on specific PI3P-binding domains. The most widely employed probe is the GFP-2xFYVE construct, which consists of two tandem FYVE domains from Hrs protein fused to green fluorescent protein. This probe exhibits high specificity and affinity for PI3P, allowing real-time monitoring of PI3P dynamics in living cells:

  • Cell preparation: Plate cells on glass-bottom dishes and transfert with GFP-2xFYVE construct using appropriate transfection method. Allow 24-48 hours for expression before imaging.
  • Live-cell imaging: Perform imaging in appropriate physiological buffer using confocal or spinning-disk microscopy. GFP-2xFYVE typically displays a punctate pattern representing PI3P-enriched endosomal membranes.
  • VPS34-IN1 treatment: Add VPS34-IN1 (typically 1-5 μM final concentration) directly to imaging medium while continuously acquiring images. Rapid dispersal of GFP-2xFYVE from punctate structures should occur within 1-5 minutes.
  • Controls: Always include DMSO vehicle control and validate specificity using GFP-2xFYVE with mutations in PI3P-binding residues [1] [6].

For quantitative analysis, the number, size, and intensity of GFP-2xFYVE puncta can be quantified before and after treatment using ImageJ or similar software, providing a readout of Vps34 activity and PI3P dynamics under different experimental conditions.

Monitoring Autophagy Flux Upon Vps34 Inhibition

Vps34 inhibition profoundly impacts autophagy at multiple stages, and assessing autophagic flux requires complementary approaches to distinguish between early and late effects:

  • LC3 puncta formation assay: Transfert cells with GFP-LC3 construct and treat with VPS34-IN1 for various durations (15 min to 4 hours). Fix cells and quantify GFP-LC3 puncta per cell using fluorescence microscopy. Short-term treatment (1-2 hours) typically increases LC3 puncta due to blocked degradation, while longer treatments (4-24 hours) may reduce puncta as autophagosome initiation becomes impaired.
  • Western blot analysis of LC3-I/II conversion: Harvest cells after VPS34-IN1 treatment and process for Western blotting using anti-LC3 antibodies. Monitor the conversion of LC3-I to lipidated LC3-II, which increases when autophagosome-lysosome fusion is blocked. For flux assessment, include chloroquine (50-100 μM, 4 hours) to inhibit lysosomal degradation as a control.
  • Electron microscopy: Process VPS34-IN1-treated cells for conventional EM analysis to visualize accumulation of autophagic vacuoles and membrane aggregates that are characteristic of disrupted autophagy [1] [5].
Analyzing Endosomal Trafficking Defects

PI3P depletion causes rapid and dramatic reorganization of the endosomal system, which can be assessed using specific markers:

  • Transferrin recycling assay: Incubate cells with Alexa Fluor-conjugated transferrin (25 μg/mL) for 30 minutes at 37°C to allow uptake and accumulation in recycling compartments. Wash and either fix immediately (pulse) or chase in unlabeled medium for various times (5-60 minutes) before fixation. Compare transferrin retention in VPS34-IN1-treated versus control cells.
  • Immunofluorescence for endosomal markers: Stain fixed cells with antibodies against EEA1 (early endosomes), Rab11a (recycling endosomes), and LAMP1 (lysosomes) after VPS34-IN1 treatment. Note the dispersal of peripheral endosomes and loss of pericentriolar recycling compartment that occurs within 30-60 minutes of treatment.
  • Live imaging of endosomal dynamics: Co-transfect cells with GFP-2xFYVE and RFP-Rab11a to simultaneously monitor PI3P dynamics and recycling endosome organization during VPS34-IN1 treatment [6].

Therapeutic Implications and Research Applications

Oncological Applications

The antileukemic activity of VPS34-IN1 has been demonstrated in acute myeloid leukemia (AML), where inhibition of Vps34 induces apoptosis in malignant cells while sparing normal CD34+ hematopoietic cells. This selective cytotoxicity appears mediated through multiple mechanisms, including:

  • Blockade of protective autophagy: VPS34-IN1 effectively inhibits both basal and drug-induced autophagy, sensitizing AML cells to chemotherapeutic agents like L-asparaginase.
  • Disruption of oncogenic signaling: Phosphoproteomic analyses revealed that VPS34-IN1 specifically inhibits STAT5 phosphorylation downstream of the FLT3-ITD oncogene, a key driver in AML pathogenesis.
  • Impaired vesicular trafficking and nutrient sensing: By disrupting endosomal function, Vps34 inhibition interferes with receptor trafficking and mTORC1 signaling, creating metabolic stress in cancer cells [5].

The synergistic interaction between VPS34-IN1 and conventional chemotherapeutic agents suggests potential combination therapy approaches, particularly for FLT3-ITD-positive AML cases with poor prognosis.

Metabolic Disease Applications

Interestingly, partial inhibition of Vps34 has been shown to improve metabolic parameters in mouse models, suggesting potential applications in metabolic diseases:

  • Heterozygous Vps34 kinase-dead mice (Vps34D761A/+) exhibit enhanced insulin sensitivity and improved glucose tolerance without apparent pathological consequences.
  • The mechanism involves tissue-specific metabolic reprogramming: in liver, Vps34 inhibition reduces gluconeogenesis, while in muscle it enhances glucose uptake through a switch from oxidative phosphorylation toward glycolysis.
  • Vps34 inactivation also protects against high-fat diet-induced hepatic steatosis, reducing liver triglyceride content and improving overall metabolic health [2].

These findings position Vps34 as a potential drug target for type 2 diabetes and related metabolic disorders, though careful dose titration would be essential to avoid the complete inhibition that drives apoptosis in cancer cells.

Conclusion and Future Directions

VPS34-IN1 represents a powerful chemical tool for dissecting the complex roles of Vps34 and PI3P in cellular regulation. Its exceptional specificity and rapid onset of action enable precise interrogation of Vps34 function without the compensatory adaptations and complex scaffolding effects that complicate genetic approaches. Research using this inhibitor has revealed the critical importance of temporal control in Vps34 function, with acute inhibition producing different phenotypes than chronic depletion.

References

Comprehensive Technical Guide: VPS34-IN1 Mechanism and SGK3 Kinase Regulation

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to VPS34-IN1 and SGK3 Regulation

VPS34-IN1 represents a highly selective and potent inhibitor of the vacuolar protein sorting 34 (Vps34) enzyme, also known as class III phosphoinositide 3-kinase (PI3K). Vps34 plays a critical role in cellular homeostasis by phosphorylating phosphatidylinositol (PtdIns) to generate phosphatidylinositol 3-phosphate (PtdIns(3)P), a key lipid second messenger that regulates membrane trafficking processes through its ability to recruit proteins containing PtdIns(3)P-binding PX (phox homology) and FYVE domains. The discovery and characterization of VPS34-IN1 has provided researchers with a valuable chemical probe to investigate the physiological functions of Vps34 and its downstream signaling pathways [1] [2].

Serum- and glucocorticoid-regulated kinase 3 (SGK3) has emerged as a crucial downstream effector of Vps34 signaling. Unlike other AGC family kinases, SGK3 contains an N-terminal PX domain that specifically binds to PtdIns(3)P, localizing the kinase to endosomal membranes where it becomes activated. The regulation of SGK3 activity by Vps34-generated PtdIns(3)P represents a significant signaling axis with implications for various physiological and pathological processes, including cancer and cardiovascular diseases. This technical guide provides an in-depth analysis of VPS34-IN1 characteristics, its effects on SGK3 regulation, experimental protocols for studying this pathway, and potential therapeutic applications [1] [3] [2].

VPS34-IN1 Characteristics and Selectivity Profile

Pharmacological Properties

VPS34-IN1 demonstrates exceptional potency and selectivity as a Vps34 inhibitor. In vitro enzymatic assays revealed that VPS34-IN1 inhibits recombinant Vps34 with an IC50 of 25 nM, indicating strong binding affinity and inhibitory activity. The compound exhibits a rapid onset of action in cellular systems, inducing dose-dependent dispersal of PtdIns(3)P-binding probes from endosomal membranes within just 1 minute of treatment. This rapid effect demonstrates the compound's efficient cellular penetration and immediate target engagement [1] [2].

The selectivity profile of VPS34-IN1 is particularly noteworthy. Comprehensive screening against a panel of 340 protein kinases and 25 lipid kinases revealed no significant off-target activity at concentrations effective for Vps34 inhibition. This includes all isoforms of class I PI3Ks (p110α, p110β, p110γ, and p110δ) and class II PI3Ks (PI3KC2α, PI3KC2β, and PI3KC2γ), which are structurally related lipid kinases that often present selectivity challenges for PI3K inhibitors. The high specificity of VPS34-IN1 makes it an exceptional chemical probe for dissecting Vps34-specific functions in complex cellular signaling environments [1].

Structural and Mechanistic Insights

VPS34-IN1 is a bis-aminopyrimidine compound that targets the hydrophobic region of the Vps34 ATP-binding domain. This binding mode provides a structural basis for its selectivity, as the compound exploits unique features of the Vps34 active site that distinguish it from other PI3K classes and protein kinases. The compound's mechanism involves competitive inhibition with respect to ATP, effectively blocking the catalytic conversion of PtdIns to PtdIns(3)P [4].

Table 1: Key Characteristics of VPS34-IN1

Parameter Specification Experimental Context
IC50 against Vps34 25 nM In vitro kinase assay
Selectivity against class I PI3Ks No significant inhibition Profiling against p110α, p110β, p110γ, p110δ
Selectivity against class II PI3Ks No significant inhibition Profiling against PI3KC2α, PI3KC2β, PI3KC2γ
Selectivity against protein kinases No significant inhibition against 340 kinases Broad kinase profiling
Cellular activity onset Within 1 minute Dispersal of PtdIns(3)P probes from endosomes
Chemical class Bis-aminopyrimidine ATP-competitive inhibitor

The cellular specificity of VPS34-IN1 has been rigorously demonstrated through multiple approaches. Treatment with VPS34-IN1 does not affect the ability of class I PI3K to regulate Akt phosphorylation or activity, confirming that it specifically targets class III PI3K without impacting class I PI3K signaling. This distinguishes VPS34-IN1 from pan-PI3K inhibitors that target multiple PI3K classes and consequently produce complex phenotypic outcomes due to simultaneous inhibition of multiple signaling pathways [1] [2].

SGK3 Regulation by VPS34 and PtdIns(3)P

Mechanism of SGK3 Activation

SGK3 is uniquely positioned as a downstream effector of Vps34 signaling due to its N-terminal PX domain, which specifically binds PtdIns(3)P. This domain enables SGK3 to translocate to endosomal membranes enriched with PtdIns(3)P, where it undergoes activation through phosphorylation at key regulatory sites. The activation mechanism involves phosphorylation of the T-loop residue (Thr320) by phosphoinositide-dependent kinase 1 (PDK1) and phosphorylation of the hydrophobic motif (Ser486) by the mammalian target of rapamycin (mTOR) [1] [3].

Research using VPS34-IN1 has revealed that PtdIns(3)P binding induces significant conformational changes in SGK3 associated with its activation. In the inactive state, the PI3P-binding pocket of the PX domain is sequestered, suggesting an autoinhibitory mechanism. Binding to PtdIns(3)P releases this autoinhibition and facilitates the phosphorylation events necessary for full kinase activation. This allosteric activation mechanism, elucidated through hydrogen-deuterium exchange mass spectrometry (HDX-MS), provides potential avenues for developing allosteric inhibitors targeting SGK3 in cancer [3].

Dual Regulation by PtdIns(3)P Pools

The seminal discovery facilitated by VPS34-IN1 is that SGK3 activity is controlled by two distinct pools of PtdIns(3)P with different biosynthetic origins:

  • The Vps34-derived pool is generated through direct phosphorylation of PtdIns by Vps34 at endosomal membranes. Inhibition with VPS34-IN1 rapidly reduces SGK3 phosphorylation by approximately 50-60% within 1 minute, demonstrating the direct contribution of Vps34 to SGK3 activation [1].
  • The Class I PI3K-derived pool originates from the sequential dephosphorylation of PtdIns(3,4,5)P3, the product of class I PI3Ks. This conversion involves the actions of PtdIns 5-phosphatases (SHIP1/2) and PtdIns 4-phosphatase (INPP4B). Class I PI3K inhibitors (GDC-0941 and BKM120) reduce SGK3 activity by approximately 40% without affecting Vps34 [1] [2].

The functional significance of this dual regulation mechanism is profound. Combining VPS34-IN1 with class I PI3K inhibitors reduces SGK3 activity by 80-90%, suggesting complementary roles for both PtdIns(3)P pools in maintaining SGK3 activation. This has important implications for therapeutic strategies, particularly in cancers where SGK3 may compensate for loss of Akt signaling following class I PI3K inhibition [1] [2].

G cluster_1 Class I PI3K Pathway cluster_2 Vps34 Pathway ClassI_PI3K Class I PI3K Activation PtdIns345P3 PtdIns(3,4,5)P3 ClassI_PI3K->PtdIns345P3 Produces ClassI_PI3K->PtdIns345P3 PtdIns34P2 PtdIns(3,4)P2 PtdIns345P3->PtdIns34P2 Dephosphorylation PtdIns345P3->PtdIns34P2 SHIP SHIP1/2 (5-phosphatase) PtdIns3P_ClassI PtdIns(3)P (Class I-derived) PtdIns34P2->PtdIns3P_ClassI Dephosphorylation PtdIns34P2->PtdIns3P_ClassI INPP4B INPP4B (4-phosphatase) VPS34_IN1 VPS34-IN1 Inhibitor Vps34 Vps34 (Class III PI3K) VPS34_IN1->Vps34 Inhibits PtdIns3P_Vps34 PtdIns(3)P (Vps34-derived) Vps34->PtdIns3P_Vps34 Produces Vps34->PtdIns3P_Vps34 PtdIns PtdIns PtdIns->Vps34 PtdIns->PtdIns3P_Vps34 Phosphorylation SGK3_inactive SGK3 (Inactive) PtdIns3P_Vps34->SGK3_inactive Binds PX Domain PtdIns3P_ClassI->SGK3_inactive Binds PX Domain SGK3_active SGK3 (Active) SGK3_inactive->SGK3_active Conformational Change PDK1 PDK1 Phosphorylation SGK3_active->PDK1 Enables mTOR mTOR Phosphorylation SGK3_active->mTOR Enables Cellular_effects Cellular Responses (Proliferation, Survival) SGK3_active->Cellular_effects Regulates PDK1->SGK3_active T-loop Phosphorylation mTOR->SGK3_active Hydrophobic Motif Phosphorylation

Figure 1: SGK3 Regulation by Dual PtdIns(3)P Pools - This diagram illustrates the dual regulation of SGK3 kinase activity through PtdIns(3)P pools generated by both Class I and Class III PI3K pathways. VPS34-IN1 specifically inhibits the Vps34-derived pool while leaving the Class I PI3K-derived pool intact.

Experimental Approaches and Protocols

Key Methodologies for VPS34 and SGK3 Analysis

The characterization of VPS34-IN1 and its effects on SGK3 regulation employed a comprehensive set of experimental approaches that can serve as protocols for researchers investigating this pathway:

  • In Vitro Kinase Assays: Recombinant Vps34 enzyme activity was measured using lipid kinase assays with PtdIns as substrate. Inhibition studies with VPS34-IN1 determined IC50 values through dose-response curves. Similar assays were performed against panels of protein and lipid kinases to establish selectivity [1].
  • Cellular PtdIns(3)P Monitoring: Cells transfected with specific PtdIns(3)P-binding probes (such as FYVE or PX domains) were treated with VPS34-IN1, and probe localization was monitored by immunofluorescence or live-cell imaging. Dispersal from endosomal membranes indicates reduced PtdIns(3)P levels [1] [2].
  • SGK3 Activity Measurements: SGK3 kinase activity was assessed using immunoprecipitation followed by in vitro kinase assays with specific substrates. Phosphorylation status was determined by phospho-specific antibodies targeting Thr320 and Ser486 [1] [3].
  • Chemical Genetics Approaches: Combined inhibition with VPS34-IN1 and class I PI3K inhibitors (GDC-0941, BKM120) was used to dissect the contributions of different PtdIns(3)P pools to SGK3 regulation [1].
Advanced Techniques for Mechanism Elucidation

Several advanced methodologies have been employed to gain deeper insights into the mechanism of SGK3 regulation:

  • Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS): This technique was used to investigate conformational changes in SGK3 upon PtdIns(3)P binding, revealing allosteric activation mechanisms [3].
  • In Vitro Reconstitution Systems: SGK3 activation was reconstituted using purified components on phosphatidylinositol liposomes, demonstrating direct activation by Vps34-mediated PI3P synthesis [3].
  • Phosphoproteomic Analysis: Unbiased phosphoproteomic approaches identified downstream effectors of Vps34 signaling, including STAT5 phosphorylation in AML cells [4].
  • CRISPR/Cas9 Genome Editing: VPS34 knockout cell lines were generated to validate the specificity of VPS34-IN1 and investigate Vps34 functions in autophagy and vesicular trafficking [4].

Table 2: Experimental Approaches for Studying VPS34-IN1 and SGK3 Regulation

Methodology Key Applications Notable Findings
In vitro lipid kinase assays Determining inhibitor potency and selectivity IC50 of 25 nM for Vps34; >1000-fold selectivity over other PI3K classes
Cellular PtdIns(3)P monitoring Assessing target engagement and cellular activity Rapid dispersal (1 min) of PtdIns(3)P probes from endosomes
SGK3 phosphorylation analysis Evaluating downstream signaling effects ~50-60% reduction with VPS34-IN1; ~80-90% reduction with combination inhibition
HDX-MS Mapping conformational changes PI3P binding induces allosteric activation of SGK3
In vitro reconstitution Establishing direct mechanisms Vps34-mediated PI3P synthesis directly activates SGK3 on liposomes
Combination inhibitor studies Dissecting PtdIns(3)P pool contributions Identification of dual regulation by Vps34 and class I PI3K pathways

Therapeutic Implications and Research Applications

Antileukemic Activity in AML

VPS34 inhibition demonstrates promising antileukemic activity in acute myeloid leukemia (AML). Research shows that VPS34-IN1 induces apoptosis in AML cells while sparing normal CD34+ hematopoietic cells, suggesting a favorable therapeutic window. The antileukemic effects require complete and acute inhibition of VPS34 and involve pleiotropic mechanisms including inhibition of basal and drug-induced autophagy, impairment of vesicular trafficking, and disruption of mTORC1 signaling [4].

A particularly important finding from phosphoproteomic analysis is that VPS34-IN1 specifically inhibits STAT5 phosphorylation downstream of FLT3-ITD signaling in AML. FLT3-ITD mutations occur in approximately 30% of AML cases and confer poor prognosis. The identification of VPS34 as a regulator of this signaling pathway provides new therapeutic avenues for targeting FLT3-ITD-driven leukemogenesis. Furthermore, VPS34-IN1 demonstrates synergistic activity when combined with L-asparaginase, suggesting potential combination regimens for AML therapy [4].

Cardiovascular Implications

Emerging evidence indicates that VPS34 plays important roles in cardiovascular health and disease. VPS34 regulates key processes in the cardiovascular system, including proliferation and survival of vascular smooth muscle cells and cardiomyocytes, and the formation of thrombosis. In pulmonary arterial hypertension (PAH), VPS34 activation through SUMOylation is associated with vascular smooth muscle cell hyper-proliferation, suggesting potential involvement in vascular remodeling processes [5].

The regulation of VPS34 activity involves multiple post-translational modifications including phosphorylation, acetylation, ubiquitination, and SUMOylation. These modifications fine-tune VPS34 function in response to cellular signals and represent potential regulatory nodes that could be therapeutically targeted. The development of VPS34 inhibitors for cardiovascular applications requires careful consideration of these regulatory mechanisms and their tissue-specific effects [5].

Research Applications and Future Directions

VPS34-IN1 serves as a valuable chemical probe for delineating physiological and pathological roles of Vps34. Several key applications include:

  • Pathway Analysis: Monitoring SGK3 phosphorylation and activity can be employed as a biomarker of cellular Vps34 activity, analogous to how Akt phosphorylation is used to monitor class I PI3K activity [1] [2].
  • Complex Biological Functions: VPS34-IN1 enables investigation of Vps34 roles in autophagy, endosomal trafficking, phagocytosis, and cell signaling across different biological contexts [4] [6].
  • Class II PI3K Studies: Combining class I (GDC-0941) and class III (VPS34-IN1) PI3K inhibitors provides a strategy to better analyze the roles and regulation of the elusive class II PI3Ks [1].

Future research directions should focus on developing more refined chemical tools targeting VPS34, including isoform-specific inhibitors and degraders, as well as investigating the therapeutic potential of VPS34 inhibition in various disease contexts, particularly those involving SGK3 dysregulation or autophagy dependencies.

Conclusion

VPS34-IN1 represents a powerful chemical tool for investigating class III PI3K signaling and its downstream effects on SGK3 regulation. The high potency and exceptional selectivity of this inhibitor have enabled researchers to dissect the complex interplay between different PI3K classes and their contributions to cellular PtdIns(3)P pools. The dual regulation mechanism of SGK3 by both Vps34-derived and class I PI3K-derived PtdIns(3)P pools reveals intricate compensatory relationships within phosphoinositide signaling networks and suggests new therapeutic strategies for targeting SGK3-dependent cancers.

References

Comprehensive Application Notes and Protocols for VPS34-IN1 In Vitro Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to VPS34-IN1

VPS34-IN1 is a highly selective and potent inhibitor of the class III phosphoinositide 3-kinase VPS34, demonstrating significant utility in dissecting VPS34-dependent cellular processes. This bis-aminopyrimidine compound targets the hydrophobic region of the kinase ATP binding domain, exhibiting nanomolar potency (IC50 = 25 nM) against recombinant VPS34 in biochemical assays while showing remarkable specificity by not significantly inhibiting 340 protein kinases or 25 other lipid kinases tested, including all isoforms of class I and class II PI3Ks [1]. The compound has emerged as a valuable chemical probe for investigating VPS34 functions in diverse biological contexts, from cancer biology to viral infection. These application notes provide detailed methodological guidance for researchers utilizing VPS34-IN1 across various experimental systems, summarizing optimal concentrations and technical considerations for achieving specific and reproducible inhibition of VPS34 activity.

Quantitative Data Summary of VPS34-IN1 Concentrations

Table 1: Recommended VPS34-IN1 Concentrations for Different Assay Types

Assay Type Cell Line/System Recommended Concentration Incubation Time Key Readouts Primary References
Cellular Viability AML cell lines (MOLM-14, MV4-11) 5 µM 48 hours Apoptosis induction, reduced proliferation [2]
Autophagy Modulation MOLM-14 GFP-LC3 5 µM 4-6 hours Disruption of autophagosome formation, reduced LC3 puncta [2]
Endosomal Trafficking Balb 3T3, HeLa 10 µM 15-60 minutes PI3P depletion, EEA1 dissociation, Rab11 endosome reorganization [3]
SARS-CoV-2 Replication Vero E6 Dose-dependent (specific range not provided) 72 hours Reduced virus-induced cell death [4]
Biochemical Kinase Recombinant VPS34 IC50 = 25 nM 30 minutes Reduced PI(3)P production [1]

Table 2: VPS34-IN1 Specificity Profile Against Related Targets

Target Class Representative Members Tested Inhibition by VPS34-IN1 Validation Methods
Class I PI3Ks p110α, p110β, p110γ, p110δ No significant inhibition In vitro kinase assays
Class II PI3Ks PI3KC2α, PI3KC2β, PI3KC2γ No significant inhibition In vitro kinase assays
Protein Kinases 340 diverse protein kinases No significant inhibition Comprehensive kinase profiling
Other Lipid Kinases 25 additional lipid kinases No significant inhibition In vitro lipid kinase assays

Cellular Assay Protocols

Cell Viability and Apoptosis Assays

The antileukemic activity of VPS34-IN1 has been extensively characterized in acute myeloid leukemia (AML) models. For viability assessment, plate AML cells (e.g., MOLM-14, MV4-11) at 10 × 10⁴ cells/mL in 100 μL volumes of complete culture medium [2]. Add VPS34-IN1 at 5 μM concentration and incubate for 48 hours at 37°C in a humidified 5% CO2 atmosphere. Quantify viability using fluorescence-based assays like Uptiblue according to manufacturer instructions. For apoptosis measurement, stain cells with annexin V-PE and analyze by flow cytometry. VPS34-IN1 demonstrates selective cytotoxicity against AML cells while sparing normal CD34+ hematopoietic cells, with approximately 60-80% viability reduction observed in sensitive AML cell lines at 5 μM [2].

Autophagy Flux Monitoring

To assess autophagy inhibition, introduce a GFP-LC3 biosensor into target cells via lentiviral transduction [2]. Seed transfected cells in appropriate culture vessels and treat with 5 μM VPS34-IN1 for 4-6 hours. For quantification, two methods can be employed:

  • Flow cytometry: Wash cells once with PBS followed by either PBS containing 0.05% saponin (permeabilized) or PBS alone (non-permeabilized). Analyze 10,000 events per sample, measuring the shift in GFP-LC3 fluorescence between permeabilized and non-permeabilized conditions.
  • Microscopy: Fix cells after treatment, visualize LC3 puncta formation using fluorescence microscopy, and quantify dots automatically using ImageJ with a dedicated macro. VPS34-IN1 treatment typically results in significant reduction of functional LC3-positive autophagosomes within 4 hours of treatment [2].
Endosomal Trafficking and PI3P Dynamics

For studying acute PI3P depletion effects on endosomal system, plate Balb 3T3 fibroblasts or HeLa cells on appropriate imaging vessels and culture until 70-80% confluent [3]. Prepare 10 mM stock solution of VPS34-IN1 in DMSO and dilute in culture medium to achieve 10 μM working concentration. Treat cells for 15-60 minutes at 37°C. For PI3P visualization, transfect cells with 2xFYVE or p40PX PI3P-binding domains tagged with fluorescent proteins prior to inhibitor treatment. After VPS34-IN1 exposure, fix cells and process for immunofluorescence using antibodies against PI3P-binding proteins (EEA1) or endosomal markers (Rab11a). VPS34-IN1 induces rapid dissociation of PI3P-binding proteins from endosomal membranes within 15 minutes, with maximal effects observed by 60 minutes [3].

Biochemical Assay Protocols

Lipid Kinase Activity Assay

The core biochemical assessment of VPS34 inhibition utilizes recombinant VPS34/VPS15 complex [1]. Prepare liposomes by transferring phosphatidylinositol (10 mg/ml in chloroform) to clean glass tubes using Hamilton syringe, evaporate chloroform under nitrogen stream, and further dry for 1 hour in speedvac [5]. Resuspend PI in assay buffer to 1 mg/ml and extrude through 100 nm polycarbonate membranes using mini-extruder to create large unilamellar vesicles. For kinase reaction, combine recombinant VPS34 complex with liposomes (10 μg per reaction) in 40 μl kinase assay buffer. Initiate reaction by adding 10 μl of 5x ATP mix containing 32P-γ-ATP. Incubate at 30°C with shaking at 1,100 rpm for 30 minutes. Terminate reaction by adding 500 μl stop solution (chloroform:methanol:HCl 100:200:2). Extract lipids with chloroform, separate by thin-layer chromatography on Silica 60 plates, and visualize radiolabeled PI(3)P using phosphoimager. VPS34-IN1 shows IC50 of 25 nM in this biochemical system [1].

Binding Affinity Determination

For precise binding characterization, surface plasmon resonance or isothermal titration calorimetry can be employed [6]. Purify recombinant VPS34 protein and confirm monodisperse state by analytical size exclusion chromatography. For binding assays, use VPS34-IN1 serial dilutions and measure binding kinetics and affinity. These biophysical approaches yield dissociation constants that complement functional IC50 values from kinase assays and provide mechanistic insights into inhibitor binding mode [6].

Experimental Workflow and Pathway Diagrams

VPS34-IN1 Experimental Workflow

cluster_cell Cellular Assays cluster_biochem Biochemical Assays Start Start Experiment CellPrep Cell Preparation (Plate & Culture) Start->CellPrep ProteinPrep Protein & Liposome Preparation Start->ProteinPrep CellTreatment VPS34-IN1 Treatment (5-10 µM, 15 min-48 hr) CellPrep->CellTreatment CellAnalysis Analysis (Viability, Imaging, Flow) CellTreatment->CellAnalysis DataInt Data Integration & Interpretation CellAnalysis->DataInt KinaseAssay Kinase Reaction (25 nM IC50 determination) ProteinPrep->KinaseAssay LipidAnalysis Lipid Extraction & TLC Separation KinaseAssay->LipidAnalysis LipidAnalysis->DataInt

Diagram 1: Comprehensive experimental workflow for VPS34-IN1 applications spanning cellular and biochemical assays.

VPS34 Cellular Signaling and Inhibition

cluster_complexI Complex I (Autophagy) cluster_complexII Complex II (Endosomal) VPS34IN1 VPS34-IN1 C1 VPS34-VPS15 BECN1-ATG14 VPS34IN1->C1 Inhibits C2 VPS34-VPS15 BECN1-UVRAG VPS34IN1->C2 Inhibits C1Output Autophagosome Formation C1->C1Output C2Output Endosomal PI3P Production C2->C2Output PI3P PI3P Effector Recruitment (EEA1, FYVE-domain proteins) C2Output->PI3P Downstream Downstream Effects - Endosomal maturation - Rab11/Rab7 trafficking - Receptor degradation - SGK3 regulation PI3P->Downstream

Diagram 2: VPS34-IN1 inhibition of cellular signaling pathways through VPS34 complexes I and II.

Technical Considerations and Troubleshooting

Critical Optimization Parameters
  • Temporal considerations: VPS34-IN1 induces rapid PI3P depletion within 1 minute of treatment for endosomal studies, while autophagy and viability effects manifest over several hours [1] [3].
  • Cell type variability: RKO colorectal cancer cells demonstrate exceptional VPS34-dependence, while other lines may require concentration optimization [7].
  • Solvent controls: Always include DMSO vehicle controls at equivalent concentrations, as stock solutions are prepared in DMSO [3].
  • Off-target effects: Despite high specificity, employ complementary genetic approaches (CRISPR, RNAi) to validate on-target effects [7] [2].
Common Technical Challenges
  • Incomplete inhibition: If expected phenotypic changes are not observed, verify compound activity and prepare fresh stock solutions to avoid degradation.
  • Cellular toxicity: Higher concentrations (>10 μM) may induce nonspecific toxicity; perform dose-response studies to identify optimal window [4].
  • Assay specificity: For autophagy studies, combine multiple readouts (LC3 puncta, p62 degradation, electron microscopy) to confirm specific inhibition.

Applications in Disease Models

Oncology Applications

VPS34-IN1 has demonstrated significant antileukemic activity in AML models, inducing apoptosis in cell lines and primary patient samples while sparing normal hematopoietic cells [2]. The compound exhibits pleiotropic effects in AML cells, simultaneously inhibiting protective autophagy, disrupting vesicular trafficking, and modulating mTORC1 signaling. In FLT3-ITD driven AML, VPS34-IN1 specifically inhibits STAT5 phosphorylation downstream of this oncogenic pathway, suggesting potential combination strategies [2]. In solid tumor models, VPS34 functions as an invasion suppressor in hepatocellular carcinoma by regulating endosome-lysosome trafficking through Rab7-RILP and Rab11 pathways [8].

Infectious Disease Applications

VPS34-IN1 has shown potential in antiviral applications, particularly against SARS-CoV-2. The compound suppresses SARS-CoV-2 replication in Vero E6 cells, likely through disruption of viral replication organelle formation [4]. This aligns with known roles of VPS34 in membrane remodeling processes that viruses often hijack for replication. The inhibitory effect demonstrates dose-dependency, with higher concentrations showing some cellular toxicity that must be balanced for potential therapeutic application [4].

Conclusion

VPS34-IN1 represents a valuable chemical tool for specifically probing VPS34 function across diverse biological contexts. These application notes provide comprehensive guidance for implementing VPS34-IN1 assays, with particular attention to appropriate concentrations, timing, and validation approaches specific to different experimental systems. The detailed protocols and troubleshooting recommendations should enable researchers to effectively utilize this compound for investigating VPS34-dependent processes in cellular homeostasis, disease mechanisms, and potential therapeutic interventions.

References

VPS34-IN1 Application Notes and Protocols

Author: Smolecule Technical Support Team. Date: February 2026

VPS34-IN1 is a potent and selective ATP-competitive inhibitor of the class III phosphatidylinositol-3-kinase VPS34. It inhibits recombinant VPS34 with an IC₅₀ of 25 nM in vitro and demonstrates high specificity, showing no significant activity against 340 protein kinases or 25 other lipid kinases, including all class I and class II PI3K isoforms [1]. Its application in cell culture rapidly depletes cellular phosphatidylinositol-3-phosphate (PI3P) pools, affecting processes like autophagy, endosomal trafficking, and cell signaling.

Detailed Cell Treatment Protocols

The treatment conditions for VPS34-IN1 depend heavily on the biological process under investigation and the cell line used. The table below summarizes key parameters from published studies.

Biological Process / Cell Type Reported Working Concentration Treatment Duration Key Findings / Readouts Source Study / Context
General Acute PI3P Depletion & Endosomal Dynamics (e.g., in HeLa, Balb 3T3 cells) 1 - 3 µM 1 minute to 30 minutes Rapid dissociation of PI3P probes (e.g., EEA1, 2xFYVE) from endosomes; restructuring of early endosomes; impairment of endosomal recycling compartment biogenesis. [2] Study of endosomal recycling [2]
Autophagy Inhibition (e.g., in HeLa, HCT116, HEK293T cells) 1.25 - 5 µM 1 - 4 hours Inhibition of autophagosome formation; reduction in LC3 lipidation and clearance of protein aggregates (aggrephagy). [3] Study of aggrephagy and proteotoxicity [3]
SGK3 Signaling Inhibition (in HEK293 and other lines) 1 - 5 µM 1 minute to 1 hour Rapid (~1 min) loss of SGK3 phosphorylation at T-loop and hydrophobic motif sites; used as a biomarker for VPS34 inhibition. [1] Characterization of VPS34-IN1 [1]
Induction of Apoptosis in AML (e.g., in MOLM-14, MV4-11 cell lines) 1 - 10 µM (IC₅₀ ~2-5 µM) 24 - 48 hours Dose-dependent induction of apoptosis; synergistic cell death with L-asparaginase; disruption of FLT3-ITD/STAT5 signaling. [4] Study of antileukemic activity [4]
Primary Human AML Blasts 5 µM 48 hours Induction of apoptosis in patient-derived leukemic cells, with minimal effects on normal CD34+ hematopoietic cells. [4] Study of antileukemic activity [4]

Step-by-Step Experimental Methodology

Here is a generalized workflow for treating cells with VPS34-IN1, which can be adapted based on the specific aims from the table above.

1. Inhibitor Preparation - Stock Solution: Resolve VPS34-IN1 in high-quality DMSO to prepare a concentrated stock solution (e.g., 10 mM or 50 mM). - Aliquoting: Aliquot the stock solution to avoid repeated freeze-thaw cycles. - Storage: Store aliquots at -20°C or -80°C for long-term stability. - Working Solution: Dilute the stock solution directly into the pre-warmed cell culture medium to the desired final concentration immediately before use. The final DMSO concentration should typically be ≤ 0.1% (v/v). A vehicle control (DMSO-only) must be included in every experiment.

2. Cell Culture and Treatment - Cell Seeding: Seed cells at an appropriate density in standard culture vessels (e.g., 6-well plates, 60 mm dishes) using the recommended growth medium (e.g., RPMI 1640 or DMEM with 10% FBS). [4] [2] - Pre-treatment Incubation: Allow cells to adhere and recover for at least 12-24 hours (or until they reach 50-70% confluency). - Treatment: Replace the old medium with fresh medium containing VPS34-IN1 or the vehicle control. - Incubation: Incubate cells for the predetermined duration at 37°C in a 5% CO₂ incubator.

3. Post-Treatment Analysis (Examples) - Western Blotting: Analyze changes in signaling pathways or autophagy markers. - Lysis: Lyse cells in RIPA or NP-40 buffer supplemented with protease and phosphatase inhibitors. [4] [3] - Analysis: Probe for phospho-SGK3 (T-loop), total SGK3, LC3 (to monitor lipidated LC3-II), p62/SQSTM1, or other proteins of interest. [1] [4] - Immunofluorescence and Microscopy: Assess the localization of PI3P-binding proteins or endosomal markers. - For acute PI3P depletion, cells can be treated for as little as 1-10 minutes. [2] - Fix cells and stain with antibodies against proteins like EEA1 or use transfected probes like GFP-2xFYVE. [2] - Flow Cytometry: For apoptosis analysis in suspension cells (e.g., AML lines), stain treated cells with Annexin V/PI and analyze by flow cytometry. [4] - Cell Viability Assays: Use assays like Uptiblue or MTT after 48-72 hours of treatment to determine IC₅₀ values. [4]

Experimental Workflow Visualization

The following diagram illustrates the key decision points and steps in a typical VPS34-IN1 experiment.

VPS34_IN1_Workflow Start Define Experimental Aim DecideAim What is the primary aim? Start->DecideAim Prep Prepare VPS34-IN1 - Dissolve in DMSO (e.g., 10 mM stock) - Aliquot and store at -20°C Culture Culture and Seed Cells Prep->Culture Treat Treat Cells with VPS34-IN1 Culture->Treat Time1 Short Incubation (1 min - 4 hours) Treat->Time1 Time2 Prolonged Incubation (24 - 72 hours) Treat->Time2 Process Acute Process (e.g., PI3P depletion) DecideAim->Process Study rapid dynamics Outcome Phenotypic Outcome (e.g., cell death) DecideAim->Outcome Study long-term effects Process->Time1 Outcome->Time2 Analyze1 Analysis: Immunofluorescence (Western Blot, PI3P probes) Time1->Analyze1 Analyze2 Analysis: Viability/Apoptosis (Western Blot, Signaling) Time2->Analyze2

Critical Considerations for Experimental Design

  • Specificity and Controls: While VPS34-IN1 is highly selective, including a negative control (vehicle, e.g., DMSO) and a positive control (e.g., a known autophagy inhibitor like chloroquine) is crucial for validating your experimental system [4].
  • Cell Line Variability: Response to VPS34-IN1 can vary. AML cell lines, for instance, show differential sensitivity, and some functions may be compensated for in knockout models [4] [5]. A dose-response analysis is recommended for new cell types.
  • Acute vs. Chronic Effects: Distinguish between rapid, direct effects of PI3P depletion (occurring within minutes) and longer-term phenotypic consequences (e.g., apoptosis after 24-48 hours). The chosen treatment duration should reflect this [1] [2].
  • Handling Radioactivity: If adapting the in vitro lipid kinase assay protocol [6], strict adherence to local radiation safety regulations is mandatory.

References

Comprehensive Application Notes and Protocols for VPS34-IN1 in Autophagy Inhibition Assays

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to VPS34-IN1 and Autophagy Inhibition

VPS34-IN1 is a potent and selective small molecule inhibitor of vacuolar protein sorting 34 (VPS34), the sole member of the class III phosphoinositide 3-kinase (PI3K) family. VPS34 catalyzes the production of phosphatidylinositol 3-phosphate (PI(3)P), which serves as a central lipid signaling molecule required for multiple membrane trafficking processes including autophagy, endosomal sorting, and phagocytosis. The compound was specifically designed to target the hydrophobic region of the VPS34 kinase ATP-binding domain, resulting in nanomolar potency and exceptional kinase selectivity [1] [2].

Autophagy inhibition has emerged as a promising therapeutic strategy in oncology, particularly for cancers that demonstrate dependency on autophagy for survival under metabolic stress. VPS34-IN1 provides a specific chemical tool for probing VPS34 function in autophagy regulation, offering advantages over broader autophagy inhibitors like chloroquine that target lysosomal function. The compound has demonstrated antileukemic activity in acute myeloid leukemia (AML) models while sparing normal CD34+ hematopoietic cells, suggesting a potential therapeutic window for cancer applications [2].

VPS34-IN1 Properties and Mechanism of Action

Biochemical Characteristics

VPS34-IN1 is a bis-aminopyrimidine compound that demonstrates an IC50 of 25 nM against recombinant VPS34 in biochemical assays. The inhibitor exhibits remarkable selectivity, showing no significant activity against 340 protein kinases or 25 additional lipid kinases tested, including all class I and class II PI3K isoforms. This high selectivity profile makes VPS34-IN1 particularly valuable for mechanistic studies of VPS34-specific functions without confounding off-target effects [1].

Mechanism of Autophagy Inhibition

VPS34-IN1 exerts its effects through disruption of PI(3)P-dependent signaling:

  • Immediate PI(3)P disruption: Treatment with VPS34-IN1 induces rapid dispersal of PI(3)P-binding probes from endosomal membranes within 1 minute of exposure
  • Autophagosome-lysosome fusion blockade: VPS34 inhibition prevents the fusion of autophagosomes with lysosomes by disrupting PI(3)P-dependent membrane trafficking events
  • SGK3 pathway modulation: VPS34-IN1 rapidly reduces phosphorylation and activity of serum- and glucocorticoid-regulated kinase-3 (SGK3), a PX domain-containing kinase dependent on PI(3)P for activation [1] [3]

The critical role of VPS34-derived PI(3)P in membrane fusion processes explains its essential function in the final stages of autophagy, where it enables the degradation of cargo through proper autophagosome-lysosome fusion [3].

Cellular Autophagy Inhibition Assays

GFP-LC3 Puncta Formation Assay

Principle: This assay quantifies autophagic flux by monitoring the accumulation of GFP-LC3-positive puncta in cells, representing autophagosomes. When autophagy is inhibited at the VPS34-dependent stage, there is a reduction in both basal and stress-induced GFP-LC3 puncta formation [4] [2].

Table 1: GFP-LC3 Puncta Assay Protocol Using VPS34-IN1

Parameter Specification
Cell Line MEFs stably expressing GFP-LC3 or cancer lines transduced with GFP-LC3 lentivirus
Cell Seeding 800 cells/5 µl/well in 1536-well plates or 2×10⁵ cells/well for 96-well format
VPS34-IN1 Treatment 1-10 µM for 2-18 hours (dose-response recommended)
Positive Controls Rapamycin (1 µM) for induction; Chloroquine (2.5-5 µM) for lysosomal inhibition
Fixation 6% paraformaldehyde with 0.625 µg/ml Hoechst 33342 for 20 min at room temperature
Imaging High-content imager with 20× objective; capture ≥90 cells/well
Quantification Automated puncta counting using compartment analysis algorithm

Protocol Details:

  • Cell Preparation: Plate GFP-LC3-expressing cells in collagen-coated black-walled, clear-bottom plates and incubate for 5 hours at 37°C/5% CO₂ to allow attachment [4]
  • Compound Treatment: Add VPS34-IN1 in DMSO (final concentration ≤0.1%) with appropriate vehicle and positive controls
  • Autophagic Flux Assessment: For flux measurements, include parallel treatments with chloroquine (2.5-5 µM) to block lysosomal degradation
  • Fixation and Staining: Remove medium, wash with PBS, and fix with paraformaldehyde/Hoechst solution for nuclear counterstaining
  • Image Acquisition and Analysis: Image plates using high-content screening system; quantify GFP-LC3 puncta per cell using spot detection algorithms [4]
Western Blot Analysis of Autophagy Markers

Principle: This method monitors autophagy progression through detection of LC3 lipidation (LC3-I to LC3-II conversion) and substrate accumulation such as p62/SQSTM1. VPS34 inhibition typically reduces LC3-II accumulation and increases p62 levels due to blocked autophagic degradation [2].

Protocol Details:

  • Cell Treatment: Treat cells with VPS34-IN1 (1-10 µM) for 2-24 hours. Include starvation (EBSS medium) or rapamycin as induction controls
  • Protein Extraction: Prepare whole-cell extracts using RIPA buffer with protease and phosphatase inhibitors
  • Immunoblotting: Resolve 20-30 μg protein on 4-20% SDS-PAGE gels, transfer to PVDF membranes, and probe with:
    • Primary antibodies: Anti-LC3 (1:1000), anti-p62 (1:1000), anti-phospho-S6 (1:2000), anti-total-S6 (1:2000)
    • Secondary antibodies: HRP-conjugated anti-rabbit or anti-mouse (1:5000)
  • Detection: Develop blots with ECL reagent and quantify band intensities [2]
Cell Viability and Apoptosis Assays

Principle: VPS34 inhibition induces selective apoptosis in certain cancer types. These assays evaluate the therapeutic potential of VPS34-IN1 and synergistic combinations [2].

Protocol Details:

  • Viability Assessment:

    • Seed AML cells at 1×10⁴ cells/ml in 96-well plates
    • Treat with VPS34-IN1 (0.1-10 µM) for 48-72 hours
    • Add Uptiblue reagent and measure fluorescence (Ex560/Em590)
    • Calculate IC₅₀ values using four-parameter nonlinear regression [2]
  • Apoptosis Detection:

    • Treat cells with VPS34-IN1 for 24-48 hours
    • Stain with annexin V-PE and/or TMRE (for mitochondrial membrane potential)
    • Analyze by flow cytometry within 1 hour of staining
    • Include Q-VD-OPH (pan-caspase inhibitor) as negative control [2]

Biochemical and Advanced Assay Methods

VPS34 ADP-Glo Biochemical Kinase Assay

Principle: This homogeneous biochemical assay measures VPS34 enzymatic activity by quantifying ATP consumption after phosphorylation of its phosphatidylinositol substrate [5].

Table 2: VPS34-IN1 Performance in Various Assay Systems

Assay Type Key Metrics VPS34-IN1 Activity
Biochemical Kinase IC₅₀ = 25 nM against recombinant VPS34; >1000-fold selectivity vs class I PI3Ks Direct kinase inhibition
Cellular PI(3)P Disruption Dispersal of GFP-2xHrs probe within 1 min; EC₅₀ ~100 nM Rapid target engagement
Autophagic Flux Inhibition of basal and induced autophagy; IC₅₀ 0.5-2 µM in cellular contexts Functional cellular activity
Viability (AML) IC₅₀ 2-5 µM in sensitive lines; minimal toxicity to normal CD34+ cells Selective antileukemic activity
SGK3 Phosphorylation ~60% reduction in p-SGK3 within 1 min of treatment Downstream signaling modulation

Protocol Details:

  • Reaction Setup: In white 384-well plates, combine:
    • 40 ng recombinant VPS34 complex (VPS34/VPS15/Beclin1/ATG14)
    • 10 μM phosphatidylinositol substrate
    • 10 μM ATP in kinase buffer
    • VPS34-IN1 (0.001-10 μM range for dose-response)
  • Incubation: Incubate at 25°C for 60 minutes
  • ADP Detection: Add equal volume ADP-Glo reagent, incubate 40 minutes to deplete residual ATP
  • Kinase Detection: Add kinase detection reagent, incubate 30-60 minutes to convert ADP to ATP
  • Luminescence Measurement: Read on luminescence plate reader; normalize data to DMSO controls [5]
PI(3)P Detection Using GFP-2xHrs Probe

Principle: The GFP-2xHrs probe, containing two tandem PI(3)P-binding FYVE domains, allows visualization and quantification of cellular PI(3)P levels through fluorescence microscopy [3].

Protocol Details:

  • Cell Preparation: Seed ARPE-19 or other adherent cells on glass coverslips and transfect with GFP-2xHrs construct
  • Live-Cell Imaging: 24-48 hours post-transfection, treat cells with VPS34-IN1 (1-5 μM) directly during image acquisition
  • Image Acquisition: Capture time-lapse images every 30 seconds for 10-20 minutes using confocal microscope with 63× oil objective
  • Quantification: Measure GFP-2xHrs puncta intensity and number using ImageJ; normalize to pre-treatment baseline [3]
Phosphoproteomic Analysis for Mechanism Studies

Principle: Global phosphoproteomics identifies VPS34-dependent signaling pathways and potential biomarkers for target engagement [2].

Protocol Details:

  • Sample Preparation:
    • Treat MOLM-14 cells with 5 μM VPS34-IN1 or vehicle for 2-6 hours
    • Lyse cells in urea buffer, reduce, alkylate, and digest with trypsin
    • Enrich phosphopeptides using TiO₂ or IMAC columns
  • LC-MS/MS Analysis:
    • Separate peptides on C18 nano-column with 2-4 hour gradient
    • Analyze on high-resolution mass spectrometer (Orbitrap class)
    • Use data-dependent acquisition for MS/MS
  • Data Processing:
    • Search data against human database using MaxQuant or similar
    • Normalize phosphopeptide intensities
    • Identify significantly changed phosphosites (p<0.05, fold-change >2) [2]

Application Data and Experimental Results

Antileukemic Activity of VPS34-IN1

In AML models, VPS34-IN1 demonstrates selective cytotoxicity against leukemia cell lines and primary patient samples while sparing normal hematopoietic cells. The inhibitor showed IC₅₀ values ranging from 2-5 μM across various AML cell lines (MOLM-14, MV4-11, HL60), with enhanced efficacy in FLT3-ITD mutant subtypes. Mechanism studies revealed that VPS34-IN1 synergizes with L-asparaginase, with combination indices <0.7 suggesting strong synergistic interaction [2].

The antileukemic mechanism involves multiple cellular disruptions:

  • Impaired autophagy: Complete inhibition of basal and drug-induced autophagy
  • Blocked vesicular trafficking: Disruption of endolysosomal membrane trafficking
  • mTORC1 signaling impairment: Reduction in S6 kinase phosphorylation
  • STAT5 pathway inhibition: Downregulation of FLT3-ITD downstream signaling [2]
Validation of VPS34-Specific Phenotypes Using Genetic Approaches

CRISPR/Cas9 knockout of VPS34 provides genetic validation for VPS34-IN1 specificity:

Protocol Details:

  • Guide RNA Design: Design two sgRNAs targeting VPS34:
    • VPS34#1: GGATATCAACGTCCAGCTTA
    • VPS34#2: CTACATCTATAGTTGTGACC
  • Lentiviral Delivery: Clone sgRNAs into plentiCRISPRv2, package lentivirus, transduce MOLM-14 cells
  • Selection and Cloning: Select with puromycin (1-2 μg/mL) for 7 days, then single-cell sort into 96-well plates
  • Validation: Confirm knockout by Western blot and Sanger sequencing of target site [2]

Genetic knockout recapitulates the cellular phenotypes observed with VPS34-IN1 treatment, including accumulated autophagosome markers, disrupted lysosomal fusion, and impaired leukemic cell growth [2].

Experimental Workflows and Signaling Pathways

VPS34 in Autophagy Signaling Pathway

Figure 1: VPS34 Role in Autophagy and VPS34-IN1 Inhibition Mechanism. VPS34 complex I generates PI(3)P at phagophore assembly sites, recruiting WIPI2 and subsequent autophagy machinery. VPS34-IN1 binds the VPS34 kinase domain, blocking PI(3)P production and subsequent autophagosome formation. [6] [7]

VPS34-IN1 Experimental Workflow for Autophagy Analysis

Figure 2: Comprehensive Workflow for VPS34-IN1 Autophagy Inhibition Assays. This integrated approach enables multilayered analysis of VPS34 inhibition from target engagement to functional consequences in cellular models. [4] [2]

Troubleshooting and Technical Considerations

Common Technical Issues and Solutions
  • Incomplete Autophagy Inhibition: Ensure fresh compound preparation in DMSO and verify cellular permeability through PI(3)P disruption assays
  • Cell Line Variability: Pre-screen lines for VPS34 dependency; AML lines with FLT3-ITD mutations show enhanced sensitivity
  • Autophagic Flux Interpretation: Always include chloroquine controls to distinguish between inhibition of autophagy initiation versus later stages
  • Off-Target Effects: Include VPS34 knockout controls or use multiple VPS34 inhibitors to confirm on-target activity
Optimization Recommendations
  • Time Course Studies: VPS34-IN1 effects on PI(3)P occur within minutes, while autophagy markers and viability require longer exposure (6-24 hours)
  • Combination Strategies: Test VPS34-IN1 with conventional chemotherapeutics or targeted agents to identify synergistic interactions
  • Biomarker Development: Monitor SGK3 phosphorylation status as a potential pharmacodynamic biomarker for VPS34 inhibition [1]

References

Vps34-IN1 apoptosis induction in cancer cells

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Key Findings

VPS34-IN1 is a potent and selective inhibitor of Vps34 (vacuolar protein sorting 34), the sole class III Phosphatidylinositol 3-kinase (PI3K). It inhibits recombinant Vps34 with an IC₅₀ of 25 nM and shows high specificity, with no significant inhibition of 340 protein kinases or 25 other lipid kinases, including all class I and class II PI3K isoforms [1].

The compound exerts its antitumor effects by disrupting crucial cellular processes and signaling pathways. The table below summarizes the key cellular effects and evidence from different cancer models.

Cellular Effect / Pathway Experimental Evidence Cancer Model
Induces Apoptosis Increased Annexin V staining; caspase activation [2]. ER+ Breast Cancer, AML [2] [3]
Activates ER Stress (PERK/ATF4/CHOP) Increased phosphorylation of PERK, upregulation of ATF4 and CHOP proteins [2]. ER+ Breast Cancer [2]
Inhibits Autophagy Dispersal of PtdIns(3)P probe; reduced LC3-II puncta and LC3 lipidation; impaired autophagic flux [1] [3]. AML, General Cell Models [1] [3]
Impairs SGK3 Phosphorylation Rapid loss of SGK3 phosphorylation at T-loop and hydrophobic motif sites [1]. General Cell Models [1]
Synergistic Cell Death Enhanced cell death when combined with L-asparaginase [3]. AML [3]
Inhibits FLT3-ITD Signaling Suppression of STAT5 phosphorylation [3]. AML (MOLM-14 cells) [3]

Experimental Protocols

Here are detailed methodologies for key experiments demonstrating VPS34-IN1's activity.

Protocol 1: Assessing Apoptosis via Flow Cytometry

This protocol is for quantifying VPS34-IN1-induced apoptosis using Annexin V/propidium iodide (PI) staining [2] [3].

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, T47D for ER+ breast cancer; MOLM-14 for AML) in 12-well plates at a density of 2-5 x 10⁵ cells per well in complete growth medium.
  • Compound Treatment: After 24 hours, treat cells with VPS34-IN1 at desired concentrations (e.g., 1-10 µM). Include a vehicle control (e.g., DMSO, concentration typically ≤0.1%).
  • Incubation: Incubate cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
  • Cell Harvesting: Collect both floating and adherent cells (use trypsinization for adherent cells). Centrifuge at 300 x g for 5 minutes and wash once with cold PBS.
  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer. Add 5 µL of fluorescently conjugated Annexin V and 5 µL of PI (or 7-AAD) solution. Incubate for 15 minutes at room temperature in the dark.
  • Analysis: Add 400 µL of binding buffer to each tube and analyze by flow cytometry within 1 hour. Use untreated and single-stained controls for compensation and gating.
Protocol 2: Monitoring ER Stress and Apoptotic Markers by Western Blotting

This protocol detects the upregulation of key proteins in the ER stress-mediated apoptotic pathway [2].

  • Cell Treatment and Lysis: Treat cells with VPS34-IN1 as described in Protocol 1. After treatment, lyse cells on ice for 30 minutes using RIPA buffer supplemented with protease and phosphatase inhibitors.
  • Protein Quantification: Centrifuge lysates at 12,000 x g for 15 minutes at 4°C. Collect the supernatant and determine protein concentration using a BCA or Bradford assay.
  • Gel Electrophoresis and Transfer: Separate 20-40 µg of total protein per sample by SDS-PAGE (8-12% gels). Transfer proteins onto a PVDF or nitrocellulose membrane.
  • Blocking and Antibody Incubation:
    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
    • Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.
      • Key Antibodies: Anti-phospho-PERK, anti-ATF4, anti-CHOP, anti-cleaved caspase-3.
    • Wash membrane 3 times with TBST, 5 minutes each.
    • Incubate with appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
    • Wash membrane 3 times with TBST, 5 minutes each.
  • Detection: Develop blots using enhanced chemiluminescence (ECL) reagent and visualize with a chemiluminescence imager. Re-probe the membrane with an anti-β-actin or anti-GAPDH antibody as a loading control.
Protocol 3: Validating Vps34 Inhibition via SGK3 Phosphorylation

This assay uses SGK3 phosphorylation status as a pharmacodynamic biomarker for Vps34 inhibition [1].

  • Rapid Treatment: Treat cells with VPS34-IN1 (e.g., 1 µM) for a short duration (as little as 1-5 minutes).
  • Cell Lysis and Western Blotting: Immediately lyse cells and perform western blotting as detailed in Protocol 2.
  • Antibodies for Analysis:
    • Use antibodies specific for phosphorylated SGK3 at the T-loop (p-T320, PDK1 site) and hydrophobic motif (p-S486, mTOR site).
    • Also probe for total SGK3 protein to confirm equal loading.
  • Expected Outcome: Successful Vps34 inhibition will result in a rapid (~50-60%) reduction in SGK3 phosphorylation.

Anticancer Activity Data

The following table provides a quantitative summary of VPS34-IN1's efficacy across different experimental models.

Cancer Type Model System Key Metrics (e.g., IC₅₀, Apoptosis) Combination Synergy
ER+ Breast Cancer MCF-7, T47D cell lines in vitro; Mouse xenograft models in vivo Induced apoptosis; Inhibited cell viability in vitro and tumor growth in vivo [2]. Not Reported in Searches
Acute Myeloid Leukemia (AML) MOLM-14, MV4-11, HL-60, and primary patient-derived AML cells in vitro Induced apoptosis in AML cell lines and primary cells; sparing normal CD34+ hematopoietic cells [3]. Synergy with L-asparaginase (ZIP model analysis) [3].
Liver Cancer Cited as having "significant antitumor effect" [2]. Data not detailed in available searches. Not Reported in Searches

Technical Specifications & Workflow

G VPS34_IN1 VPS34-IN1 VPS34 Vps34 Kinase VPS34_IN1->VPS34 Inhibits PI3P PtdIns(3)P Pool VPS34_IN1->PI3P Depletes ER_Stress ER Stress Activation VPS34_IN1->ER_Stress STAT5 STAT5 Phosphorylation VPS34_IN1->STAT5 Inhibits VPS34->PI3P Produces SGK3_Activity SGK3 Phosphorylation PI3P->SGK3_Activity PI3P->SGK3_Activity Regulates Autophagy Autophagic Flux PI3P->Autophagy PI3P->Autophagy Sustains PERK PERK Phosphorylation ER_Stress->PERK ATF4 ATF4 Upregulation PERK->ATF4 CHOP CHOP Upregulation ATF4->CHOP Apoptosis Apoptosis CHOP->Apoptosis FLT3_ITD FLT3-ITD Signaling FLT3_ITD->STAT5 STAT5->Apoptosis Promotes Survival

Diagram 1: Mechanisms of VPS34-IN1-Induced Apoptosis in Cancer Cells. The diagram illustrates how VPS34-IN1 inhibits the Vps34 kinase, leading to pleiotropic effects including induction of ER stress-mediated apoptosis and disruption of pro-survival signaling.

G Start 1. Cell Seeding & Treatment Assay_Branch 2. Select Assay Start->Assay_Branch WB 3a. Western Blot Assay_Branch->WB FC 3b. Flow Cytometry Assay_Branch->FC SGK3_Assay 3c. SGK3 Phosphorylation (Rapid Assay) Assay_Branch->SGK3_Assay WB_Steps Lysis -> Protein Quant -> SDS-PAGE -> Transfer -> Incubate with p-PERK, ATF4, CHOP, Cleaved Caspase-3 Abs -> Detection WB->WB_Steps FC_Steps Harvest Cells -> Wash with PBS -> Stain with Annexin V/PI -> Flow Cytometry Analysis FC->FC_Steps SGK3_Steps Treat cells (1-5 min) -> Rapid Lysis -> Western Blot with p-SGK3 (T320, S486) and Total SGK3 Abs SGK3_Assay->SGK3_Steps Analysis 4. Data Analysis WB_Steps->Analysis FC_Steps->Analysis SGK3_Steps->Analysis

Diagram 2: Experimental Workflow for Evaluating VPS34-IN1 Activity. This flowchart outlines the key steps for conducting major assays to investigate the effects of VPS34-IN1, from cell treatment to data analysis.

Application Notes for Researchers

  • Model Selection: VPS34-IN1 shows efficacy in diverse models, including ER+ breast cancer (MCF-7, T47D) and AML (MOLM-14, MV4-11) cell lines, as well as primary patient-derived AML cells [2] [3].
  • Biomarker Validation: SGK3 phosphorylation status is a highly responsive and specific biomarker for confirming target engagement by VPS34-IN1 in cellular assays [1].
  • Combination Therapy: The synergistic effect with L-asparaginase in AML models suggests a promising strategy for combination regimens, potentially lowering effective doses and mitigating resistance [3].
  • Mechanistic Confirmation: Using PERK inhibitors (e.g., GSK2656157) or siRNA knockdown is essential to confirm that apoptosis is specifically mediated through the ER stress pathway [2].

Common Troubleshooting

  • Insufficient Apoptosis Induction: Confirm VPS34 inhibition by monitoring SGK3 phosphorylation. Optimize treatment duration and concentration, and ensure using sensitive cell lines.
  • High Background in Flow Cytometry: Include untreated and single-stained controls for proper compensation. Use fresh Annexin V binding buffer and analyze samples immediately after staining.
  • Weak Signal in Western Blots: Verify antibody specificity and optimal dilution for target proteins. Ensure complete protein transfer and use high-sensitivity ECL reagents.
  • Lack of Synergy in Combinations: Perform dose-response matrix experiments and use reference models like ZIP for robust synergy quantification [3].

Reference List

  • VPS34-IN1 induces apoptosis of ER+ breast cancer cells via activating PERK/ATF4/CHOP pathway. Biochemical Pharmacology. 2023;214:115634. [Crossref] [PubMed]
  • Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase. Biochemical Journal. 2014;463(3):413–427. [Crossref] [PubMed]
  • Antileukemic activity of the VPS34-IN1 inhibitor in acute myeloid leukemia. Oncogenesis. 2020;9:94. [Crossref] [PubMed]

References

Vps34-IN1 DMSO solubility and stock preparation

Author: Smolecule Technical Support Team. Date: February 2026

VPS34-IN1: Application Notes and Protocols

Chemical Profile and Solubility

Basic Chemical Properties

  • CAS Number: 1383716-33-3 [1] [2] [3]
  • Molecular Formula: C₂₁H₂₄ClN₇O [1] [2] [3]
  • Molecular Weight: 425.91 g/mol [1] [2] [3]
  • Purity: ≥98% [1] to 99.78% [3]
  • Physical Appearance: White to off-white solid powder [1] [2]

Solubility Data The following table summarizes the solubility characteristics of VPS34-IN1 in various solvents and formulations:

Solvent/Formulation Solubility Concentration Notes
DMSO (Fresh, anhydrous) ~85 mg/mL [1] [3] ~199.6 mM [1] Hygroscopic DMSO can reduce solubility; use freshly opened vials [2] [3].
Ethanol ~35 [3] - 85 mg/mL [1] ~82.2 - 199.6 mM
Water Insoluble [3] [4] -
In Vivo Formulation 1 [1] [2] ≥ 2.5 mg/mL 5.87 mM 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline. Sequential addition is critical.
In Vivo Formulation 2 [1] [2] ≥ 2.5 mg/mL 5.87 mM 10% DMSO + 90% (20% SBE-β-CD in Saline). For higher biocompatibility.
Stock Solution Preparation and Storage

Preparation of Concentrated Stock Solutions (for in vitro use)

  • Calculation: Calculate the mass of compound needed to achieve the desired stock concentration (e.g., 10 mM, 25 mg/mL).
  • Weighing: Accurately weigh the required amount of VPS34-IN1 powder.
  • Dissolution: Dissolve the powder in a calculated volume of anhydrous, high-quality DMSO to achieve the final concentration. For example, to make a 10 mM stock solution, dissolve 4.26 mg of VPS34-IN1 in 1 mL of DMSO [1] [3].
  • Mixing: Vortex or sonicate the solution briefly to ensure complete dissolution.
  • Aliquoting: Immediately aliquot the stock solution into single-use vials to minimize freeze-thaw cycles and contact with moisture [1] [2].

Storage and Stability

  • Powder: Store at -20°C (stable for up to 3 years) or 4°C (stable for up to 2 years) [1] [2].
  • DMSO Stock Solution: Store aliquots at -80°C (stable for up to 6 months) or -20°C (stable for up to 1 month) [1] [2].
Experimental Protocols

Protocol 1: Inhibition of SGK3 Phosphorylation (Western Blot) This protocol is used to assess VPS34 inhibition in cells by monitoring the phosphorylation of its downstream effector, SGK3 [2] [5].

  • Cell Lines: Commonly used lines include MHH97H and Huh7 hepatocellular carcinoma cells [2].
  • Treatment:
    • Seed cells at an appropriate density and allow to adhere.
    • Treat cells with VPS34-IN1 at concentrations typically ranging from 1 to 4 µM for 24 hours [2].
    • Include a vehicle control (e.g., DMSO at the same dilution).
  • Cell Lysis and Western Blotting:
    • Lyse cells using RIPA buffer supplemented with protease and phosphatase inhibitors.
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Probe membranes with antibodies against p-SGK3 (phosphorylated form) and total SGK3 for normalization [2].
    • Expected Outcome: VPS34-IN1 treatment induces a dose-dependent reduction in SGK3 phosphorylation, confirming on-target engagement [2] [5].

Protocol 2: Acute Disruption of Endosomal PtdIns(3)P This assay measures the rapid, direct effect of VPS34-IN1 on its lipid product, PtdIns(3)P, at endosomal membranes [5].

  • Cell Line: Various cell lines (e.g., HeLa) can be used.
  • Procedure:
    • Transfect or transduce cells with a fluorescently tagged PtdIns(3)P-specific probe (e.g., a FYVE or PX domain).
    • Treat cells with VPS34-IN1 at low concentrations (0.01 - 1 µM) for a very short duration, as little as 1 minute [5].
    • Fix cells and analyze by confocal microscopy.
  • Expected Outcome: A rapid, dose-dependent dispersal of the fluorescent probe from endosomal membranes, indicating a loss of PtdIns(3)P [5].

Protocol 3: Modulating Autophagy VPS34-IN1 is a key tool for studying the role of Vps34 in autophagy [2] [3].

  • Autophagy Flux Assay (Western Blot):
    • Treat cells (e.g., HeLa, MOLM-14) with VPS34-IN1 (e.g., 1-5 µM for several hours) [6].
    • Lysates are analyzed by Western blot for LC3-II accumulation. A increase in LC3-II suggests blockade of autophagic degradation. Using lysosome inhibitors like Bafilomycin A1 in parallel can confirm flux inhibition [6].
  • GFP-LC3 Puncta Formation Assay (Immunofluorescence):
    • Cells expressing GFP-LC3 are treated with VPS34-IN1.
    • After fixation, the number of GFP-LC3 puncta (autophagosomes) per cell is quantified automatically using ImageJ or similar software [6].

The following diagram illustrates the core signaling pathway affected by VPS34-IN1 and the experimental workflows for validating its activity:

Key Research Applications & Biological Significance
  • Tool for Deconvoluting PI3K Biology: VPS34-IN1's high selectivity makes it an excellent probe to distinguish the roles of class III PI3K from class I and II PI3Ks in cellular signaling [5].
  • Anticancer Research: VPS34-IN1 exhibits antileukemic activity by inducing apoptosis in AML cell lines (e.g., MOLM-14, MV4-11) and primary patient samples, while sparing normal CD34+ hematopoietic cells [6]. It can also reduce the expression of cancer stem cell (CSC) markers like CD133 and Nanog [2].
  • Synergistic Combinations: Combining VPS34-IN1 with class I PI3K inhibitors (e.g., GDC-0941) leads to a more profound (~80-90%) suppression of SGK3 activity than either agent alone, suggesting a potential therapeutic strategy [5].
  • Viral Infection Studies: VPS34-IN1 has been used in research to understand viral pathogenesis, showing an IC₅₀ of 0.4 μM against SARS-CoV-2-induced cytotoxicity in VERO-E6 cells [3].

Important Considerations for Researchers

  • Specificity and Off-targets: VPS34-IN1 demonstrates remarkable selectivity, showing no significant activity against 340 protein kinases or 25 closely related lipid kinases, including all class I and class II PI3K isoforms [5].
  • In Vivo Formulations: For animal studies, the provided formulations are recommended to ensure solubility and bioavailability. The 5% DMSO, 40% PEG300, 5% Tween-80, 50% ddH₂O formulation has been validated for in vivo use [3].
  • Critical Protocol Step: When preparing working solutions from a DMSO stock, always add the stock to the aqueous diluent (e.g., culture medium) while vortexing to ensure proper mixing and prevent precipitation [1] [2].

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Precipitation in aqueous solution DMSO stock added incorrectly; overly concentrated working solution. Add DMSO stock slowly to rapidly mixing aqueous buffer. Dilute working solution further.
Lack of biological effect Inactive compound; degraded stock solution; insufficient concentration. Use fresh, properly stored stock. Perform a dose-response curve (0.1-10 µM). Include a positive control (e.g., SGK3 phosphorylation blot).
High cellular toxicity Off-target effects at high concentrations; DMSO cytotoxicity. Ensure final DMSO concentration is ≤0.1-0.5%. Titrate to find the lowest effective concentration.

References

Application Notes and Protocols: Targeting Vps34 with Vps34-IN1 in Acute Myeloid Leukemia Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Vps34 Biology and Therapeutic Rationale in AML

Vps34 (vacuolar protein sorting 34), encoded by the PIK3C3 gene, is the sole member of the class III phosphoinositide 3-kinase (PI3K) family and serves as a master regulator of intracellular membrane trafficking and autophagy. Unlike class I PI3Ks that primarily signal through AKT/mTOR to promote cell proliferation and survival, Vps34 catalyzes the phosphorylation of phosphatidylinositol to generate phosphatidylinositol 3-phosphate (PI3P), a crucial lipid second messenger that recruits effector proteins containing FYVE, PX, or PROPPIN domains to orchestrate vesicle formation, maturation, and cargo sorting [1] [2]. In the context of acute myeloid leukemia (AML), Vps34-mediated autophagy has emerged as a critical survival mechanism for leukemic cells, particularly in specific genetic subtypes such as those harboring FLT3-ITD mutations [3]. AML blasts exploit autophagy to maintain mitochondrial quality, recycle damaged organelles, and survive metabolic and therapeutic stresses in the protective bone marrow niche [3] [4]. The therapeutic rationale for targeting Vps34 in AML stems from multiple observations: (1) Vps34 inhibition induces selective apoptosis in AML cells while sparing normal CD34+ hematopoietic cells [1]; (2) Autophagy serves as a resistance mechanism to various targeted therapies and chemotherapy [3] [5]; and (3) Vps34 intersects with oncogenic signaling pathways, including FLT3-ITD, that drive AML pathogenesis [1] [3].

The development of Vps34-IN1, a specific bis-aminopyrimidine inhibitor that targets the hydrophobic region of the Vps34 ATP-binding domain, has enabled precise pharmacological interrogation of Vps34 function in AML models [1]. This application note provides comprehensive experimental protocols and data analysis frameworks for researchers investigating Vps34 inhibition as a therapeutic strategy in AML, incorporating key mechanistic insights, quantitative measures of efficacy, and advanced combination approaches currently being explored in the field.

Molecular Mechanisms and Signaling Pathways

Vps34 in Autophagy and AML Pathogenesis

Vps34 operates as a central regulator of the canonical autophagy pathway, forming complexes with regulatory partners such as Vps15, Beclin-1, ATG14, and AMBRA1 to control successive stages of autophagosome formation and maturation. Upon integration of stress signals through upstream regulators like AMPK and mTOR, Vps34 initiates phagophore nucleation through localized production of PI3P, which serves as a docking platform for proteins containing PI3P-binding domains, enabling the expansion of isolation membranes that eventually form double-membraned autophagosomes [2]. In AML, this process is co-opted by leukemic cells to maintain cellular homeostasis under the metabolic demands of rapid proliferation and to mitigate the proteotoxic stress induced by therapeutic interventions. Research has demonstrated that FLT3-ITD mutations, present in approximately 30% of AML cases, constitutively activate autophagy through endoplasmic reticulum stress and the ATF4 transcription factor, creating a therapeutic dependency on the autophagic machinery [3]. When Vps34 is inhibited by Vps34-IN1, AML cells exhibit impaired autophagic flux, evidenced by accumulation of autophagy substrates like p62 and reduced conversion of LC3-I to LC3-II, ultimately leading to apoptotic cell death through mitochondrial dysfunction [1] [4].

Beyond its canonical role in autophagy, Vps34 regulates vesicular trafficking pathways that influence receptor tyrosine kinase signaling and nutrient sensing in AML. Vps34 inhibition disrupts endolysosomal sorting of activated receptors, including FLT3-ITD, altering their downstream signaling outputs. Phosphoproteomic analyses have revealed that Vps34-IN1 specifically suppresses STAT5 phosphorylation, a critical downstream effector of FLT3-ITD that promotes leukemic cell survival and proliferation [1]. This intersection with oncogenic signaling represents a non-canonical mechanism contributing to the antileukemic effects of Vps34 inhibition. Additionally, Vps34 modulates mTORC1 signaling by influencing its recruitment to lysosomal membranes, thereby integrating nutrient sensing with cell growth control in AML blasts [1]. The multifaceted involvement of Vps34 in these essential cellular processes underscores its therapeutic relevance and explains the pleiotropic effects observed following Vps34-IN1 treatment in AML models.

Table 1: Key Cellular Processes Regulated by Vps34 in AML

Cellular Process Vps34 Function Consequence of Inhibition in AML
Autophagy Initiation PI3P production for phagophore nucleation Impaired clearance of damaged organelles, protein aggregates
Vesicular Trafficking Endosomal sorting and lysosomal biogenesis Disrupted receptor tyrosine kinase signaling
mTORC1 Regulation Lysosomal localization and activation Altered nutrient sensing and cell growth
Mitochondrial Quality Control Mitophagy through PI3P effector recruitment Accumulation of dysfunctional mitochondria
FLT3-ITD Signaling Modulation of STAT5 phosphorylation pathway Reduced survival and proliferation signals
Schematic Representation of Vps34 Signaling in AML

The following diagram illustrates the central role of Vps34 in AML cellular processes and the points of intervention for Vps34-IN1:

G cluster_1 External Stimuli cluster_2 Upstream Regulators cluster_3 Vps34-IN1 Inhibition Point cluster_4 Cellular Processes in AML cluster_5 Therapeutic Outcomes NutrientDeprivation Nutrient Deprivation Metabolic Stress AMPK AMPK NutrientDeprivation->AMPK FLT3Signaling FLT3-ITD Signaling ULK1Complex ULK1 Complex FLT3Signaling->ULK1Complex TherapeuticStress Chemotherapy/TKI Treatment TherapeuticStress->AMPK AMPK->ULK1Complex Activates mTOR mTORC1 mTOR->ULK1Complex Inhibits Vps34Complex Vps34 Complex (Vps34/Vps15/Beclin-1) ULK1Complex->Vps34Complex PI3P PI3P Production Vps34Complex->PI3P Vps34IN1 Vps34-IN1 Vps34IN1->Vps34Complex Inhibits Autophagy Autophagosome Formation PI3P->Autophagy VesicularTrafficking Vesicular Trafficking & Lysosomal Function PI3P->VesicularTrafficking FLT3STAT5 FLT3-ITD/STAT5 Signaling PI3P->FLT3STAT5 mTORSignaling mTORC1 Lysosomal Localization PI3P->mTORSignaling Apoptosis Apoptosis Autophagy->Apoptosis Blocked ChemoSensitization Chemotherapy Sensitization Autophagy->ChemoSensitization Enhanced ReducedProliferation Reduced Proliferation VesicularTrafficking->ReducedProliferation Disrupted FLT3STAT5->ReducedProliferation Inhibited mTORSignaling->ReducedProliferation

Diagram 1: Vps34 Signaling Pathway in AML and Vps34-IN1 Mechanism of Action. This diagram illustrates the central role of Vps34 in regulating multiple cellular processes in AML cells and the points of intervention for Vps34-IN1. Inhibition of Vps34 disrupts autophagy, vesicular trafficking, FLT3-ITD/STAT5 signaling, and mTORC1 regulation, leading to apoptotic cell death and reduced proliferation.

Quantitative Profiling of Vps34-IN1 Activity

Antileukemic Efficacy Across AML Models

Comprehensive profiling of Vps34-IN1 across a panel of AML cell lines and primary patient samples has revealed differential sensitivity patterns that inform its potential therapeutic application. The compound demonstrates broad-spectrum activity against multiple AML molecular subtypes, with particularly pronounced effects in models harboring FLT3-ITD mutations. In the MV4-11 and MOLM-14 FLT3-ITD-positive cell lines, Vps34-IN1 induces dose-dependent apoptosis with significant cell death observed at concentrations ranging from 1-5 μM within 48-72 hours of treatment [1]. The IC₅₀ values for viability reduction vary across cell lines, reflecting differential dependencies on Vps34-mediated processes, with FLT3-ITD mutant cells typically exhibiting enhanced sensitivity compared to wild-type counterparts [5]. Importantly, parallel assessments in normal CD34+ hematopoietic cells from healthy donors demonstrate relative sparing of normal hematopoiesis, indicating a therapeutic window for Vps34 inhibition in AML [1]. This selective cytotoxicity represents a significant advantage over conventional chemotherapeutic approaches that indiscriminately target proliferating cells.

Beyond direct cytotoxicity, Vps34-IN1 profoundly impacts clonogenic potential and long-term repopulating capacity of AML cells, particularly critical for targeting the leukemic stem cell (LSC) compartment responsible for disease relapse. In methylcellulose colony formation assays, Vps34-IN1 treatment reduces both the number and size of AML colonies in a dose-dependent manner, with near-complete abrogation of clonogenic growth observed at 5 μM concentration [1]. When assessed in experimental models that mimic the protective bone marrow niche, including low-oxygen (1% O₂) conditions and co-culture systems with stromal cell lines like MS5, Vps34 inhibition significantly compromises the self-renewal capacity of primitive AML populations [3]. These findings underscore the potential of Vps34-IN1 to target not only bulk blast populations but also the more quiescent LSC compartment that persists following conventional therapy and drives disease recurrence.

Table 2: Vps34-IN1 Efficacy in AML Model Systems

AML Model System Experimental Readout Vps34-IN1 Effect Dose Range Time Course
MV4-11 (FLT3-ITD) Apoptosis (Annexin V+) 40-60% increase 2.5-5 μM 48-72 hours
MOLM-14 (FLT3-ITD) Apoptosis (Annexin V+) 35-55% increase 2.5-5 μM 48-72 hours
Primary AML Blasts Viability Reduction 30-70% decrease 1-10 μM 72-96 hours
Normal CD34+ Cells Viability Reduction <15% decrease 1-10 μM 72-96 hours
Methylcellulose CFC Colony Formation 70-90% reduction 2.5-5 μM 14 days
Stromal Co-culture Proliferation Recovery Delayed recovery 1-5 μM 7-14 days post-treatment
Molecular and Phenotypic Responses

Mechanistic studies have elucidated the multifaceted molecular consequences of Vps34 inhibition in AML cells, providing biomarkers for monitoring target engagement and biological efficacy. Treatment with Vps34-IN1 produces rapid and sustained impairment of autophagic flux, evidenced by reduced LC3-I to LC3-II conversion and accumulation of autophagy substrates such as p62 within 4-6 hours of treatment [1]. These molecular changes precede the onset of overt cytotoxicity, indicating their causal role in cell death induction. Electron microscopy analyses reveal ultrastructural alterations including accumulation of unprocessed autophagic vesicles, swollen mitochondria, and disorganized endoplasmic reticulum, consistent with disruption of organelle quality control mechanisms [1] [4]. From a signaling perspective, phosphoproteomic profiling has identified STAT5 dephosphorylation as a specific consequence of Vps34 inhibition in FLT3-ITD-positive AML, uncoupling this oncogenic driver from its downstream survival signals [1].

At the functional level, Vps34-IN1 treatment impairs mitochondrial integrity and cellular energetics, leading to decreased mitochondrial membrane potential and increased reactive oxygen species production [4]. These metabolic perturbations enhance the sensitivity of AML cells to additional stressors, including conventional chemotherapeutic agents and targeted inhibitors. Notably, VMP1 (vacuole membrane protein 1), a regulator of autophagy that complexes with Beclin-1 and Vps34, has been identified as a potential biomarker for Vps34 inhibitor sensitivity, with elevated expression in certain AML subsets correlating with enhanced autophagy dependency and consequently greater response to Vps34 inhibition [4]. This molecular signature may help stratify patient populations most likely to benefit from Vps34-directed therapies in future clinical applications.

Experimental Protocols and Methodologies

In Vitro Assessment of Vps34-IN1 Activity
4.1.1 Cell Viability and Apoptosis Assays

Protocol for Viability and Cell Death Assessment:

  • Cell Preparation: Culture AML cell lines (e.g., MV4-11, MOLM-14, OCI-AML3) in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 4 mM glutamine. Maintain primary AML blasts and normal CD34+ cells in StemSpan serum-free medium with cytokine support (SCF, FLT3-L, TPO, IL-3). Use only samples with >70% blast content for primary AML experiments [1].
  • Compound Treatment: Prepare Vps34-IN1 stock solution in DMSO and serially dilute in complete medium to achieve final concentrations ranging from 0.1-10 μM. Include DMSO-only vehicle controls. Plate cells at 1×10⁵ cells/mL in 96-well or 24-well plates and add Vps34-IN1 treatments in triplicate. Incubate at 37°C in 5% CO₂ for 24-96 hours depending on experimental endpoint [1].
  • Viability Measurement: At assay endpoint, add 10% (v/v) Uptiblue reagent and incubate for 2-4 hours at 37°C. Measure fluorescence using a plate scanner (excitation 530 nm, emission 590 nm). Calculate percentage viability relative to vehicle-treated controls. Generate dose-response curves and determine IC₅₀ values using four-parameter nonlinear regression in GraphPad Prism [1].
  • Apoptosis Assessment: Harvest cells after 24-48 hours of treatment. Wash with PBS and resuspend in binding buffer containing annexin V-PE and 7-AAD or propidium iodide. Incubate for 15 minutes in the dark. Analyze by flow cytometry within 1 hour. Distinguish viable (annexin V⁻/7-AAD⁻), early apoptotic (annexin V⁺/7-AAD⁻), late apoptotic (annexin V⁺/7-AAD⁺), and necrotic (annexin V⁻/7-AAD⁺) populations [1] [3].
  • Mitochondrial Membrane Potential: Stain cells with TMRE (tetramethylrhodamine ethyl ester) at 100 nM final concentration for 30 minutes at 37°C. Analyze by flow cytometry (excitation 488 nm, emission 575 nm). Loss of fluorescence indicates mitochondrial depolarization, an early marker of apoptosis [1].
4.1.2 Autophagy Flux Monitoring

Protocol for Autophagy Assessment:

  • LC3 Processing Analysis: Treat AML cells with Vps34-IN1 (1-5 μM) for 4-24 hours. Include controls with lysosomal inhibitors (chloroquine 50 μM or bafilomycin A1 100 nM) for the final 4 hours to block autophagosome degradation. Prepare whole-cell lysates using RIPA buffer with protease and phosphatase inhibitors. Separate 20-30 μg protein by SDS-PAGE and transfer to PVDF membranes. Probe with anti-LC3 antibody to detect both LC3-I (16 kDa) and LC3-II (14 kDa) forms. Reduced LC3-II accumulation in the presence of lysosomal inhibitors indicates impaired autophagic flux [1].
  • GFP-LC3 Puncta Formation: Transduce AML cells with GFP-LC3 lentiviral biosensor. After 48-72 hours, treat with Vps34-IN1 for 6-12 hours. Fix cells with 4% paraformaldehyde and visualize by fluorescence microscopy. Count GFP-LC3 puncta per cell using ImageJ software with appropriate macro for automated quantification. Vps34 inhibition reduces puncta formation indicating impaired autophagosome biogenesis [1].
  • Flow Cytometry-Based Autophagy Assay: Express GFP-LC3 in AML cells. After Vps34-IN1 treatment, wash cells once with PBS and then with either PBS containing 0.05% saponin (permeabilized) or PBS alone (non-permeabilized). Analyze 10,000 events by flow cytometry. The difference in GFP signal between permeabilized and non-permeabilized samples reflects LC3 trapped within autophagosomes. Vps34 inhibition reduces this differential signal [1].
  • Electron Microscopy: Fix Vps34-IN1-treated cells (5 μM, 12-24 hours) with 2% paraformaldehyde and 3.75% glutaraldehyde in PBS. Post-fix with 1% osmium tetroxide, embed in epoxy resin, and prepare ultrathin sections (80-90 nm). Stain with uranyl acetate and lead citrate. Examine under transmission electron microscope. Quantify autophagic vesicles (autophagosomes, autolysosomes) per cell section. Vps34 inhibition typically reduces autophagosome numbers while potentially causing accumulation of unprocessed compartments [1] [4].
4.1.3 Clonogenic and Self-Renewal Assays

Protocol for Colony Forming Cell (CFC) Assays:

  • After Vps34-IN1 treatment (1-5 μM, 48-72 hours), wash cells and plate 1×10³ viable cells in methylcellulose-based semisolid medium supplemented with appropriate cytokines (SCF, GM-CSF, IL-3, EPO). Incubate at 37°C in 5% CO₂ with high humidity for 12-14 days. Score colonies (≥50 cells) manually under an inverted microscope. Express results as percentage of colony formation relative to vehicle-treated controls [1] [3].
  • For stromal co-culture assays, plate MS5 stromal cells in 12-well plates and allow to form confluent layers. Seed Vps34-IN1-treated AML cells onto stromal layers and culture in stem cell medium. After 7-14 days, harvest non-adherent and loosely adherent cells and enumerate viable cells by trypan blue exclusion. Replate cells in secondary CFC assays to assess preserved self-renewal capacity [3].
In Vivo Evaluation of Vps34 Inhibition

Protocol for Xenograft Models:

  • Mouse Preparation: Use 8-12 week old NOD.Cg-Prkdcⁱⁱ Il2rgᵗᵐ¹Wʲˡ/SzJ (NSG) immunodeficient mice. Maintain under specific pathogen-free conditions with autoclaved food and water. All procedures must be approved by Institutional Animal Care and Use Committee [3] [5].
  • Leukemia Engraftment: Inject 1-5×10⁶ luciferase-expressing AML cells (MV4-11, MOLM-14) via tail vein. Monitor engraftment weekly by bioluminescence imaging after intraperitoneal injection of D-luciferin (150 mg/kg). Randomize mice into treatment groups when engraftment is confirmed (typically 2-3 weeks post-injection) [3].
  • Treatment Protocol: Administer Vps34-IN1 via oral gavage or intraperitoneal injection at 25-50 mg/kg daily. Prepare formulation in appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline). Include vehicle control group. For combination studies, administer gilteritinib (10 mg/kg daily, oral) as FLT3 TKI control [3].
  • Mobilization Combination: For LSC-targeting approaches, combine Vps34 inhibitors with mobilization agents: AMD3100 (5 mg/kg, subcutaneous) and G-CSF (100 μg/kg, subcutaneous) administered 4-6 hours before Vps34 inhibitor treatment [3].
  • Assessment of Response: Monitor disease burden weekly by bioluminescence imaging. Collect peripheral blood periodically for flow cytometric analysis of human CD45+ cell circulation. At endpoint, euthanize mice and harvest bone marrow, spleen, and liver for analysis of leukemic infiltration by flow cytometry and histology. Assess secondary transplantation capacity by injecting bone marrow from treated mice into secondary recipients [3].

The following diagram illustrates the key in vivo experimental workflow for evaluating Vps34-IN1 therapeutic efficacy:

G cluster_1 Week 1-2: Model Establishment cluster_2 Week 3-8: Treatment Phase cluster_3 Weekly Monitoring cluster_4 Endpoint Analysis (Week 8-10) CellPrep Luciferase-expressing AML Cell Preparation Transplantation Tail Vein Injection (1-5×10⁶ cells) CellPrep->Transplantation EngraftmentCheck Bioluminescence Engraftment Confirmation Transplantation->EngraftmentCheck Randomization Randomization to Treatment Groups EngraftmentCheck->Randomization Vps34Mono Vps34-IN1 Monotherapy (25-50 mg/kg, daily) Randomization->Vps34Mono Combination Combination Therapy: + Gilteritinib and/or Mobilization Regimen Randomization->Combination VehicleControl Vehicle Control Group Randomization->VehicleControl BLI Bioluminescence Imaging (Disease Burden) Vps34Mono->BLI Combination->BLI VehicleControl->BLI FlowCytometry Peripheral Blood Flow Cytometry BLI->FlowCytometry HealthMonitoring Animal Health & Weight Assessment FlowCytometry->HealthMonitoring TissueCollection Tissue Collection (BM, Spleen, Liver) HealthMonitoring->TissueCollection Histology Histopathology & Immunofluorescence TissueCollection->Histology SecondaryTransplant Secondary Transplantation TissueCollection->SecondaryTransplant MRDAssessment Minimal Residual Disease Assessment TissueCollection->MRDAssessment

Diagram 2: In Vivo Experimental Workflow for Evaluating Vps34-IN1 Therapeutic Efficacy. This diagram outlines the key steps in assessing Vps34 inhibition in AML xenograft models, from model establishment through treatment and endpoint analysis, highlighting critical timepoints and methodological approaches.

Combination Strategies with Vps34 Inhibition

Rational Combination Therapies

Vps34 inhibition demonstrates synergistic relationships with several established and emerging AML therapies, creating opportunities for rational combination regimens. The strongest synergy has been observed with FLT3 tyrosine kinase inhibitors (e.g., gilteritinib, quizartinib) in FLT3-ITD-positive AML models. In this context, Vps34-IN1 counteracts the autophagy-mediated survival response induced by FLT3 inhibition, leading to enhanced apoptosis and reduced recovery of persistent leukemic cells [3]. The sequence of administration appears important, with simultaneous or sequential Vps34 inhibition following FLT3 TKI exposure yielding superior efficacy compared to either agent alone. Similarly, Vps34-IN1 synergizes with L-asparaginase, an enzyme that depletes extracellular asparagine and creates metabolic stress in AML cells. This combination enhances endoplasmic reticulum stress and overwhelms adaptive survival mechanisms, resulting in significantly increased cell death compared to single-agent treatment [1].

From a mechanistic perspective, dual inhibition of PI3Kδ and Vps34 represents a promising approach in B-cell malignancies and certain AML subtypes. The compound PI3KD/V-IN-01, which simultaneously targets both kinases, demonstrates superior anti-proliferative activity compared to selective PI3Kδ or Vps34 inhibitors alone [5]. This enhanced efficacy stems from blockade of both primary survival signaling (through PI3Kδ inhibition) and the compensatory autophagy pathway (through Vps34 inhibition), creating a synthetic lethal interaction in dependent cells. In the context of BCL-2 inhibition with venetoclax, Vps34 targeting may overcome resistance mechanisms related to mitochondrial homeostasis and metabolic adaptation. Research has shown that elevated VMP1 expression, which amplifies autophagy, protects AML cells from venetoclax-induced apoptosis, suggesting that concomitant Vps34 inhibition could restore sensitivity in this setting [4].

Mobilization and Niche-Targeted Approaches

Innovative therapeutic strategies that combine Vps34 inhibition with hematopoietic mobilization agents have demonstrated exceptional promise in preclinical models for targeting the leukemia-initiating cell compartment. The bone marrow microenvironment provides protective niches that shelter residual AML cells during therapy, maintaining them in a quiescent, drug-tolerant state. By administering G-CSF and AMD3100 (a CXCR4 antagonist) to mobilize leukemic cells from these protective niches, followed by Vps34 inhibition to block their adaptive autophagy response, researchers have achieved significant reductions in relapse rates in vivo [3]. This approach capitalizes on the concept that when leukemic cells are forced to exit their protective niches and enter the cell cycle, they become more vulnerable to autophagy inhibition and subsequent apoptosis.

The experimental protocol for this niche-targeting strategy involves establishing AML xenografts, achieving initial remission with conventional therapies like FLT3 TKIs, then administering the mobilization regimen (AMD3100 at 5 mg/kg and G-CSF at 100 μg/kg) 4-6 hours before Vps34 inhibitor treatment [3]. This sequence has proven critical for efficacy, as it first disrupts the protective interactions between leukemic cells and stromal elements, then targets the now-vulnerable cells with autophagy inhibition. In models of deep remission with minimal residual disease, this combination approach has dramatically reduced relapse rates compared to either mobilization or Vps34 inhibition alone, suggesting potential clinical application in the post-remission setting to eradicate persistent disease [3].

Table 3: Combination Strategies with Vps34 Inhibition in AML

Combination Partner Mechanistic Rationale Experimental Evidence Potential Application
FLT3 Inhibitors (Gilteritinib) Counteract autophagy-mediated resistance to FLT3 inhibition Synergistic apoptosis in FLT3-ITD models; reduced relapse in vivo FLT3-mutated AML, particularly with persistence/relapse
L-Asparaginase Enhance metabolic stress and ER stress through dual mechanism Additive to synergistic cell death in viability assays Specific AML subsets with metabolic dependencies
Mobilization Agents (AMD3100, G-CSF) Target LIC compartment by forcing exit from protective niche Reduced relapse in MRD setting; enhanced LIC clearance Post-remission therapy to prevent relapse
BCL-2 Inhibitors (Venetoclax) Overcome mitochondrial adaptive mechanisms and metabolic resistance Enhanced apoptosis in VMP1-high AML models Venetoclax-resistant AML; specific biochemical subtypes
PI3Kδ Inhibitors Simultaneously block primary survival signaling and compensatory autophagy Superior efficacy of dual inhibitor PI3KD/V-IN-01 in proliferation assays B-cell malignancies; subset of AML with PI3Kδ activation

Conclusion and Future Directions

Vps34 inhibition represents a promising therapeutic strategy in AML that selectively targets leukemic cells while sparing normal hematopoiesis, addressing a critical unmet need in both intensive and low-intensity treatment approaches. The compelling preclinical data with Vps34-IN1 demonstrates multi-faceted antileukemic activity through disruption of autophagy, vesicular trafficking, and oncogenic signaling pathways, particularly in high-risk subtypes like FLT3-ITD-mutated AML. The experimental protocols and data interpretation frameworks provided in this application note equip researchers with standardized methodologies to advance this therapeutic concept toward clinical application. As the field progresses, key areas for further investigation include the identification of predictive biomarkers for Vps34 inhibitor sensitivity (such as VMP1 expression or autophagic flux measurements), optimization of drug delivery systems to enhance bone marrow penetration, and development of next-generation Vps34 inhibitors with improved pharmacokinetic profiles and reduced off-target effects. The strategic integration of Vps34 inhibition with conventional chemotherapy, targeted agents, and niche-disrupting approaches holds significant promise for overcoming therapeutic resistance and preventing disease relapse in this challenging hematologic malignancy.

References

Comprehensive Application Notes and Protocols for Investigating VPS34-IN1 in ER+ Breast Cancer Research

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to VPS34-IN1 and Its Relevance to ER+ Breast Cancer

VPS34-IN1 is a highly selective and potent inhibitor of the Class III phosphatidylinositol 3-kinase (PI3K) vacuolar protein sorting 34 (Vps34), which represents a promising therapeutic target for various cancers, including estrogen receptor-positive (ER+) breast cancer. Vps34 catalyzes the phosphorylation of phosphatidylinositol to generate phosphatidylinositol-3-phosphate (PI3P), a key lipid second messenger that regulates crucial cellular processes such as endosomal trafficking, autophagy, and vesicular sorting. The specificity of VPS34-IN1 for Vps34 is particularly valuable for research, as it demonstrates a half-maximal inhibitory concentration (IC50) of 25 nM against recombinant Vps34 in vitro, while showing no significant activity against 340 protein kinases or 25 other lipid kinases, including all Class I and Class II PI3K isoforms [1].

Recent investigations have revealed that VPS34-IN1 exhibits significant antitumor effects in ER+ breast cancer models through induction of apoptosis via endoplasmic reticulum (ER) stress pathways. Research published in 2023 demonstrated that VPS34-IN1 effectively inhibits viability of ER+ breast cancer cells both in vitro and in vivo, with mechanistic studies identifying the PERK/ATF4/CHOP pathway as the primary mediator of this effect [2] [3]. Additional studies have further elucidated that VPS34-IN1 impairs breast cancer cell migration, invasion, and three-dimensional spheroid growth, suggesting broad applicability in investigating multiple aspects of breast cancer progression [4] [5]. These findings position VPS34-IN1 as a valuable chemical probe for delineating Vps34-specific functions in breast cancer biology and as a promising candidate for further therapeutic development.

Mechanism of Action

Molecular Targeting and Specificity

VPS34-IN1 functions as a selective inhibitor that specifically targets the ATP-binding domain of Vps34, effectively blocking its kinase activity and subsequent production of phosphatidylinositol-3-phosphate (PI3P). The compound's exceptional specificity profile makes it particularly valuable for research applications, as it enables researchers to dissect Vps34-specific functions without confounding off-target effects. Validation studies have confirmed that VPS34-IN1 administration induces rapid, dose-dependent dispersal of PI3P-binding probes from endosomal membranes within 1 minute of treatment, without affecting Class I PI3K-mediated Akt regulation [1]. This rapid action allows for precise temporal control in experimental settings, facilitating investigation of acute versus chronic Vps34 inhibition.

The compound's molecular effects extend to disruption of PI3P-dependent signaling pathways, including phosphorylation and activation of serum- and glucocorticoid-regulated kinase-3 (SGK3). Research has demonstrated that VPS34-IN1 induces rapid loss of SGK3 phosphorylation within 1 minute of treatment, while not inhibiting the activity of the SGK2 isoform that lacks a PI3P-binding PX domain [1]. This specificity confirms the compound's mechanism of action through PI3P depletion rather than non-selective kinase inhibition. Furthermore, studies have revealed that SGK3 activity is controlled by two distinct pools of PI3P—one produced directly by Vps34-mediated phosphorylation of PtdIns at endosomes, and another derived from sequential dephosphorylation of the Class I PI3K product PtdIns(3,4,5)P3—providing insight into the complex regulation of this pathway [1].

ER Stress-Mediated Apoptosis in ER+ Breast Cancer

In ER+ breast cancer models, VPS34-IN1 has been demonstrated to induce apoptosis primarily through activation of endoplasmic reticulum stress pathways. Research findings indicate that treatment with VPS34-IN1 specifically activates the PERK branch of the unfolded protein response, leading to subsequent upregulation of the downstream effectors ATF4 and CHOP [2] [3]. This pathway activation triggers programmed cell death in ER+ breast cancer cells, as evidenced by multiple apoptotic markers, including increased annexin V staining and caspase activation.

The critical role of the PERK/ATF4/CHOP axis in mediating VPS34-IN1-induced apoptosis has been validated through both genetic and pharmacological approaches. Knockdown of PERK using specific siRNA or inhibition of PERK activity with the chemical inhibitor GSK2656157 significantly attenuates VPS34-IN1-mediated apoptosis in ER+ breast cancer cells [2]. This mechanistic insight not only broadens our understanding of Vps34 inhibition in cancer biology but also reveals unexpected connections between vesicular trafficking systems and ER stress signaling. The following diagram illustrates this key apoptotic pathway:

G VPS34_IN1 VPS34_IN1 PERK_activation PERK Activation VPS34_IN1->PERK_activation ATF4_induction ATF4 Induction PERK_activation->ATF4_induction CHOP_induction CHOP Induction ATF4_induction->CHOP_induction Apoptosis Apoptosis CHOP_induction->Apoptosis

Antitumor Efficacy of VPS34-IN1 in Breast Cancer Models

Effects on Cell Viability, Apoptosis, and Migration

VPS34-IN1 demonstrates broad antitumor activity across multiple breast cancer models, with particular efficacy in ER+ subtypes. Experimental evidence indicates that VPS34-IN1 significantly inhibits cell viability in a dose-dependent manner in ER+ breast cancer cells, with studies confirming this effect both in vitro and in vivo [2]. Flow cytometry and western blot analyses have consistently shown that VPS34-IN1 treatment induces breast cancer cell apoptosis, with researchers observing characteristic apoptotic markers including phosphatidylserine externalization and caspase activation [2] [3].

Beyond its effects on cell viability and apoptosis, VPS34-IN1 profoundly impacts cancer cell motility and invasive capacity. Research utilizing wound healing assays and transwell migration assays has demonstrated that VPS34-IN1 treatment significantly impairs migration of both ER+ (MCF-7) and triple-negative (MDA-MB-231) breast cancer cells [4] [5]. In MCF-7 cells, VPS34-IN1 reduced migration by approximately 45% in transwell assays and similarly impaired wound closure in scratch assays [4]. The compound also affected proliferative capacity, with VPS34-IN1 reducing DNA synthesis in MCF-7 cells by 25% in BrdU assays and significantly decreasing proliferation in WST-1 assays [4]. These findings demonstrate the multi-faceted antitumor activity of VPS34-IN1 across diverse breast cancer phenotypes.

Three-Dimensional Spheroid Growth Inhibition

The efficacy of VPS34-IN1 extends to more complex, physiologically relevant three-dimensional culture models that better recapitulate the tumor microenvironment. Studies evaluating 3D spheroid growth have demonstrated that VPS34-IN1 treatment effectively reduces the growth of both MCF-7 and MDA-MB-231 cells in 3D tumor spheroid cultures [4] [5]. This finding is particularly significant, as 3D culture systems often more accurately predict drug responses in vivo compared to traditional two-dimensional cultures. The ability of VPS34-IN1 to penetrate these structures and inhibit growth underscores its potential as a therapeutic agent and validates its utility for investigating Vps34 function in complex model systems.

Table 1: Summary of VPS34-IN1 Antitumor Effects in Breast Cancer Models

Experimental Model Cell Lines Tested Key Findings Reference
Cell Viability ER+ breast cancer cells Dose-dependent inhibition of viability in vitro and in vivo [2]
Apoptosis Induction ER+ breast cancer cells Activation of PERK/ATF4/CHOP pathway; apoptotic markers confirmed by flow cytometry and western blot [2] [3]
Cell Migration MCF-7 (ER+) ~45% reduction in transwell migration; significant impairment of wound healing [4] [5]
Cell Migration MDA-MB-231 (TNBC) Significant decrease in migration and invasion capacity [4] [5]
Proliferation MCF-7 (ER+) 25% reduction in DNA synthesis (BrdU assay); significant decrease in WST-1 proliferation assay [4]
3D Spheroid Growth MCF-7 & MDA-MB-231 Reduced growth in three-dimensional spheroid cultures [4] [5]
Combination Therapy Strategies

Emerging evidence suggests that VPS34-IN1 may enhance the efficacy of established therapeutic approaches when used in combination strategies. Research in acute myeloid leukemia models has demonstrated that VPS34-IN1 exhibits synergistic activity when combined with L-asparaginase, with computational analysis using the SynergyFinder tool confirming strong synergistic effects according to the ZIP model [6]. Although similar combination studies in breast cancer models are still limited, the established role of Vps34 in multiple resistance mechanisms provides a strong rationale for exploring combination therapies.

Additionally, studies have indicated that simultaneous inhibition of Vps34 and Class I PI3K isoforms may provide enhanced antitumor effects. Research has shown that combining VPS34-IN1 with the Class I PI3K inhibitor GDC-0941 reduces SGK3 activity by approximately 80-90%, significantly more than either agent alone [1]. This approach may be particularly relevant for breast cancers with hyperactivated PI3K signaling, suggesting a potential strategy to overcome compensatory mechanisms and enhance therapeutic efficacy.

Table 2: Quantitative Cellular Effects of VPS34-IN1 Treatment

Cellular Process Experimental Assay Effect of VPS34-IN1 Time Frame
PI3P Production FYVE-domain probe localization Rapid dispersal from endosomes Within 1 minute
SGK3 Phosphorylation Western blot analysis ~50-60% loss of phosphorylation Within 1 minute
Autophagy GFP-LC3 puncta formation Inhibition of basal and drug-induced autophagy 2-6 hours
Cell Viability CellTiter-Glo assay Dose-dependent inhibition (IC50 varies by cell type) 48-72 hours
Apoptosis Annexin V staining Significant increase in apoptotic population 24-48 hours
Cell Migration Transwell assay ~45% reduction in MCF-7 cells 10-24 hours
DNA Synthesis BrdU incorporation 25% reduction in MCF-7 cells 24 hours

Experimental Protocols for Evaluating VPS34-IN1 in Breast Cancer Research

Compound Preparation and Storage

Preparation of stock solution: Dissolve VPS34-IN1 in high-quality dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution. Aliquot and store at -20°C to -80°C for long-term storage, avoiding repeated freeze-thaw cycles. Under these conditions, the compound remains stable for at least 6 months [1] [7].

Working concentration preparation: Immediately before use, dilute the stock solution in appropriate cell culture medium to achieve desired final concentrations, typically ranging from 0.1 to 10 μM for cellular assays. Ensure that the final DMSO concentration does not exceed 0.1% (v/v) in all experiments, and include vehicle controls with equivalent DMSO concentrations [2] [4].

Cell Viability and Apoptosis Assays

Cell culture and treatment: Maintain ER+ breast cancer cells (such as MCF-7) in appropriate medium supplemented with 10% fetal bovine serum and antibiotics. Plate cells at optimal density (e.g., 5,000-10,000 cells per well in 96-well plates) and allow to adhere overnight. Treat cells with varying concentrations of VPS34-IN1 (typically 0.1-10 μM) for 24-72 hours [2] [4].

Viability assessment:

  • CellTiter-Glo assay: After treatment, equilibrate plates to room temperature for 30 minutes. Add equal volume of CellTiter-Glo reagent, mix for 2 minutes, and record luminescence after 10 minutes incubation [6].
  • Alternative methods: WST-1 assay can also be employed following manufacturer's protocols, with absorbance measurement at 440 nm [4].

Apoptosis detection:

  • Annexin V/propidium iodide staining: Harvest treated cells, wash with cold PBS, and resuspend in binding buffer. Stain with Annexin V-FITC and propidium iodide for 15 minutes in the dark. Analyze by flow cytometry within 1 hour [2] [6].
  • Western blot analysis: Prepare whole-cell extracts using RIPA buffer. Separate proteins by SDS-PAGE, transfer to membranes, and probe with antibodies against cleaved caspases-3, PARP, or other apoptotic markers. PERK/ATF4/CHOP pathway activation can be confirmed using phospho-PERK, ATF4, and CHOP antibodies [2] [3].
Migration and Invasion Assays

Wound healing assay:

  • Seed MCF-7 or MDA-MB-231 cells in 12-well plates and grow to confluence.
  • Create a uniform scratch using a sterile pipette tip.
  • Wash cells to remove debris and add fresh medium containing VPS34-IN1 (typically 1-5 μM) or vehicle control.
  • Record images at 0, 12, and 24 hours at the same location.
  • Quantify migration distance using image analysis software (e.g., ImageJ) [4] [5].

Transwell migration assay:

  • Place transwell inserts with 8μm pores in 24-well plates.
  • Seed serum-starved cells (5×10^4) in the upper chamber in serum-free medium containing VPS34-IN1 or vehicle.
  • Add complete medium with 10% FBS to the lower chamber as chemoattractant.
  • Incubate for 24 hours at 37°C.
  • Remove non-migrated cells from the upper chamber with a cotton swab.
  • Fix migrated cells with methanol and stain with crystal violet.
  • Count cells in multiple fields under a microscope [4].

Invasion assay: Perform similar to transwell migration assay but coat inserts with Matrigel (100 μg/mL) before seeding cells. Allow matrix polymerization for 2 hours at 37°C before adding cells [4] [5].

Three-Dimensional Spheroid Culture

Spheroid generation:

  • Use low-attachment 96-well round-bottom plates to promote spheroid formation.
  • Seed 500-1,000 cells per well in complete medium.
  • Centrifuge plates at 1000 × g for 10 minutes to encourage cell aggregation.
  • Culture for 72-96 hours until compact spheroids form [4] [5].

Drug treatment and analysis:

  • Once spheroids are established, add VPS34-IN1 at desired concentrations.
  • Refresh treatment every 2-3 days.
  • Monitor spheroid growth by capturing brightfield images daily.
  • Measure spheroid diameter using calibrated imaging software.
  • For viability assessment, transfer spheroids to standard plates, add CellTiter-Glo 3D reagent, and measure luminescence [4].

The following workflow diagram summarizes the key experimental approaches for evaluating VPS34-IN1:

G Compound_prep Compound Preparation (10 mM stock in DMSO) Cell_models Cell Model Selection (ER+ lines: MCF-7, T47D) Compound_prep->Cell_models Viability Viability Assays (CellTiter-Glo, WST-1) Cell_models->Viability Apoptosis Apoptosis Detection (Annexin V, Western Blot) Cell_models->Apoptosis Migration Migration/Invasion (Wound Healing, Transwell) Cell_models->Migration Spheroid 3D Spheroid Models (Low-attachment plates) Cell_models->Spheroid Analysis Data Analysis (IC50, Statistical Testing) Viability->Analysis Apoptosis->Analysis Migration->Analysis Spheroid->Analysis

Research Applications and Implications

Applications in Breast Cancer Research

VPS34-IN1 serves as a valuable research tool for investigating multiple aspects of breast cancer biology, particularly mechanisms related to vesicular trafficking, endoplasmic reticulum stress, and their intersections with oncogenic signaling. Its well-characterized specificity profile makes it especially useful for dissecting Vps34-specific functions without confounding off-target effects that plague less specific inhibitors. Researchers can employ VPS34-IN1 to explore fundamental questions about endosomal dynamics in breast cancer progression, including receptor trafficking, nutrient sensing, and spatial organization of signaling complexes [1] [7].

The compound has significant utility for studying therapeutic resistance mechanisms in ER+ breast cancer. Given the role of endosomal trafficking in drug disposition and the emerging evidence linking ER stress responses to treatment efficacy, VPS34-IN1 provides a means to probe these connections systematically. Additionally, the ability of VPS34-IN1 to impair migration and invasion in both ER+ and triple-negative models suggests applications in investigating metastasis-related processes [4] [5]. The compound's effects on 3D spheroid growth further support its use in more physiologically relevant model systems that better recapitulate tumor architecture and microenvironmental interactions.

Technical Considerations and Limitations

While VPS34-IN1 exhibits excellent specificity for Vps34, researchers should be mindful of several technical considerations when incorporating this compound into their experimental designs. The rapid action of VPS34-IN1 (with effects observed within minutes) necessitates careful timing of experimental readouts, particularly for acute signaling studies [1] [7]. Additionally, the concentration range used should be carefully optimized for specific cell lines and applications, as sensitivity may vary based on Vps34 dependency, which differs across breast cancer subtypes [8].

Potential limitations include the compound's specificity for the catalytic activity of Vps34 but not its scaffolding functions, meaning that some Vps34-dependent processes may persist despite inhibition [7]. Furthermore, researchers should consider that prolonged inhibition may trigger adaptive responses that could complicate data interpretation. Appropriate controls, including vehicle-treated samples and rescue experiments where possible, are essential for validating specific Vps34-dependent effects [2] [8].

Conclusion and Future Directions

VPS34-IN1 represents a highly specific chemical probe for investigating Vps34 function in breast cancer models, with demonstrated efficacy in ER+ subtypes through induction of ER stress-mediated apoptosis. The well-characterized mechanism of action, favorable specificity profile, and robust experimental protocols make it a valuable tool for both basic research and drug discovery applications. The compound's ability to impair multiple aspects of cancer progression—including viability, migration, and 3D growth—highlights the multifaceted role of Vps34 in oncology and supports its continued investigation as a potential therapeutic target.

Future research directions should focus on combination strategies with established breast cancer therapies, particularly in treatment-resistant settings, as preliminary evidence from other cancer types suggests potential synergistic relationships [6]. Additionally, more comprehensive investigation of VPS34-IN1 in patient-derived organoids and in vivo models would strengthen the translational relevance of findings. The relationship between Vps34 inhibition and iron metabolism, as observed in colorectal cancer models [8], also warrants exploration in breast cancer contexts, as this may reveal novel metabolic vulnerabilities. Through continued methodological refinement and mechanistic investigation, VPS34-IN1 will remain an important resource for advancing our understanding of breast cancer biology and developing innovative therapeutic approaches.

References

Vps34-IN1 solubility issues troubleshooting

Author: Smolecule Technical Support Team. Date: February 2026

Solubility and Basic Properties

Understanding the fundamental properties of VPS34-IN1 is the first step in planning your experiments. Here is a summary of its key characteristics [1] [2] [3]:

Property Specification
Molecular Formula C₂₁H₂₄ClN₇O [1] [2]
Molecular Weight 425.91 g/mol [4] [2] [3]
CAS Number 1383716-33-3 [1] [2] [3]
Appearance White to off-white solid powder [1] [2]
Purity ≥ 98% - 99.78% [4] [1] [3]

Solubility Data (In Vitro) [4] [1] [2]:

  • DMSO: ~85 mg/mL (~199.6 mM)
  • Ethanol: ~85 mg/mL (~199.6 mM)
  • Water: Insoluble

A critical point to note is that DMSO is hygroscopic (absorbs moisture from the air), and the presence of water can significantly reduce its dissolving capacity. Therefore, it is crucial to use freshly opened, anhydrous DMSO for preparing stock solutions [4] [2].

Stock Solution Preparation and In Vitro Use

For cell-based assays, preparing a concentrated stock solution is standard practice.

Preparation of 10 mM DMSO Stock Solution [2]:

  • Calculate Mass: To make 1 mL of a 10 mM solution, you need 4.26 mg of VPS34-IN1.
  • Weigh Compound: Accurately weigh out the powder.
  • Dissolve: Add the powder to a volumetric vial and bring it to a final volume of 1 mL with fresh, pure DMSO.
  • Mix: Vortex or sonicate until a clear solution is obtained.
  • Aliquot and Store: Aliquot the stock solution into smaller volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain stability.

Working Concentration Guidance: The appropriate working concentration depends on your experimental goals. Administration of VPS34-IN1 to cells induces a rapid, dose-dependent dispersal of PtdIns(3)P from endosome membranes within 1 minute [5] [4] [3]. Here are some experimentally validated concentrations:

  • To induce a ~50-60% loss of SGK3 phosphorylation within 1 minute, use 1 µM [5] [2].
  • For a partial reduction in SGK3 activity (~40%), 0.1 µM can be effective [5].
  • In studies on AML cells, a concentration of 5 µM was used in viability assays over 48 hours [6].
  • Always prepare a fresh working dilution from your DMSO stock for each experiment.

In Vivo Formulation Guidelines

For animal studies, the DMSO stock solution must be further diluted into a biocompatible solvent system. Below are two validated formulations for in vivo administration [4] [2].

Formulation Composition Final Concentration Achieved Administration Note
Formulation 1 (Aqueous Solution) 5% DMSO, 40% PEG300, 5% Tween-80, 50% Saline [4] [2] ~4.25 mg/mL (9.98 mM) [4] Clear solution; prepare sequentially and use immediately [4].
Formulation 2 (Oil-Based Solution) 5% DMSO, 95% Corn Oil [4] [2] ~0.71 mg/mL (1.66 mM) [4] Clear solution; prepare sequentially and use immediately [4].

Preparation instructions for Formulation 1 (1 mL total volume example) [4]:

  • Add 50 µL of your 85 mg/mL DMSO stock solution to 400 µL of PEG300. Mix evenly until clear.
  • Add 50 µL of Tween-80 to the mixture. Mix evenly until clear.
  • Add 500 µL of saline (0.9% NaCl in ddH₂O) to adjust the volume to 1 mL. Mix evenly.
  • The final mixture should be a clear solution and used immediately for optimal results.

Solubility Troubleshooting Workflow

This decision diagram can help you diagnose and solve common solubility problems.

Start Troubleshooting VPS34-IN1 Solubility Step1 Is your DMSO stock solution clear? (Concentration ~85 mg/mL?) Start->Step1 Step2 Is your working solution in aqueous buffer clear? Step1->Step2 When diluting for experiment Step4A Stock is ready. Aliquot and store at -20°C/-80°C. Avoid freeze-thaw cycles. Step1->Step4A Yes Step4B Try gentle warming (37°C water bath) and/or brief sonication. Step1->Step4B No Step5A Working solution is ready for use. Ensure final DMSO concentration is tolerated by cells (<0.5-1%). Step2->Step5A Yes Step5B Ensure correct dilution order: DMSO stock → PEG300 → Tween-80 → Saline Step2->Step5B No Step3 Check DMSO quality and age Step6 Use only fresh, anhydrous DMSO. Moisture-absorbed DMSO reduces solubility. Step3->Step6 Step4B->Step3 If still not clear Step5B->Step5A

Frequently Asked Questions

Q1: What is the primary mechanism of action of VPS34-IN1? A1: VPS34-IN1 is a potent and highly selective inhibitor of the class III PI3K lipid kinase Vps34. It inhibits the phosphorylation of phosphatidylinositol (PtdIns) to produce PtdIns(3)P with an IC₅₀ of 25 nM. It shows excellent selectivity, not significantly inhibiting 340 tested protein kinases or other lipid kinases, including all class I and class II PI3K isoforms [5] [4] [3].

Q2: Can VPS34-IN1 be used to study autophagy? A2: Yes. VPS34-IN1 modulates autophagy by inhibiting a key kinase involved in autophagosome formation. It has been shown to inhibit both basal and L-asparaginase-induced autophagy in acute myeloid leukemia cells [6] [4] [2].

Q3: Are there any stability concerns for stock solutions? A3: While formal stability studies are not provided in the search results, standard laboratory practice is to aliquot stock solutions and store them at -20°C or -80°C. You should avoid repeated freeze-thaw cycles to prevent compound degradation and precipitation. For the best results, use freshly prepared stock solutions for critical experiments [1] [2].

References

Vps34-IN1 off-target effects analysis

Author: Smolecule Technical Support Team. Date: February 2026

VPS34-IN1 Selectivity Profile

The core selectivity data for VPS34-IN1 is summarized in the table below.

Assay Type Targets Tested Key Findings Citation
In Vitro Lipid Kinase Profiling 25 lipid kinases, including all Class I PI3K isoforms (p110α, p110β, p110γ, p110δ) and Class II PI3Ks Inhibits recombinant VPS34 with an IC50 of 25 nM. No significant activity observed against other lipid kinases at tested concentrations. [1]
In Vitro Protein Kinase Profiling 340 protein kinases No significant inhibition was detected. [1]
Cellular Target Engagement Serum- and glucocorticoid-regulated kinase-3 (SGK3) Induces a rapid (~1 min) and dose-dependent loss of SGK3 phosphorylation, serving as a cellular biomarker of VPS34 inhibition. [1] [2]
Cellular Phenotypic Assays FLT3-ITD signaling in AML cells Specifically inhibits STAT5 phosphorylation downstream of FLT3-ITD without broad effects on other kinases, suggesting an indirect, pathway-specific effect. [3]

The primary documented off-target effect involves the serum- and glucocorticoid-regulated kinase-3 (SGK3). This is not a direct inhibition of the kinase but a consequence of VPS34's biological function. SGK3's activity depends on its PX domain binding to PI3P on endosomes. By depleting cellular PI3P pools, VPS34-IN1 disrupts SGK3 localization and subsequent phosphorylation, leading to its inactivation [1] [2].

Experimental Protocols for Assessing Specificity

Here are detailed methodologies for key experiments cited in the literature to evaluate VPS34-IN1 activity and off-target effects.

Monitoring PI3P-Dependent SGK3 Inactivation

This protocol uses SGK3 phosphorylation as a biomarker for VPS34 inhibition in cells [1].

  • 1. Cell Treatment: Treat cells (e.g., HEK293, MOLM-14) with VPS34-IN1 (e.g., 1 µM) for a short duration (1-60 minutes).
  • 2. Cell Lysis: Lyse cells in a RIPA buffer supplemented with protease and phosphatase inhibitors.
  • 3. Western Blotting:
    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
    • Probe the membrane with antibodies against phospho-SGK3 (Thr320) to assess kinase activation.
    • Use a total SGK3 antibody as a loading control.
    • To confirm VPS34 inhibition, monitor the phosphorylation of NDRG1 (a direct substrate of SGK3).
  • 4. Data Interpretation: A rapid reduction in phospho-SGK3 and phospho-NDRG1 signals indicates effective VPS34 engagement without direct kinase inhibition.
Evaluating Antileukemic Activity & Apoptosis in AML Cells

This method is used to confirm the on-target therapeutic effect of VPS34-IN1 in acute myeloid leukemia (AML) models [3].

  • 1. Cell Culture: Maintain AML cell lines (e.g., MOLM-14, MV4-11) or primary patient-derived AML blasts in appropriate media.
  • 2. Drug Treatment: Treat cells with a range of VPS34-IN1 concentrations (e.g., 0.1-10 µM) for 24-72 hours. Use DMSO as a vehicle control.
  • 3. Viability and Apoptosis Assays:
    • Viability: Use assays like Uptiblue or MTT to measure metabolic activity.
    • Apoptosis: Stain cells with Annexin V-PE and a viability dye (e.g., 7-AAD) and analyze by flow cytometry.
  • 4. Data Analysis: Calculate IC50 values for viability. The percentage of Annexin V-positive cells quantifies apoptosis induction.
Analyzing Synergistic Effects with Other Agents

This protocol assesses combined drug effects, such as with L-asparaginase or STING agonists [3] [2].

  • 1. Combination Design: Treat cells with a matrix of VPS34-IN1 and the second agent (e.g., L-asparaginase, 2'3'-cGAMP) across a range of concentrations.
  • 2. Viability Measurement: Measure cell viability after 48-72 hours of treatment.
  • 3. Synergy Calculation: Input the dose-response data into a tool like SynergyFinder. Apply the ZIP (Zero Interaction Potency) model to calculate a synergy score. A score >10 indicates synergy.

Troubleshooting Common Issues

FAQ 1: My Western blot shows no change in SGK3 phosphorylation after VPS34-IN1 treatment. What could be wrong?

  • Check inhibitor activity: Confirm the stock solution is fresh and properly stored. Verify that the working concentration (typically 0.5-5 µM) is sufficient for your cell type.
  • Optimize treatment time: SGK3 dephosphorylation can occur within minutes. Perform a time-course experiment (1 min to 2 hours).
  • Validate antibodies: Ensure antibodies for p-SGK3 (Thr320) and total SGK3 are specific and working correctly.

FAQ 2: I observe cytotoxic effects that I suspect are off-target. How can I investigate this?

  • Use a genetic control: Compare the effects of VPS34-IN1 with genetic knockdown or knockout of VPS34 in your cell model. Consistent phenotypes support an on-target effect [3].
  • Profile key signaling pathways: Use a phospho-kinase array or phosphoproteomics to check for unexpected alterations in signaling pathways beyond the intended STAT5 or SGK3 targets [3].

FAQ 3: How can I confirm that my observed phenotype is due to autophagy inhibition versus other VPS34 functions?

  • Use multiple autophagy assays: Do not rely on a single readout. Combine GFP-LC3 puncta formation analysis (via immunofluorescence) with Western blotting for LC3-I to LC3-II conversion and p62/SQSTM1 degradation.
  • Employ alternative inhibitors: Use distinct autophagy inhibitors that act at different stages (e.g., chloroquine for lysosomal inhibition) to see if they phenocopy VPS34-IN1 effects [3].

Visualizing Key Signaling Pathways

The diagram below illustrates the primary documented signaling pathways affected by VPS34-IN1, highlighting its on-target effect and the consequential off-target effect on SGK3.

VPS34_PATHWAY Key Cellular Pathways Affected by VPS34-IN1 VPS34_IN1 VPS34-IN1 VPS34 VPS34 Complex I (PI3K-III) VPS34_IN1->VPS34  Inhibits PI3P PI3P Pool VPS34_IN1->PI3P  Depletes FLT3_STAT5 FLT3-ITD / STAT5 Signaling VPS34_IN1->FLT3_STAT5  Inhibits mTORC1 mTORC1 Signaling VPS34_IN1->mTORC1  Impairs Translation Cap-Mediated Translation VPS34_IN1->Translation  Inhibits STING STING Pathway VPS34_IN1->STING  Potentiates VPS34->PI3P  Produces Autophagy Autophagosome Formation PI3P->Autophagy  Initiates SGK3_Active SGK3 (Active) Phosphorylated PI3P->SGK3_Active  Recruits & Activates SGK3_Inactive SGK3 (Inactive) Not Phosphorylated PI3P->SGK3_Inactive  Loss leads to Blank1 Blank2

References

VPS34-IN1 Treatment Duration and Effects

Author: Smolecule Technical Support Team. Date: February 2026

Biological Process / Context Effective Treatment Duration Key Observed Effects
PtdIns(3)P Disruption & SGK3 Signaling [1] [2] 1 minute Dispersal of PtdIns(3)P from endosomes; ~50-60% loss of SGK3 phosphorylation.
Endosomal Recycling Circuit [3] 30 minutes Restructuring of early endosomes; loss of the endosomal recycling compartment (ERC). Effects were rapidly reversible upon washout.
Autophagy & Ferritin Degradation [4] 2 - 4 hours Inhibition of autophagic flux; stabilization of autophagy substrates (e.g., NCOA4-ferritin).
Acute Myeloid Leukemia (AML) Cell Death [5] 48 hours Induction of apoptosis in AML cell lines and primary patient samples.

The following diagram illustrates the rapid signaling pathway that is affected immediately after VPS34-IN1 treatment, which underpins many of its downstream cellular effects.

G VPS34_IN1 VPS34-IN1 VPS34 VPS34/PIK3C3 (Class III PI3K) VPS34_IN1->VPS34 Inhibits PI3P PI3P Lipid VPS34->PI3P Produces PX_FYVE_Effectors PX/FYVE Effector Proteins PI3P->PX_FYVE_Effectors Recruits SGK3 SGK3 Inactivation PI3P->SGK3 Activates Endosomal_Disruption Altered Endosomal Trafficking & Identity PX_FYVE_Effectors->Endosomal_Disruption Autophagy_Inhibition Autophagy Inhibition PX_FYVE_Effectors->Autophagy_Inhibition

Frequently Asked Questions

Here are answers to some specific troubleshooting questions your users might encounter.

  • Q: How quickly does VPS34-IN1 act on its primary target?

    • A: VPS34-IN1 acts very rapidly. A reduction in PtdIns(3)P levels and phosphorylation of its downstream target, SGK3, can be observed within 1 minute of treatment [1] [2]. This makes it suitable for studying acute signaling events.
  • Q: Are the effects of VPS34-IN1 reversible?

    • A: Yes, in some contexts. Research on the endosomal recycling circuit showed that the effects of a 30-minute treatment, including the loss of the endosomal recycling compartment, were raply reversed after inhibitor washout [3]. This is important for designing pulse-chase experiments.
  • Q: What is the required treatment time to induce cell death in cancer models?

    • A: In studies on Acute Myeloid Leukemia (AML), a treatment duration of 48 hours was used to effectively induce apoptosis in cell lines and primary patient samples [5]. The study emphasized that complete and acute inhibition of VPS34 was necessary for this antileukemic activity.

Key Experimental Protocols

For researchers looking to validate the activity of VPS34-IN1 in their systems, here are two key methodologies.

  • Monitoring Acute Target Engagement: SGK3 Phosphorylation

    • Treat cells with VPS34-IN1 (e.g., 1 µM) for a short time course (1 min to 30 min).
    • Prepare whole-cell lysates.
    • Perform Western blotting, probing for phospho-SGK3 (Thr-loop and Ser hydrophobic motif).
    • Expect a rapid (~50-60%) reduction in SGK3 phosphorylation within 1 minute of treatment [1] [2].
  • Assessing VPS34 Activity In Vitro

    • Immunoprecipitate VPS34 or use recombinant VPS34/VPS15 protein.
    • Incubate with phosphatidylinositol (PI) liposomes and 32P-γATP in kinase assay buffer for 30 minutes at 30°C.
    • Terminate the reaction and extract lipids.
    • Separate the lipid products using Thin Layer Chromatography (TLC).
    • Visualize and quantify the production of radiolabeled PI3P, which is inhibited by VPS34-IN1 [6].

References

Vps34-IN1: Combination Therapy & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

Q: What is a promising new combination therapy involving Vps34 inhibition? A: Recent research has identified a potent synergistic combination between Vps34 inhibitors and STING agonists [1] [2] [3]. This dual-therapy approach represents a significant breakthrough in cancer immunotherapy.

The molecular mechanism behind this synergy can be summarized as follows:

G cluster_path1 VPS34i Action cluster_path2 STINGa Action VPS34i VPS34 Inhibitor (e.g., VPS34-IN1) VPS34_Block Block of VPS34 Autophagy Function VPS34i->VPS34_Block  Inhibits STINGa STING Agonist (e.g., ADU-S100) STING_Pathway STING_Pathway STINGa->STING_Pathway  Directly Activates cGAS_STING_Activation Accumulation of cytosolic DNA/cGAS-STING Pathway Priming VPS34_Block->cGAS_STING_Activation  Leads to Synergy Synergistic Effect cGAS_STING_Activation->Synergy Enhances STING_Pathway->Synergy Enhances Strong_IFN Strong Type I Interferon (IFN) & Pro-inflammatory Response (CCL5, CXCL10) Synergy->Strong_IFN Results in Outcome Enhanced Immune Cell Infiltration & Potent Anti-Tumor Efficacy Strong_IFN->Outcome Leads to

Key Experimental Findings [2]:

  • In Vitro: The combination induced significantly higher levels of cytokines (CCL5, CXCL10) in both cancer cells and innate immune cells (like dendritic cells) compared to either agent alone.
  • In Vivo (B16-F10 mouse melanoma model): The combination treatment significantly reduced tumor growth and improved survival rates compared to single-agent treatments.

Experimental Protocols & Technical Data

Q: What are the critical in vitro conditions for using VPS34-IN1? The table below summarizes the fundamental biochemical and cellular data for VPS34-IN1.

Parameter Value / Condition Context / Assay
IC₅₀ (Enzymatic) 25 nM Recombinant Vps34-Vps15 complex [4] [5]
Selectivity >1000-fold selective for Vps34 over Class I & II PI3Ks [6] [4] Panel of 340 protein kinases & 25 lipid kinases
Cellular Activity (Rapid) ~50-60% loss of SGK3 phosphorylation within 1 min [6] [4] Dispersal of PtdIns(3)P probe from endosomes
Typical In Vitro Concentration 0.1 - 5 µM Cell-based assays (apoptosis, autophagy modulation) [7] [8]
Solubility (DMSO) ~85 mg/mL (199.6 mM) [4] For stock solution preparation
Recommended Diluent DMSO For in vitro stock solutions

Q: What is a detailed protocol for testing VPS34-IN1 combination with a STING agonist in vitro? This protocol is adapted from the foundational research [2].

Objective: To validate the synergistic induction of a pro-inflammatory response in human cancer cell lines.

Materials:

  • Cell Lines: Human renal carcinoma (e.g., 786-O) or melanoma (e.g., Me30966) cell lines [2].
  • Compounds: VPS34-IN1 (e.g., from Selleck Chemicals or MedChemExpress) and a STING agonist (e.g., ADU-S100) [2].
  • Key Reagents: Cell culture media, DMSO (vehicle control), ELISA kits for human CCL5 and CXCL10.

Procedure:

  • Cell Seeding: Seed cells in 6-well or 12-well plates and allow them to adhere overnight in standard growth conditions (37°C, 5% CO₂).
  • Compound Treatment: Prepare fresh treatment media containing:
    • Group 1: Vehicle control (DMSO, same concentration as used for compounds).
    • Group 2: VPS34-IN1 alone (e.g., 1 µM).
    • Group 3: STING agonist alone (e.g., 1-5 µg/mL, dose requires optimization).
    • Group 4: VPS34-IN1 (1 µM) + STING agonist (1-5 µg/mL).
  • Incubation: Incubate cells with the treatments for 16-24 hours [2].
  • Sample Collection: Centrifuge the culture supernatant to remove any cellular debris. Collect the clarified supernatant for cytokine analysis.
  • Analysis: Quantify the secretion of CCL5 and CXCL10 chemokines using commercial ELISA kits, following the manufacturer's instructions. A significant increase in the combination group versus either single agent indicates synergy [2].

Troubleshooting FAQs

Q: We don't see the expected effect on our cancer cell line. What could be wrong? A: Consider these factors and verify your setup using the checklist below:

G Problem No Expected Effect Solution Troubleshooting Checklist Problem->Solution C1 Verify VPS34-IN1 Activity Solution->C1 C2 Check Combination-Specific Mechanism Solution->C2 C3 Optimize Dosing & Timing Solution->C3 C4 Confirm Target Engagement Solution->C4 S1 Run a functional assay: Monitor SGK3 phosphorylation via Western Blot (1 hr treatment) or dispersal of PtdIns(3)P probes C1->S1 S2 Confirm intact cGAS-STING pathway in your cell line. Some cancer cells have defective STING signaling. C2->S2 S3 Perform a matrix dose-response. Pre-treatment with VPS34-IN1 (2-4 hrs) before adding STING agonist may be more effective. C3->S3 S4 Use a positive control (e.g., known PI3K inhibitor) in a cell-free VPS34 activity assay if possible [9]. C4->S4

Q: Is VPS34-IN1 toxic to all cells? A: No, its effect can be cell-type-specific. A study on acute myeloid leukemia (AML) showed that VPS34-IN1 induced apoptosis in AML cells but not in normal CD34+ hematopoietic cells [7]. This suggests a potential therapeutic window where cancer cells are more vulnerable to VPS34 inhibition than normal cells.

Q: What are the primary mechanisms of VPS34-IN1-induced cell death? A: Research indicates it can occur through multiple pathways, and the primary mechanism may depend on the cellular context:

  • ER Stress Pathway (in ER+ Breast Cancer): Cell death is driven by the activation of the PERK/ATF4/CHOP signaling pathway, leading to apoptosis [8].
  • STAT5 Signaling Inhibition (in FLT3-ITD AML): VPS34-IN1 specifically inhibits phosphorylation of STAT5, a key downstream signaling node in this aggressive leukemia type [7].
  • Synergistic Cell Death: When combined with other agents like L-asparaginase, VPS34-IN1 can act synergistically to enhance cell death [7].

Summary and Key Takeaways

  • Promising Combination: The synergy between Vps34 inhibitors and STING agonists is a frontier in immunotherapy, enhancing immune recognition and attack on tumors [1] [3].
  • Protocol Core: Successful in vitro validation hinges on measuring the key chemokines CCL5 and CXCL10 after co-treatment [2].
  • Critical Troubleshooting: Always verify compound activity and pathway integrity in your specific cell models. Lack of effect often points to biological (e.g., mutated pathways) or technical (e.g., dosing) issues rather than a compound failure.

References

Vps34-IN1 and l-asparaginase synergistic effects

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Synergistic Effect

The synergy between VPS34-IN1 and L-asparaginase arises from their complementary actions that disrupt critical survival pathways in leukemia cells.

  • VPS34-IN1 is a potent and selective inhibitor of the Vps34 kinase (IC₅₀ = 25 nM in vitro) [1]. It disrupts core cellular functions by:
    • Inhibiting Autophagy: Vps34 is essential for the initiation of autophagy. VPS34-IN1 blocks the formation of phosphatidylinositol 3-phosphate (PI3P), preventing the recruitment of proteins needed for autophagosome formation. This impairs the degradation of cellular components and the recycling of nutrients [2] [3].
    • Impairing FLT3-ITD Signaling: In Acute Myeloid Leukemia (AML) with FLT3-ITD mutations, VPS34-IN1 specifically inhibits the phosphorylation of STAT5, a key downstream survival signal [2].
  • L-Asparaginase is an enzyme that depletes the amino acid L-asparagine from the cellular environment. Leukemia cells, unlike normal cells, have a limited ability to synthesize asparagine and rely on external sources for survival. Its depletion leads to impaired protein synthesis and apoptosis [4].
  • Synergy Explained: The combination is effective because L-asparaginase induces metabolic stress, which in turn can upregulate protective autophagy. By concurrently inhibiting autophagy with VPS34-IN1, this protective cell survival mechanism is blocked, leading to enhanced apoptosis [2] [5].

The diagram below illustrates how these two agents work together to induce cell death.

Key Experimental Findings

The table below summarizes the primary evidence for the synergistic interaction, as demonstrated in scientific studies.

Experimental Model Key Findings Reference
AML Cell Lines (e.g., MOLM-14) VPS34-IN1 demonstrated synergistic cell death with L-asparaginase. The synergy was calculated against the ZIP model [2]. [2]
ETV6-RUNX1 BCP-ALL (Cell lines & primary samples) Vps34 is transcriptionally upregulated by the ETV6-RUNX1 fusion protein. Autophagy inhibition (e.g., with HCQ) selectively sensitized primary ETV6-RUNX1-positive leukemia samples to L-asparaginase [5]. [5]

Established Experimental Protocols

Here are core methodologies used in the cited research to evaluate the effects of VPS34-IN1 and L-asparaginase.

Cell Viability and Synergy Assay

This protocol is used to test the effect of the drug combination on cell survival and to calculate synergy.

  • 1. Cell Seeding: Plate AML cells (e.g., MOLM-14) at a density of 10 × 10⁴ cells per ml in 100 µl volumes in a 96-well plate [2].
  • 2. Drug Treatment: Treat cells with a dose matrix of VPS34-IN1 and L-asparaginase, including single-agent concentrations and their combinations. A typical concentration for VPS34-IN1 is 5 µM, but a range should be tested [2].
  • 3. Incubation: Culture the cells for 48 hours at 37°C [2].
  • 4. Viability Quantification: Add a fluorescence-based viability reagent like Uptiblue. Measure fluorescence with a plate scanner. Normalize values to DMSO-treated controls [2].
  • 5. Synergy Calculation: Upload the dose-response data for every combination to the SynergyFinder web tool (https://synergyfinder.fimm.fi/). Use the ZIP model to calculate the synergy scores [2].
Monitoring Autophagy Inhibition by Western Blot

This method confirms that VPS34-IN1 is effectively blocking autophagy in your cellular model.

  • 1. Sample Preparation: Prepare whole-cell extracts from treated cells (e.g., control, VPS34-IN1, L-asparaginase, combination) using RIPA buffer [2].
  • 2. Gel Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a nitrocellulose membrane [2].
  • 3. Immunoblotting: Probe the membrane with the following antibodies [2]:
    • Anti-LC3B: Look for a conversion from the cytoplasmic form (LC3-I) to the lipidated, autophagosome-associated form (LC3-II). A decrease in LC3-II upon VPS34-IN1 treatment indicates inhibition of autophagy.
    • Anti-p-STAT5 (Tyr694): This is particularly relevant for FLT3-ITD AML models, where VPS34-IN1 should reduce STAT5 phosphorylation [2].
    • Anti-β-Actin: Used as a loading control.

Frequently Asked Questions (FAQs)

Q1: What is a suitable positive control for VPS34-IN1's autophagy inhibition? A1: Chloroquine (CQ) or Hydroxychloroquine (HCQ) are well-established positive controls for autophagy inhibition. They work by raising lysosomal pH, preventing the degradation of autophagic cargo. You should see an accumulation of LC3-II in CQ/HCQ treated samples, whereas LC3-II should decrease with VPS34-IN1 treatment [2] [5] [3].

Q2: How can I confirm the specificity of VPS34-IN1 in my experiment? A2: The specificity of VPS34-IN1 has been rigorously characterized. You can:

  • Monitor SGK3 Phosphorylation: VPS34-IN1 induces a rapid (within 1 min) ~50–60% loss of SGK3 phosphorylation, a kinase directly activated by Vps34-produced PI3P. This serves as a specific biomarker for Vps34 inhibition [1].
  • Check Class I PI3K Activity: VPS34-IN1 does not significantly inhibit class I PI3Ks. You can verify this by monitoring Akt phosphorylation (at Ser473 or Thr308), which should remain unaffected by VPS34-IN1 treatment [1].

Q3: Are there specific genetic subtypes of leukemia that are more susceptible to this combination? A3: Yes, current evidence highlights two subtypes:

  • FLT3-ITD AML: VPS34-IN1 specifically inhibits STAT5 phosphorylation downstream of the FLT3-ITD oncogene, providing a strong mechanistic rationale for synergy [2].
  • ETV6-RUNX1 B-cell Precursor ALL: The ETV6-RUNX1 fusion protein directly upregulates Vps34 transcription, making these cells highly dependent on Vps34 and autophagy for survival, and thus particularly sensitive to its inhibition in combination with L-asparaginase [5].

References

Vps34-IN1 specificity validation methods

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What is the core mechanism of action of VPS34-IN1? VPS34-IN1 is a potent and highly selective ATP-competitive inhibitor of the class III phosphoinositide 3-kinase, Vps34. It inhibits the phosphorylation of phosphatidylinositol (PtdIns) to produce phosphatidylinositol-3-phosphate (PtdIns(3)P) by the Vps34-Vps15 complex with an IC₅₀ of 25 nM in vitro [1] [2] [3].

  • How was the selectivity of VPS34-IN1 profiled against other kinases? The selectivity of VPS34-IN1 was rigorously tested against a large panel of protein and lipid kinases. At a concentration of 10 µM, VPS34-IN1 did not significantly inhibit the activity of 340 protein kinases or 25 lipid kinases. The profiled lipid kinases included all Class I PI3K isoforms (p110α, p110β, p110γ, p110δ) and all three members of the Class II PI3Ks (PI3KC2α, PI3KC2β, PI3KC2γ) [1] [4].

  • What is a key downstream cellular biomarker to confirm VPS34 inhibition? The phosphorylation and activity of the SGK3 (serum- and glucocorticoid-regulated kinase-3) kinase serve as a robust biomarker for cellular Vps34 activity. VPS34-IN1 induces a rapid (~50-60%) loss of SGK3 phosphorylation within 1 minute of treatment. This effect is specific, as VPS34-IN1 does not inhibit the related SGK2 isoform, which lacks a PtdIns(3)P-binding PX domain [1] [4].

  • How quickly can I observe the cellular effects of VPS34-IN1? The effects are very rapid. Treatment with VPS34-IN1 induces a dose-dependent dispersal of PtdIns(3)P-specific binding probes (like 2xFYVE) from endosomal membranes within 1 minute [1] [5].

Specificity Validation Data Summary

The following table summarizes the key experimental data that validates the specificity of VPS34-IN1 [1].

Validation Aspect Experimental Method Key Finding
Potency (IC₅₀) In vitro kinase assay (Vps34-Vps15 complex) 25 nM [1] [2] [3]
Selectivity (Lipid Kinases) Profiling against 25 lipid kinases (including Class I & II PI3Ks) No significant inhibition at 10 µM [1]
Selectivity (Protein Kinases) Profiling against 340 protein kinases No significant inhibition at 10 µM [1]
Cellular Target Engagement Dispersal of PtdIns(3)P probes (e.g., 2xFYVE) from endosomes Rapid effect within 1 min [1] [5]
Downstream Biomarker Immunoblotting for SGK3 phosphorylation (T-loop & hydrophobic motif) ~50-60% reduction within 1 min [1]
Off-target Control Assessment of Class I PI3K signaling via Akt phosphorylation No effect on Akt regulation [1]

Experimental Protocols for Specificity Assessment

Here are detailed methodologies for key experiments cited in the literature, which you can adapt for your own validation of VPS34-IN1.

Assessing Cellular PtdIns(3)P Depletion

This protocol measures the direct cellular consequence of Vps34 inhibition: the loss of its lipid product, PtdIns(3)P, from endosomes.

  • Principle: Transfect cells with a fluorescently tagged PtdIns(3)P-binding probe (e.g., EGFP-2xFYVE) and monitor its localization by live-cell or fixed-cell microscopy.
  • Procedure:
    • Cell Culture & Transfection: Plate cells (e.g., HeLa or Balb 3T3) and transfect with a plasmid expressing EGFP-2xFYVE [5].
    • Treatment: Treat cells with VPS34-IN1 (e.g., 0.01-1 µM) or a DMSO vehicle control. Critical Note: The effect is rapid; observe changes within 1-5 minutes of treatment [1].
    • Imaging & Analysis: Visualize using fluorescence microscopy. In control cells, EGFP-2xFYVE appears as bright puncta (endosomes). Upon effective Vps34 inhibition, this punctate pattern rapidly disperses, resulting in a diffuse cytoplasmic signal [1] [5].
Monitoring SGK3 as a Biomarker of Vps34 Inhibition

This biochemical assay uses SGK3 phosphorylation as a readout for the functional inhibition of Vps34 in cells.

  • Principle: Treat cells with VPS34-IN1 and detect changes in SGK3 phosphorylation via Western blot.
  • Procedure:
    • Cell Treatment: Treat cells with VPS34-IN1 (e.g., 0.1-1 µM) for a short duration (e.g., 1 minute to 1 hour) [1].
    • Cell Lysis & Western Blot: Lyse cells and perform SDS-PAGE and Western blotting.
    • Antibodies:
      • Primary Antibodies: Phospho-specific antibodies against the T-loop and hydrophobic motif of SGK3.
      • Loading Control: An antibody against total SGK3 protein.
    • Expected Result: A rapid, dose-dependent reduction in SGK3 phosphorylation signals without a change in total SGK3 protein levels. This confirms specific on-target activity of VPS34-IN1 [1] [3].

Signaling Pathway and Experimental Workflow

The diagram below illustrates the mechanism of VPS34-IN1 and the experimental workflow for validating its specificity, as detailed in the protocols above.

G cluster_pathway Natural Signaling Pathway Vps34 Vps34 Complex (Class III PI3K) PI3P PtdIns(3)P (Endosomal Pool) Vps34->PI3P Produces SGK3_PX SGK3 Recruitment (via PX Domain) PI3P->SGK3_PX Recruits SGK3_Phos SGK3 Phosphorylation & Activation SGK3_PX->SGK3_Phos Enables Inhibitor VPS34-IN1 Inhibitor->Vps34 Inhibits Assay1 Cellular Assay: EGFP-2xFYVE Dispersal Assay2 Biomarker Assay: Loss of p-SGK3 Signal Assay1->PI3P Measures Loss of Assay2->SGK3_Phos Measures Loss of

References

Vps34-IN1 stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

Basic Storage & Handling Specifications

The table below summarizes the fundamental storage and handling parameters for VPS34-IN1 based on manufacturer specifications and scientific literature [1] [2].

Parameter Specification
Physical Form White to off-white solid powder [1] [2]
Purity ≥98% by HPLC [2]
Recommended Storage Protect from light at +2°C to +8°C [2].
Freezing Acceptable. Stock solutions are stable for up to 3 months at -20°C [2].
Solubility Soluble in DMSO (up to 50 mg/mL), not soluble in water [1] [2].
Stability of Stock Solution 3 months at -20°C after reconstitution [2].
Shelf Life 2 years if stored properly [1].

Handling Procedures & Experimental Guidelines

Proper handling is critical for maintaining the inhibitor's stability and experimental reproducibility.

  • Reconstitution: Use only fresh, high-quality DMSO to dissolve the powder to a recommended concentration of 50 mg/mL [2].
  • Aliquoting: Upon reconstitution, immediately aliquot the stock solution into smaller, single-use vials. This prevents repeated freeze-thaw cycles and exposure to moisture, which can degrade the compound [2].
  • Handling: Always use sterile, dry labware for handling. The product is packaged under inert gas; minimizing its exposure to air during use will help maintain stability [2].

The workflow for preparing and storing VPS34-IN1 can be summarized as follows:

Start Retrieve VPS34-IN1 from 2-8°C Step1 Briefly centrifuge vial to ensure powder is at bottom Start->Step1 Step2 Reconstitute with fresh DMSO (Recommended: 50 mg/mL) Step1->Step2 Step3 Vortex or gently sonicate to ensure complete dissolution Step2->Step3 Step4 Aliquot into single-use vials Step3->Step4 Step5 Store aliquots at -20°C (Stable for up to 3 months) Step4->Step5

Troubleshooting Common Experimental Issues

Here are solutions to some common problems researchers might encounter:

  • Problem: Precipitate Formation in Stock Solution

    • Cause & Solution: DMSO is hygroscopic and absorbs water from the atmosphere, which can lead to precipitation. Ensure the DMSO is fresh and the storage vial is tightly sealed. Gently warming the vial may help redissolve the precipitate [2].
  • Problem: High Background or Off-Target Effects in Cells

    • Cause & Solution: While VPS34-IN1 is highly selective (IC₅₀ = 25 nM for Vps34 and >1000-fold selective over other PI3K classes), using excessively high concentrations can increase the risk of off-target effects [3] [1] [2]. Troubleshooting Tip: Perform a dose-response curve to find the minimal effective concentration for your specific cell type. Common working concentrations in cell-based assays are in the micromolar range (e.g., 1-10 µM), but optimization is required [4] [5].
  • Problem: Loss of Antileukemic Activity

    • Cause & Solution: A study on acute myeloid leukemia (AML) found that complete and acute inhibition of VPS34 was required for its antileukemic effect [4]. Troubleshooting Tip: Verify the activity of your stock solution by testing it in a positive control assay, such as monitoring the dispersal of a PtdIns(3)P probe from endosomes or a reduction in SGK3 phosphorylation, which can occur within minutes of treatment [3] [2].

Cited Experimental Protocols

The following table outlines how VPS34-IN1 has been used in recent studies, which can serve as a reference for your own experimental design.

Study Context Cell Lines / Models Used VPS34-IN1 Treatment Conditions Key Readouts & Assays

| Acute Myeloid Leukemia (AML) [4] | MOLM-14, MV4-11, and other AML cell lines; primary patient samples. | 5 µM for 48 hours for viability assays. | Viability: Uptiblue assay. Apoptosis: Annexin V-PE staining and flow cytometry. Autophagy: Western blot for LC3, GFP-LC3 puncta quantification via immunofluorescence. | | ER+ Breast Cancer [5] | MCF-7, T47D, ZR-75-1 cell lines; xenograft mouse models. | 90 mg/kg in vivo (mouse model). | Apoptosis: Flow cytometry, Western blot for cleaved caspases. ER Stress: Western blot for PERK, ATF4, CHOP. Viability: Dose- and time-response curves. | | SGK3 Signaling Study [3] | U2OS cells. | 100 nM to 1 µM for short-term treatment (minutes). | PtdIns(3)P Localization: Suppression of GFP-2xFYVEHrs endosomal signal (IC₅₀ = 100 nM in cells). SGK3 Phosphorylation: Western blot for T-loop and hydrophobic motif phosphorylation. |

References

VPS34-IN1 Technical Specifications & Key Data

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes essential quantitative data for VPS34-IN1, which is critical for experimental design and validation.

Parameter Details Source / Reference
IC50 (in vitro) 25 nM [1] [2]
Selectivity No significant inhibition of 340 protein kinases or 25 lipid kinases, including all Class I and Class II PI3K isoforms [1]. [1]
Recommended Working Concentration (General Cell Culture) 5 µM (used in AML cell line viability assays for 48 hours) [3]. [3]
Solubility DMSO: 85 mg/mL (199.57 mM); Ethanol: 85 mg/mL; Water: Insoluble [2]. [2]

| Key Functional Biomarkers | • Rapid loss of PtdIns(3)P from endosomes (within 1 min). • ~50-60% loss of SGK3 phosphorylation (within 1 min). • Disruption of mTORC1 signaling [3]. • Induction of ER stress markers (PERK/ATF4/CHOP) in specific contexts [4]. | [3] [1] [4] |

Troubleshooting Common Experimental Limitations

Here are solutions to frequently encountered issues when working with VPS34-IN1.

Problem 1: How can I confirm that my observed phenotypes are due to specific VPS34 inhibition and not off-target effects?

Solution: Implement a Multi-Faceted Validation Strategy Relying on a single readout can be misleading. It is crucial to confirm on-target activity through multiple methods.

  • Monitor Immediate Downstream Events: Use the rapid dispersal of a PtdIns(3)P-specific biosensor (e.g., GFP-2xHrs) from endosomal membranes as a primary indicator of target engagement. This effect occurs within 1 minute of drug addition [1] [5].
  • Measure SGK3 Phosphorylation: Assess the phosphorylation status of SGK3 by western blot. A rapid reduction (50-60% within 1 minute) is a highly specific biomarker for VPS34 inhibition [1].
  • Use Genetic Controls: Where feasible, corroborate findings with genetic knockdown (shRNA) or knockout (CRISPR/Cas9) of VPS34. The phenotype from genetic inactivation should mirror, at least partially, the effects of the inhibitor [3].
Problem 2: How do I interpret mixed or context-dependent results in autophagy assays?

Solution: Understand the Complex Role of VPS34 in Membrane Trafficking VPS34-IN1 treatment can lead to an initial accumulation of autophagosome markers (like LC3-II), which might be misinterpreted as induced autophagy. However, this often reflects a blockade in autophagic flux.

  • Use Tandem Assays: Employ assays that measure flux, such as the LC3 turnover assay in the presence and absence of lysosomal inhibitors (e.g., chloroquine or bafilomycin A1). A blocked flux will show no further accumulation of LC3-II with inhibitor co-treatment.
  • Examine Later Stages: Recent studies show that VPS34 and PI(3)P are critical for the fusion of autophagosomes with lysosomes, but not for the initial formation of LC3-positive membranes. If your assay only counts LC3 puncta, you may be missing the full picture. Consider assessing the colocalization of autophagosomes with lysosomal markers (e.g., LAMP1) or the degradation of autophagy substrates (e.g., p62/SQSTM1) [5].
Problem 3: What is the best way to assay VPS34 enzymatic activity directly?

Solution: Utilize an In Vitro Lipid Kinase Assay For direct confirmation of inhibitor efficacy on the enzyme, a radiolabeled in vitro kinase assay is the gold standard.

  • Protocol Summary: This assay uses recombinant VPS34/VPS15 complex or immunoprecipitated VPS34. The enzyme is incubated with phosphatidylinositol (PI) liposome substrates and ³²P-γ-ATP. The lipid products are then extracted, separated by thin-layer chromatography (TLC), and visualized using a phosphoimager [6].
  • Key Controls:
    • No kinase control: To assess background.
    • Positive control: Another PI3K known to produce PI(3)P in vitro.
    • Inhibition control: Include VPS34-IN1 in a parallel reaction to confirm it blocks PI(3)P formation [6].

This protocol provides a direct and quantitative measure of VPS34 activity, independent of complex cellular processes.

Experimental Workflow for Validated Results

The diagram below outlines a robust workflow integrating the above troubleshooting advice to generate reliable data with VPS34-IN1.

cluster_validation Validation Methods cluster_phenotype Phenotype Analysis cluster_interpret Interpretation Considerations Start Experiment Start Prep Prepare VPS34-IN1 • Fresh DMSO stock • Avoid moisture Start->Prep Treat Treat Cells Prep->Treat Validate Validate On-Target Effect Treat->Validate Phenotype Analyze Phenotype Validate->Phenotype WB Western Blot: p-SGK3 / Total SGK3 Validate->WB IF Imaging: PtdIns(3)P Probe Localization Validate->IF Assay In Vitro Kinase Assay (Direct Validation) Validate->Assay Interpret Interpret Data Phenotype->Interpret Flux Autophagic Flux (e.g., LC3 turnover) Phenotype->Flux Apop Apoptosis (e.g., Annexin V) Phenotype->Apop Other Other Functional Assays Phenotype->Other Synergy Check for Synergistic Effects Interpret->Synergy Context Consider Cell-Type Specific Effects Interpret->Context

Detailed Experimental Protocols

Protocol 1: Confirming Target Engagement in Cells

This protocol allows you to quickly verify that VPS34-IN1 is working in your cellular model.

  • Transduce/transfect cells with a PI(3)P-specific biosensor (e.g., GFP-2xFYVE or GFP-2xHrs).
  • Image live cells at 37°C to establish a baseline of punctate staining (endosomal PI(3)P).
  • Add VPS34-IN1 directly to the culture medium at your working concentration (e.g., 5 µM).
  • Monitor the same field of cells over time. You should observe a rapid dispersal of the punctate signal within 1-5 minutes, indicating depletion of endosomal PI(3)P [1] [5].
Protocol 2: In Vitro VPS34 Lipid Kinase Assay

This is a detailed protocol for directly measuring VPS34 inhibition [6].

  • Liposome Preparation:
    • Transfer liver phosphatidylinositol (PI) in chloroform to a glass tube.
    • Evaporate chloroform under a nitrogen stream, then dry further in a speedvac.
    • Re-suspend PI in assay buffer to 1 mg/ml and form large unilamellar vesicles (LUVs) by extrusion through a 100 nm filter.
  • In Vitro Phosphorylation:
    • Combine immunoprecipitated VPS34 (or recombinant protein) with 10 µg of PI liposomes in a 40 µl reaction volume.
    • Start the reaction by adding 10 µl of 5x ATP mix containing ³²P-γ-ATP.
    • Incubate at 30°C with shaking for 30 minutes.
    • Stop the reaction with 500 µl of chloroform:methanol:HCl (1:2:0.3 v/v).
  • Lipid Extraction and Analysis:
    • Add chloroform and 0.1 M HCl to phase-split. The lower organic phase contains the lipids.
    • Aspirate the organic phase, dry in a speedvac, and re-suspend in a small volume of chloroform.
    • Spot the lipid extract onto a Silica 60 TLC plate.
    • Run the TLC in a chamber with a solvent of chloroform:methanol:ammonium hydroxide:water (90:90:7:22 v/v).
    • Visualize the radioactive PI(3)P product using a phosphoimager. Inclusion of a VPS34-IN1 control should show complete loss of the PI(3)P spot.

Research Contexts & Synergistic Applications

Understanding the broader research contexts can help in designing more impactful experiments.

  • Synergistic Cell Death: VPS34-IN1 shows synergistic activity with other agents. For example, it synergizes with L-asparaginase to induce cell death in Acute Myeloid Leukemia (AML) cells [3]. Exploring rational combinations in your disease model could be highly productive.
  • Cell-Type Specific Effects: The consequences of VPS34 inhibition can vary. It induces apoptosis in AML cells and ER+ breast cancer cells but spares normal CD34+ hematopoietic cells [3] [4]. Always use relevant control cells.
  • Beyond Autophagy: Remember that VPS34 regulates multiple processes. When interpreting phenotypes, consider its roles in endosomal trafficking, mTORC1 signaling, and cytokine signaling (e.g., STAT5 phosphorylation in FLT3-ITD AML) [3].

References

Vps34-IN1 dose-response optimization

Author: Smolecule Technical Support Team. Date: February 2026

VPS34-IN1 Quick Reference

VPS34-IN1 is a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34 [1] [2]. It is widely used in research to study autophagy, vesicular trafficking, and specific signaling pathways.

The table below summarizes the core biochemical and in-cell activity data for your reference:

Parameter Description / Value Experimental Context / Key Findings
Primary Target Vps34 (Class III PI3K) [1] Recombinant Vps34-Vps15 complex (cell-free assay).
In vitro IC₅₀ 25 nM [1] [2] [3]
Selectivity >10,000-fold selective for Vps34 over Class I PI3Ks (p110α, p110β, p110γ, p110δ) and Class II PI3Ks (PI3KC2α, PI3KC2β, PI3KC2γ) [1]. No significant inhibition observed across a panel of 340 protein kinases and 25 lipid kinases [1].
Cellular Phenotype (PtdIns(3)P Dispersal) IC₅₀ ~0.1-1 μM [1] Rapid, dose-dependent dispersal of a PtdIns(3)P probe from endosome membranes within 1 minute [1].
Cellular Phenotype (SGK3 Phosphorylation Inhibition) ~40% inhibition at 0.1 μM; ~60% inhibition at 1 μM [1] [3] Observed within 1 minute of treatment in cells. SGK2 isoform (lacking a PX domain) is not inhibited [1].
Antileukemic Activity (Cell Viability IC₅₀) Ranging from ~2 μM to >5 μM [4] 48-hour treatment in a panel of Acute Myeloid Leukemia (AML) cell lines (e.g., MOLM-14, MV4-11).
Cytotoxicity (CC₅₀) 26.83 μM [2] 48-hour exposure in VERO-E6 cells.

Experimental Protocols and Workflows

Here are detailed methodologies for key experiments using VPS34-IN1, based on published research.

Protocol 1: Inhibiting Autophagy and SGK3 Signaling

This protocol is adapted from studies investigating SGK3 phosphorylation and autophagy modulation [1] [3].

1. Stock Solution Preparation

  • Prepare a 10-85 mM stock solution in DMSO (e.g., 85 mg/mL) [2].
  • Important: Use fresh, moisture-absorbing DMSO as it can reduce solubility. Aliquot and store at -20°C or -80°C.

2. Cell Treatment

  • Cell Lines Used: Various cancer cell lines (e.g., Huh7, MHCC97H, MOLM-14) [4] [3].
  • Working Concentrations: A range of 0.1 μM to 10 μM is commonly used.
    • For rapid PtdIns(3)P dispersal or SGK3 dephosphorylation: 0.1 - 1 μM for 1 minute to 1 hour [1].
    • For sustained inhibition of autophagy and assessment of downstream effects: 1 - 5 μM for 6 to 24 hours [4] [3].
  • Controls: Always include a vehicle control (DMSO at the same concentration used for VPS34-IN1).

3. Analysis: Western Blotting

  • Primary Antibodies:
    • Phospho-SGK3 (T-loop & Hydrophobic motif): To confirm target engagement and inhibition of SGK3 activity [1].
    • LC3B: To monitor autophagy modulation. VPS34-IN1 treatment typically reduces lipidated LC3-II levels by blocking autophagosome formation [4].
    • p62/SQSTM1: Assess for accumulation, indicating impaired autophagic flux [4].

The workflow for this protocol can be summarized as follows:

G Start Start Experiment Stock 1. Prepare Stock Solution - Dissolve in DMSO (e.g., 85 mg/mL) - Aliquot and store at -20°C/-80°C Start->Stock Treat 2. Treat Cells - Working conc.: 0.1 μM to 10 μM - Duration: 1 min (SGK3) to 24 hrs (autophagy) - Include DMSO vehicle control Stock->Treat Analyze 3. Analyze by Western Blot - p-SGK3: Confirm target engagement - LC3B-II: Monitor autophagy inhibition - p62: Assess autophagic flux Treat->Analyze Data Data Interpretation Analyze->Data

Protocol 2: Cell Viability and Synergy Assays

This protocol is based on research exploring the anti-leukemic activity of VPS34-IN1, both alone and in combination with other drugs [4].

1. Cell Seeding and Compound Addition

  • Seed AML cell lines (e.g., MOLM-14, MV4-11) at a density of 10,000 cells per well in a 96-well plate.
  • Treat cells with a dilution series of VPS34-IN1 (e.g., 0.1 μM to 10 μM) alone or in combination with another agent (e.g., L-Asparaginase).
  • Incubate for 48 hours at 37°C.

2. Viability Measurement

  • Add a fluorescence-based viability dye (e.g., Uptiblue/Resazurin).
  • Measure fluorescence and normalize values to the DMSO-treated control.
  • Calculate IC₅₀ values using non-linear regression (e.g., GraphPad Prism).

3. Synergy Analysis

  • Use a web tool like SynergyFinder (https://synergyfinder.fimm.fi/).
  • Input the viability data for all dose combinations of VPS34-IN1 and the second agent.
  • Analyze the data against a reference model (e.g., ZIP model) to quantify synergistic effects [4].

The workflow for cell viability and synergy studies is as follows:

G Start Start Viability/Synergy Assay Seed Seed Cells - Plate AML cells (e.g., 10,000/well) - Use 96-well plate format Start->Seed Compound Add Compounds - VPS34-IN1 serial dilution (0.1-10 μM) - Include single-agent and combination treatments Seed->Compound Incubate Incubate - 48 hours at 37°C Compound->Incubate Measure Measure Viability - Add fluorescence-based dye (e.g., Resazurin) - Read fluorescence - Normalize to DMSO control Incubate->Measure Calculate Calculate IC₅₀ and Synergy - Use non-linear regression for IC₅₀ - Upload matrix to SynergyFinder Measure->Calculate

Mechanism of Action and Signaling Pathways

VPS34-IN1 exerts its effects by directly inhibiting Vps34 kinase activity, which disrupts multiple cellular processes. The diagram below illustrates its key mechanisms and downstream consequences, particularly the induction of apoptosis:

G cluster_1 Cellular Consequences VPS34_IN1 VPS34-IN1 Vps34 Vps34 Inhibition VPS34_IN1->Vps34 PtdIns3P ↓ PtdIns(3)P Production Vps34->PtdIns3P SGK3 ↓ SGK3 Phosphorylation and Activity PtdIns3P->SGK3 Autophagy Autophagy Inhibition (↓ LC3-II, ↑ p62) PtdIns3P->Autophagy Trafficking Impaired Vesicular Trafficking PtdIns3P->Trafficking Apoptosis Apoptosis SGK3->Apoptosis ER_Stress ER Stress Activation (PERK/ATF4/CHOP) Autophagy->ER_Stress in some contexts mTORC1 Impaired mTORC1 Signaling mTORC1->Apoptosis STAT5 ↓ STAT5 Phosphorylation (in FLT3-ITD AML) STAT5->Apoptosis ER_Stress->Apoptosis

Frequently Asked Questions (FAQs)

Q1: What is a typical starting concentration for VPS34-IN1 in cell-based assays? A good starting point is 1 μM, which effectively inhibits PtdIns(3)P production and SGK3 phosphorylation within a short time frame [1]. For longer-term treatments (e.g., 24-48 hours) to assess viability or autophagy, you may test a range from 0.1 μM to 5 μM [4] [3].

Q2: How specific is VPS34-IN1? VPS34-IN1 demonstrates excellent selectivity. At concentrations effective for Vps34 inhibition (IC₅₀ = 25 nM), it does not significantly inhibit Class I or Class II PI3K isoforms or a large panel of 340 protein kinases [1]. However, always include appropriate controls to confirm phenotype specificity in your experimental system.

Q3: Are there any known off-target effects? In Kinobead profiling assays, which assess binding to hundreds of cellular kinases, VPS34-IN1 showed high specificity for Vps34 without competing off-target kinases [5]. Its primary cellular effects are consistent with on-target Vps34 inhibition.

Q4: How should I prepare and store stock solutions of VPS34-IN1?

  • Solubility: Highly soluble in DMSO (up to 85 mg/mL or ~200 mM) [2]. It is insoluble in water.
  • Storage: Prepare aliquots of the DMSO stock solution and store them at -20°C or -80°C. Avoid repeated freeze-thaw cycles to maintain stability. Using fresh DMSO is critical as moisture absorption can reduce solubility [2].

Q5: Can VPS34-IN1 be used in vivo? While the search results primarily cover in vitro use, one source suggests a possible in vivo formulation using 5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH₂O, which can achieve a concentration of 4.25 mg/mL [2]. You would need to consult specialized literature for confirmed in vivo protocols and dosing.

References

Comprehensive Technical Support Guide: VPS34-IN1 Biomarker Assessment Techniques

Author: Smolecule Technical Support Team. Date: February 2026

VPS34-IN1 Mechanism & Key Biomarkers Overview

VPS34-IN1 is a potent and selective inhibitor of the vacuolar protein sorting 34 (VPS34) enzyme, also known as class III phosphatidylinositol-3-kinase (PI3K). This bis-aminopyrimidine compound targets the hydrophobic region of the kinase ATP binding domain, inhibiting VPS34 with an IC50 of 25 nM in vitro while showing significant selectivity over 340 protein kinases and 25 other lipid kinases, including all class I and class II PI3K isoforms [1] [2].

The primary biomarker for assessing VPS34-IN1 activity is cellular phosphatidylinositol-3-phosphate (PtdIns(3)P) levels, which can be monitored using specific PtdIns(3)P-binding probes. Additionally, phosphorylation and activity of serum- and glucocorticoid-regulated kinase-3 (SGK3) serves as a crucial downstream biomarker, as SGK3 is the only protein kinase known to possess a selective PtdIns(3)P-binding PX domain [1].

Table 1: Key Biomarkers for Assessing VPS34-IN1 Activity

Biomarker Detection Method Expected Response Time Course
PtdIns(3)P levels Fluorescent probes (FYVE/PX domains) Rapid dispersal from endosomes Within 1 minute
SGK3 phosphorylation Western blot (T-loop & hydrophobic motif) ~50-60% reduction Within 1 minute
Autophagy flux LC3-I/II conversion, p62 degradation Inhibition of basal & induced autophagy 1-6 hours
STAT5 phosphorylation Phosphoproteomics, Western blot Inhibition downstream of FLT3-ITD 1-24 hours
Apoptosis induction Annexin V, TMRE, caspase activation Increased in cancer cells 24-48 hours

Experimental Protocols for Biomarker Assessment

SGK3 Phosphorylation Analysis via Immunoblotting

The SGK3 phosphorylation status serves as a sensitive biomarker for VPS34 inhibition, analogous to how Akt phosphorylation reports class I PI3K activity [1].

  • Cell Treatment: Treat cells with VPS34-IN1 (typically 1-5 µM) for desired duration (1 minute to 24 hours). Include controls with class I PI3K inhibitors (GDC-0941, BKM120) for comparison.
  • Protein Extraction: Lyse cells in RIPA buffer supplemented with phosphatase and protease inhibitors. Quantify protein concentration using BCA assay.
  • Western Blotting: Separate 20-30 µg protein by SDS-PAGE, transfer to PVDF membrane, and probe with:
    • Anti-phospho-SGK3 (T-loop and hydrophobic motif)
    • Total SGK3 antibodies
    • β-actin as loading control
  • Analysis: Quantify band intensity using densitometry software. Calculate ratio of phospho-SGK3 to total SGK3 normalized to DMSO control [1].
In Vitro VPS34 Lipid Kinase Assay

This protocol measures direct VPS34 enzymatic activity using radioactive ATP, adapted from the Bio-protocol method [3].

  • Liposome Preparation:

    • Transfer liver phosphatidylinositol (10 mg/ml in chloroform) to clean glass tube using Hamilton syringe
    • Evaporate chloroform under nitrogen stream, then dry further in speedvac for 1 hour
    • Resuspend PI in assay buffer to 1 mg/ml, vortex and sonicate until solution appears chalky/cloudy
    • Extrude through 100 nm polycarbonate membrane using mini-extruder until solution becomes clear
  • Kinase Reaction:

    • Combine recombinant VPS34/VPS15 complex or immunoprecipitated VPS34 with 10 μg extruded liposomes in 40 μl assay buffer
    • Initiate reaction by adding 10 μl 5x ATP mix (including 32P-γ-ATP)
    • Incubate at 30°C with shaking (1100 rpm) for 30 minutes
    • Stop reaction with 500 μl stop solution (chloroform:methanol:HCl)
  • Product Separation & Detection:

    • Phase-split by adding 180 μl chloroform and 300 μl 0.1 M HCl, then centrifuge
    • Collect lower chloroform layer, dry in speedvac
    • Resuspend in chloroform and spot on Silica 60 TLC plate
    • Run TLC in chloroform:methanol:ammonium hydroxide:water solvent system
    • Expose to phosphoimager or X-ray film for visualization [3]

Table 2: Antibodies and Reagents for Biomarker Detection

Target Recommended Antibody/Reagent Application Expected Result
PtdIns(3)P GFP-FYVE or GFP-PX probes Immunofluorescence Dispersal from endosomes
SGK3 phosphorylation Phospho-specific SGK3 antibodies Western Blot ~50-60% reduction
LC3-I/II LC3B antibody Western Blot Increased LC3-II accumulation
STAT5 phosphorylation Phospho-STAT5 (Tyr694) Western Blot/Phosphoproteomics Reduced in FLT3-ITD models
Apoptosis Annexin V, TMRE, cleaved caspase-3 Flow cytometry Increased in sensitive cells

Troubleshooting Guides & FAQs

Biomarker-Specific Issues

Q: I'm not observing significant reduction in SGK3 phosphorylation despite using VPS34-IN1 at published concentrations. What could be wrong?

A: Several factors could explain this issue:

  • Cellular context: SGK3 regulation involves both Vps34-produced PtdIns(3)P and PtdIns(3)P derived from class I PI3K products. Combine VPS34-IN1 with class I PI3K inhibitors (GDC-0941) for more complete inhibition [1].
  • Compensatory mechanisms: In FLT3-ITD AML models, VPS34 inhibition affects STAT5 phosphorylation. Check this parallel pathway [2].
  • Drug activity: Verify inhibitor potency using direct in vitro kinase assay with recombinant VPS34 [3].

Q: My PtdIns(3)P probe shows incomplete dispersal from endosomes after VPS34-IN1 treatment. Is this expected?

A: Yes, this can occur because:

  • Alternative PtdIns(3)P pools: Approximately 40-50% of cellular PtdIns(3)P may be produced through conversion of class I PI3K product PtdIns(3,4,5)P3 via SHIP1/2 and INPP4B phosphatases [1].
  • Kinetics: Maximum effect occurs within 1 minute of treatment. Ensure rapid processing and fixation [1].
  • Probe sensitivity: Different FYVE/PX domains have varying affinities for PtdIns(3)P. Validate with multiple probes if possible.
Experimental Protocol Issues

Q: The in vitro kinase assay shows high background radioactivity. How can I improve signal-to-noise?

A: Implement these controls:

  • Include bead-only/no kinase control to assess non-specific radioactivity
  • Use VPS34-IN1 (1-5 µM) or wortmannin as negative control to confirm specificity
  • Ensure complete phase separation during chloroform extraction
  • Pre-run TLC plates in 1% potassium oxalate to reduce background [3]

Q: I observe variable antileukemic effects of VPS34-IN1 across different AML samples. What determines sensitivity?

A: Sensitivity depends on:

  • Genetic background: FLT3-ITD mutant cells show enhanced sensitivity due to STAT5 pathway disruption [2]
  • Autophagy dependence: Cells reliant on basal autophagy for survival are more sensitive
  • Complete vs partial inhibition: Complete VPS34 inhibition is required for robust apoptosis [2]
  • Combination treatments: Synergistic effects occur with L-asparaginase; test combinations [2]

Signaling Pathways & Experimental Workflows

VPS34-IN1 Signaling Pathway and Biomarker Relationships

VPS34_PATHWAY VPS34-IN1 Signaling Pathway and Biomarker Relationships VPS34_IN1 VPS34-IN1 VPS34 VPS34/PIK3C3 (Class III PI3K) VPS34_IN1->VPS34 Inhibits IC50 = 25 nM PtdIns3P PtdIns(3)P VPS34->PtdIns3P Produces STAT5 STAT5 Phosphorylation (Biomarker) VPS34->STAT5 Regulates in FLT3-ITD AML PtdIns PtdIns PtdIns->VPS34 Substrate SGK3 SGK3 Phosphorylation (Biomarker) PtdIns3P->SGK3 Activates Autophagy Autophagy Flux PtdIns3P->Autophagy Promotes Apoptosis Apoptosis Induction SGK3->Apoptosis Reduction Promotes Autophagy->Apoptosis Inhibition Promotes STAT5->Apoptosis Reduction Promotes ClassI_PI3K Class I PI3K PtdIns345P3 PtdIns(3,4,5)P3 ClassI_PI3K->PtdIns345P3 Produces SHIP_INPP4B SHIP1/2 & INPP4B PtdIns345P3->SHIP_INPP4B Converted via SHIP_INPP4B->PtdIns3P Alternative production

Biomarker Assessment Experimental Workflow

WORKFLOW Comprehensive VPS34-IN1 Biomarker Assessment Workflow Start Experimental Design Cell_prep Cell Preparation (AML lines, primary cells) Start->Cell_prep Treatment VPS34-IN1 Treatment (1 nM - 5 µM, 1 min - 48 hr) Cell_prep->Treatment Biomarker_analysis Biomarker Analysis Treatment->Biomarker_analysis PtdIns3P_assay PtdIns(3)P Detection (FYVE/PX probes, IF) Biomarker_analysis->PtdIns3P_assay Rapid response (1-60 min) SGK3_assay SGK3 Phosphorylation (Western Blot) Biomarker_analysis->SGK3_assay Rapid response (1-60 min) Autophagy_assay Autophagy Flux (LC3-I/II, p62) Biomarker_analysis->Autophagy_assay Intermediate (1-24 hr) Apoptosis_assay Apoptosis Assay (Annexin V, TMRE) Biomarker_analysis->Apoptosis_assay Late response (24-48 hr) Kinase_assay Direct Kinase Activity (In vitro 32P-γATP assay) Biomarker_analysis->Kinase_assay Direct validation Data_integration Data Integration & Interpretation PtdIns3P_assay->Data_integration SGK3_assay->Data_integration Autophagy_assay->Data_integration Apoptosis_assay->Data_integration Kinase_assay->Data_integration

Application Notes & Best Practices

Cell Type-Specific Considerations
  • AML cells: Show particular sensitivity to VPS34-IN1, with induction of apoptosis but minimal effects on normal CD34+ hematopoietic cells [2]. FLT3-ITD mutant lines (MOLM-14, MV4-11) demonstrate enhanced sensitivity due to STAT5 pathway disruption [2].

  • ER+ breast cancer cells: VPS34-IN1 induces apoptosis through ER stress and the PERK/ATF4/CHOP pathway rather than solely through autophagy inhibition [4]. Monitor DR5 expression and unfolded protein response markers.

  • Primary cells vs cell lines: Primary cells may show variable sensitivity based on genetic background and basal autophagy dependence. Always include appropriate positive and negative controls.

Combination Therapy Strategies
  • With class I PI3K inhibitors: Combining VPS34-IN1 with GDC-0941 reduces SGK3 activity by 80-90% versus 40-60% with either agent alone [1].

  • With L-asparaginase: Demonstrates synergistic cell death in AML models, particularly important for overcoming protective autophagy [2].

  • Sequential dosing: Complete and acute VPS34 inhibition is required for robust antileukemic effects. Consider pulse dosing rather than continuous exposure for some applications [2].

References

Vps34-IN1 selectivity against class I PI3K isoforms

Author: Smolecule Technical Support Team. Date: February 2026

Selectivity Profile of Vps34-IN1

The following tables consolidate the experimental data on the potency and selectivity of Vps34-IN1.

Table 1: Biochemical Inhibition (IC₅₀) This data is derived from in vitro assays using purified kinase proteins [1] [2].

Kinase or Kinase Group IC₅₀ Value Selectivity vs. Vps34
Vps34 (PI3K Class III) 25 nM -
Class I PI3Ks (p110α, p110β, p110δ, p110γ) No significant inhibition > 400-fold
Class II PI3Ks No significant inhibition > 400-fold
340 Protein Kinases No significant inhibition Not applicable
25 Lipid Kinases (including all class I/II PI3Ks) No significant inhibition Not applicable

Table 2: Cellular Selectivity (EC₅₀) This data shows the inhibitor's selectivity in a cellular context, measuring the disruption of downstream signaling [1].

Cellular Readout Vps34-IN1 Effect Class I PI3K Inhibitor (GDC-0941) Effect
PtdIns(3)P Dispersal (Vps34 activity) Rapid dispersal (within 1 min) No effect
Akt Phosphorylation (Class I PI3K activity) No significant effect Inhibited
SGK3 Phosphorylation ~50-60% loss (within 1 min) ~40% suppression

Key Experimental Evidence & Protocols

The selectivity of Vps34-IN1 was established through several critical experiments.

  • Biochemical Kinase Profiling: The high selectivity was confirmed by testing Vps34-IN1 against a panel of 340 protein kinases and 25 lipid kinases at a concentration of 10 µM, which is 400 times its IC₅₀ for Vps34. The compound showed no significant activity against any of these kinases, including all isoforms of class I and class II PI3Ks [1].
  • Cellular PtdIns(3)P Probe Displacement: In cells, a key experiment involved using a fluorescently tagged probe that specifically binds to the Vps34 product, phosphatidylinositol 3-phosphate (PtdIns(3)P), on endosomal membranes. Treatment with Vps34-IN1 induced a rapid, dose-dependent dispersal of this probe within one minute. Importantly, this treatment did not affect the ability of class I PI3K to activate Akt, demonstrating a clear cellular separation of class III and class I PI3K activities [1].
  • Differential Regulation of SGK3: The serum- and glucocorticoid-regulated kinase 3 (SGK3) requires binding to PtdIns(3)P via its PX domain for full activation. Vps34-IN1 treatment caused a rapid ~50-60% loss of SGK3 phosphorylation within one minute. In contrast, inhibitors of class I PI3Ks (like GDC-0941) suppressed SGK3 activity by only about 40%. This suggests that SGK3 is controlled by two distinct pools of PtdIns(3)P: one produced directly by Vps34 and another derived from the conversion of the class I PI3K product [1].

Vps34 and Class I PI3K Signaling Pathways

The diagram below illustrates the distinct signaling pathways of Vps34 and Class I PI3Ks, and the specific point where Vps34-IN1 acts.

Research Implications

The high selectivity of Vps34-IN1 has made it an essential chemical tool in cell biology research. It allows scientists to:

  • Delineate Vps34-specific functions from those of other PI3K classes in complex cellular processes like autophagy and endosomal trafficking [1] [3].
  • Investigate combination therapies, as co-inhibition of Vps34 and class I PI3Ks can more completely block downstream effectors like SGK3 and may overcome protective autophagy in cancer cells, leading to enhanced anti-tumor efficacy [1] [4] [5].
  • Use SGK3 phosphorylation as a biomarker for monitoring cellular Vps34 activity, analogous to how Akt phosphorylation is used to monitor class I PI3K activity [1].

References

Vps34-IN1 and GDC-0941 combination effects

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Combination Effects

Inhibitor Target Inhibitor Role Key Experimental Findings with Combination

| Vps34-IN1 [1] [2] [3] | Selective inhibitor of the Class III PI3K, Vps34. IC₅₀ = 25 nM. Highly specific, does not significantly inhibit 340 other protein kinases or 25 other lipid kinases [1] [2]. | - SGK3 Inhibition: VPS34-IN1 alone reduces SGK3 phosphorylation by ~50-60%. Combined with GDC-0941, SGK3 activity is reduced by ~80-90% [1] [2] [3].

  • PtdIns(3)P Dispersal: Rapid, dose-dependent dispersal of a PtdIns(3)P probe from endosome membranes within 1 minute [1] [2]. | | GDC-0941 (Pictilisib) [4] | Potent inhibitor of Class I PI3Ks (α/δ). IC₅₀ = 3 nM. Does not inhibit Vps34 [1] [2]. | - SGK3 Inhibition: GDC-0941 alone suppresses SGK3 activity by ~40% [1] [2] [3].
  • Akt Regulation: Inhibits phosphorylation of Akt (a key downstream kinase of Class I PI3Ks) without affecting Vps34 activity [1] [2]. |

Biological Rationale and Experimental Evidence

The synergistic effect arises from targeting two distinct sources of the lipid phosphatidylinositol 3-phosphate (PtdIns(3)P), which is essential for activating SGK3.

  • Dual Pools of PtdIns(3)P: Research using VPS34-IN1 revealed that SGK3 activity is controlled by two pools of PtdIns(3)P [1] [2] [5]:
    • A Vps34-generated pool produced directly at the endosome.
    • A Class I PI3K-derived pool where the Class I PI3K product PtdIns(3,4,5)P₃ is converted into PtdIns(3)P by the phosphatases SHIP1/2 and INPP4B [1] [2].
  • Mechanism of Synergy: VPS34-IN1 blocks the first pool, while GDC-0941, by inhibiting Class I PI3Ks, reduces the substrate available for creating the second pool. Simultaneously targeting both pathways leads to a more complete depletion of PtdIns(3)P and a consequent near-total loss of SGK3 activity [1] [2].

The following diagram illustrates this mechanism and a key experimental workflow:

G Class I PI3K Class I PI3K PtdIns(3,4,5)P3 PtdIns(3,4,5)P3 Class I PI3K->PtdIns(3,4,5)P3 Produces Vps34 Vps34 PtdIns(3)P (Pool 1) PtdIns(3)P (Pool 1) Vps34->PtdIns(3)P (Pool 1) Phosphorylates SHIP1/2 & INPP4B SHIP1/2 & INPP4B PtdIns(3,4,5)P3->SHIP1/2 & INPP4B PtdIns PtdIns PtdIns->Vps34 PtdIns(3)P (Pool 2) PtdIns(3)P (Pool 2) SHIP1/2 & INPP4B->PtdIns(3)P (Pool 2) Converts to SGK3 Activity SGK3 Activity PtdIns(3)P (Pool 1)->SGK3 Activity PtdIns(3)P (Pool 2)->SGK3 Activity Growth Factor Growth Factor Growth Factor->Class I PI3K Activates GDC-0941 GDC-0941 GDC-0941->Class I PI3K Inhibits VPS34-IN1 VPS34-IN1 VPS34-IN1->Vps34 Inhibits Key Experiment Key Experiment Treat Cells Treat Cells Key Experiment->Treat Cells Assay Readout Assay Readout Treat Cells->Assay Readout VPS34-IN1 alone VPS34-IN1 alone Treat Cells->VPS34-IN1 alone GDC-0941 alone GDC-0941 alone Treat Cells->GDC-0941 alone VPS34-IN1 + GDC-0941 VPS34-IN1 + GDC-0941 Treat Cells->VPS34-IN1 + GDC-0941 Combination Measure SGK3 Phosphorylation Measure SGK3 Phosphorylation Assay Readout->Measure SGK3 Phosphorylation Monitor PtdIns(3)P Localization Monitor PtdIns(3)P Localization Assay Readout->Monitor PtdIns(3)P Localization

Research Applications and Protocols

For researchers, this combination serves as a powerful tool with specific applications and established experimental methods.

  • Primary Research Applications

    • Probing PI3K Biology: The combination is used to dissect the complex roles and regulation of different PI3K classes, particularly the less-understood Class II PI3Ks, by simultaneously blocking Class I and III signaling [1] [2].
    • Biomarker for Vps34 Activity: Monitoring SGK3 phosphorylation can serve as a cellular biomarker for Vps34 activity, analogous to how Akt phosphorylation reports on Class I PI3K activity [1] [5].
    • Enhanced Anti-Tumor Strategies: Evidence suggests that simultaneously inhibiting Vps34 can enhance the cytotoxicity of PI3Kδ inhibitors (a subtype of Class I PI3Ks) in B-cell malignancies by blocking protective drug-induced autophagy [6].
  • Key Experimental Protocols

    • SGK3 Phosphorylation/Activity Assay
      • Method: Treat cells (e.g., HEK293) with inhibitors (e.g., 1 µM VPS34-IN1, 1 µM GDC-0941) for short durations (as little as 1 minute for phosphorylation changes) [1] [7]. Analyze cell lysates via Western blot using phospho-specific antibodies against SGK3's T-loop (PDK1 site) and hydrophobic motif (mTOR site) [1] [2].
      • Note: The rapid effect (within minutes) highlights the direct signaling nature of this pathway [1].
    • PtdIns(3)P Localization Assay
      • Method: Transfert cells with a fluorescently tagged PtdIns(3)P-binding probe (e.g., GFP-2xFYVE). After treatment with VPS34-IN1, use live-cell or fixed-cell microscopy to observe the rapid dispersal of the probe from endosomal membranes, indicating PtdIns(3)P depletion [2] [7].

It is important to note that the foundational research characterizing the VPS34-IN1 and GDC-0941 combination was published in 2014 [1]. While it remains a valuable tool for basic research, its direct therapeutic application may be evolving.

References

Vps34-IN1 specificity across kinase panels

Author: Smolecule Technical Support Team. Date: February 2026

Specificity Profile of Vps34-IN1

Specificity Aspect Experimental Result & Details
Target Potency (IC₅₀) 25 nM (against recombinant Vps34 in in vitro kinase assays) [1] [2]
Selectivity vs. Lipid Kinases No significant inhibition observed across a panel of 25 lipid kinases, including all Class I PI3K isoforms (p110α, p110β, p110γ, p110δ) and Class II PI3Ks [1] [2].
Selectivity vs. Protein Kinases No significant inhibition observed across a panel of 340 protein kinases [1] [2].
Cellular Biomarker Effect Induces rapid (~1 min) dispersal of PtdIns(3)P-binding probes from endosomes and causes a 50-60% loss of SGK3 phosphorylation (a direct downstream kinase), without affecting Class I PI3K-regulated Akt [1] [2].

Key Experimental Protocols for Specificity Validation

The high specificity of Vps34-IN1 was established through a series of rigorous experiments. Here are the methodologies for the key assays cited:

  • In Vitro Lipid Kinase Assays: The inhibitory activity (IC₅₀) against Vps34 and other lipid kinases was determined using radioactive kinase assays.

    • Methodology: Recombinant lipid kinases were incubated with the substrate phosphatidylinositol (PtdIns) and [γ-³²P]ATP in the presence of a concentration range of VPS34-IN1. The resulting radioactive phosphatidylinositol 3-phosphate (PtdIns(3)P) was separated by thin-layer chromatography and quantified to determine the percentage of kinase activity remaining at each inhibitor concentration [1] [2].
  • In Vitro Protein Kinase Selectivity Screening: Selectivity against a large panel of protein kinases was assessed using the "KinaseScan" platform.

    • Methodology: This is a competition-binding assay where Vps34-IN1 was tested at a single high concentration (typically 10 µM) against a diverse panel of 340 protein kinases. The assay measures the inhibitor's ability to displace a immobilized active-site directed ligand. The lack of significant displacement across the panel demonstrates high selectivity [1] [2].
  • Cellular Target Engagement Assay: Specific inhibition of the Vps34 product, PtdIns(3)P, in cells was visualized using live-cell imaging.

    • Methodology: Cells were transfected with a fluorescently tagged probe specific for PtdIns(3)P, such as GFP-2xFYVE or GFP-2xHrs. The localization of this probe to endosomal membranes was tracked in real-time before and after the addition of VPS34-IN1. The rapid dispersal of the probe from endosomes (within minutes) serves as direct visual evidence of on-target engagement within the cellular environment [3] [2].

Vps34 Signaling & Inhibitor Mechanism

The following diagram illustrates the cellular signaling pathway of Vps34 and the specific point of inhibition by VPS34-IN1, which underpins its use in experimental models.

G GrowthFactors Growth Factors/Stress ClassI_PI3K Class I PI3K GrowthFactors->ClassI_PI3K PtdIns_345_P3 PtdIns(3,4,5)P₃ ClassI_PI3K->PtdIns_345_P3 Catalyzes Akt Akt Signaling PtdIns_345_P3->Akt Activates PtdIns_3P PtdIns(3)P Vps34_Complex Vps34 Complex I/II (Beclin 1, Vps15) Vps34_Complex->PtdIns_3P Catalyzes PtdIns PtdIns PtdIns->Vps34_Complex Substrate SGK3 SGK3 Activation PtdIns_3P->SGK3 Binds & Activates Autophagy Autophagosome Formation PtdIns_3P->Autophagy Initiates EndosomalSorting Endosomal Sorting PtdIns_3P->EndosomalSorting Regulates VPS34_IN1 VPS34-IN1 VPS34_IN1->Vps34_Complex Inhibits

Application & Validation in Research Models

The specificity of VPS34-IN1 makes it a valuable tool for probing Vps34 biology, as demonstrated in these studies:

  • Acute Myeloid Leukemia (AML) Research: VPS34-IN1 was used to demonstrate that Vps34 inhibition induces apoptosis in AML cells and impairs pro-survival signaling downstream of the FLT3-ITD oncogene, revealing a potential therapeutic vulnerability [4].
  • Cell Biology Studies: The inhibitor is routinely used to dissect the role of Vps34 in complex processes like LC3-associated phagocytosis in retinal pigmented epithelial (RPE) cells. Studies confirm that while Vps34 activity is not needed to initiate phagocytosis, it is essential for the subsequent fusion of phagosomes with lysosomes for degradation [3].

References

Efficacy of VPS34-IN1 in Cancer vs. Primary Cells

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Model / Cell Type Observed Efficacy & Key Findings Experimental Evidence

| Acute Myeloid Leukemia (AML) | Induces apoptosis; impairs autophagy, vesicular trafficking, and mTORC1 signaling; targets FLT3-ITD signaling via STAT5 inhibition [1]. | ➤ Viability/Death: Apoptosis measured by Annexin V-PE staining and TMRE via flow cytometry [1]. ➤ Mechanism: Western blot for autophagy markers (LC3), phosphoproteomic analysis, electron microscopy for autophagic structures [1]. | | Estrogen Receptor-positive (ER+) Breast Cancer | Inhibits cell viability and induces apoptosis via the PERK/ATF4/CHOP ER stress pathway [2]. | ➤ Viability/Death: Cell viability assays; apoptosis confirmed by flow cytometry and Western blot (e.g., cleaved PARP, caspases) [2]. ➤ Mechanism: Western blot to monitor PERK, ATF4, and CHOP protein levels; genetic (siRNA) and pharmacological inhibition of PERK [2]. | | Hepatocellular Carcinoma (HCC) | Acts as an invasion suppressor; inhibits cancer cell invasion by regulating endosome-lysosome trafficking [3]. | ➤ Invasion: Cell invasion assays in vitro and in vivo [3]. ➤ Mechanism: Modulation of Rab7-RILP and Rab11 pathways; analysis of lysosomal positioning and receptor recycling [3]. | | Primary Normal Cells | Normal CD34+ Hematopoietic Cells: No apoptosis induction [1]. In Vivo Models (Mice): Heterozygous Vps34 kinase-inactive mice are viable, fertile, and display improved metabolic profiles [4]. | ➤ Viability/Death: Apoptosis measured by Annexin V-PE staining in primary AML blasts and normal CD34+ cells from donors [1]. ➤ Phenotypic Analysis: In vivo metabolic tolerance tests (GTT, ITT) and tissue analysis in genetically modified mouse models [4]. |

Mechanisms of Action and Experimental Assessment

The efficacy of VPS34-IN1 stems from its primary role as a highly selective ATP-competitive inhibitor of the Vps34 kinase [5]. Inhibition of Vps34 disrupts multiple cellular processes, and researchers can assess these effects through specific experimental protocols.

G cluster_0 Key Downstream Processes VPS34_IN1 VPS34-IN1 Vps34 Vps34 Kinase (Inhibition) VPS34_IN1->Vps34 PtdIns3P PtdIns(3)P Pool (Reduced) Vps34->PtdIns3P Autophagy Autophagosome Formation (Inhibited) PtdIns3P->Autophagy EndosomalTrafficking Endosomal Trafficking (Dysregulated) PtdIns3P->EndosomalTrafficking Signaling Specific Signaling (e.g., SGK3, STAT5) (Inhibited) PtdIns3P->Signaling IronHomeostasis Iron Homeostasis (Dysregulated) PtdIns3P->IronHomeostasis Apoptosis Apoptosis (Induced) Autophagy->Apoptosis EndosomalTrafficking->Apoptosis Signaling->Apoptosis ERStress ER Stress (PERK/ATF4/CHOP) (Activated) ERStress->Apoptosis IronHomeostasis->Apoptosis

The primary experimental methodologies used to confirm VPS34-IN1's activity and mechanism include:

  • Assessing Vps34 Inhibition: The direct disruption of the PtdIns(3)P-dependent endosomal system can be visualized by tracking the localization of fluorescently tagged PtdIns(3)P-binding probes (e.g., GFP-2xFYVE). Inhibition causes a rapid dispersal of the signal from endosomal membranes [5].
  • Monitoring Autophagy Flux: A standard method involves transducing cells with a GFP-LC3 lentiviral biosensor. Upon autophagy induction, LC3 translocates to forming autophagosomes, appearing as punctate dots. VPS34-IN1 treatment reduces this punctate pattern. This can be quantified by immunofluorescence (dot counting) or by flow cytometry after cell permeabilization, which distinguishes free GFP from LC3-bound GFP [1]. Western blotting for LC3-I to LC3-II conversion provides complementary evidence [1].
  • Evaluating Downstream Signaling: Western blot analysis is used to monitor phosphorylation status of key signaling proteins downstream of Vps34, such as STAT5 in FLT3-ITD AML [1] or the T-loop and hydrophobic motif of SGK3 [5]. In breast cancer models, Western blotting for markers of the PERK/ATF4/CHOP pathway (e.g., phosphorylated PERK, ATF4, CHOP) is crucial [2].

Interpretation and Research Implications

The collective data suggests that VPS34-IN1 has a therapeutic window: it can impair the viability and survival of certain cancer cells while sparing some normal primary cells. The basis for this selectivity appears to be context-dependent. Some cancer cells may become reliant on Vps34-driven processes like autophagy for survival, and its inhibition creates a lethal disruption [1]. In other cases, such as RKO colon carcinoma cells, dependence stems from Vps34's critical role in maintaining iron homeostasis via the endolysosomal pathway [6].

For your research and development guides, consider the following:

  • Combination Potential: Evidence suggests combining VPS34 inhibition with other agents can be effective. For instance, VPS34-IN1 showed synergy with the chemotherapeutic agent L-asparaginase in AML cells [1]. Dual inhibitors targeting Vps34 and other kinases like PI3Kδ are also being explored to enhance anti-tumor efficacy [7].
  • Biomarker Development: Monitoring the phosphorylation of effectors like SGK3 can serve as a robust pharmacodynamic biomarker for Vps34 inhibition in cellular and in vivo models [5].

References

Vps34-IN1 phosphoproteomic analysis validation

Author: Smolecule Technical Support Team. Date: February 2026

VPS34-IN1 at a Glance

The table below summarizes the core characteristics of VPS34-IN1 as established in key studies.

Property Description
Primary Target & IC₅₀ Vps34 (Class III PI3K); IC₅₀ = 25 nM (cell-free assay) [1] [2]
Key Selectivity Findings Does not significantly inhibit 340 protein kinases or 25 other lipid kinases, including all Class I and Class II PI3K isoforms [1].
Direct Phosphoproteomic Signature Rapid dephosphorylation of its downstream effector, Serum- and Glucocorticoid-regulated Kinase 3 (SGK3) at T-loop and hydrophobic motif sites (~50-60% loss within 1 min) [1].
Mechanistic & Phenotypic Insights from Phosphoproteomics In AML cells, inhibits phosphorylation of STAT5 downstream of FLT3-ITD signaling; also impairs mTORC1 signaling and induces apoptosis [3].

Experimental Workflow for Validation

The typical workflow for validating VPS34-IN1's effects and action in a phosphoproteomic study involves several key steps, from cell treatment to data analysis. The diagram below outlines this general process.

Cell Treatment with\nVPS34-IN1 Cell Treatment with VPS34-IN1 Cell Lysis and\nProtein Extraction Cell Lysis and Protein Extraction Cell Treatment with\nVPS34-IN1->Cell Lysis and\nProtein Extraction Phosphopeptide\nEnrichment (e.g., IMAC, TiO₂) Phosphopeptide Enrichment (e.g., IMAC, TiO₂) Cell Lysis and\nProtein Extraction->Phosphopeptide\nEnrichment (e.g., IMAC, TiO₂) LC-MS/MS Analysis LC-MS/MS Analysis Phosphopeptide\nEnrichment (e.g., IMAC, TiO₂)->LC-MS/MS Analysis Database Search &\nPeptide Identification (e.g., Mascot) Database Search & Peptide Identification (e.g., Mascot) LC-MS/MS Analysis->Database Search &\nPeptide Identification (e.g., Mascot) Downstream Bioinformatics &\nValidation (e.g., PhoMSVal) Downstream Bioinformatics & Validation (e.g., PhoMSVal) Database Search &\nPeptide Identification (e.g., Mascot)->Downstream Bioinformatics &\nValidation (e.g., PhoMSVal) Manual Curation\n(of select spectra) Manual Curation (of select spectra) Database Search &\nPeptide Identification (e.g., Mascot)->Manual Curation\n(of select spectra) Biological Interpretation Biological Interpretation Downstream Bioinformatics &\nValidation (e.g., PhoMSVal)->Biological Interpretation Manual Curation\n(of select spectra)->Biological Interpretation

Key steps in the workflow include:

  • Phosphopeptide Enrichment: Critical for depth, typically using Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO₂) [4].
  • Data Validation: Tools like PhoMSVal can automate validation of phosphopeptide assignments using machine learning (e.g., a naive Bayes classifier), significantly reducing false positives and the need for tedious manual curation [4].
  • Biological Interpretation: Validated data is interpreted in context of signaling pathways. VPS34-IN1 treatment rapidly disperses PtdIns(3)P probes from endosomes and reduces phosphorylation of SGK3, a direct PtdIns(3)P effector [1].

Key Signaling Pathways Affected

VPS34-IN1 exerts its effects by inhibiting the production of phosphatidylinositol-3-phosphate (PtdIns(3)P). This impacts several downstream cellular processes, with two key pathways highlighted in the diagram below.

cluster_pathway1 SGK3 Activation Pathway cluster_pathway2 AML & FLT3-ITD Signaling VPS34_IN1 VPS34_IN1 PtdIns3P_Vps34 PtdIns3P_Vps34 VPS34_IN1->PtdIns3P_Vps34 Inhibits STAT5_Phos STAT5_Phos VPS34_IN1->STAT5_Phos Inhibits PtdIns PtdIns PtdIns->PtdIns3P_Vps34 Vps34 SGK3_recruitment SGK3_recruitment PtdIns3P_Vps34->SGK3_recruitment Endosomal Trafficking/\nSignaling Endosomal Trafficking/ Signaling PtdIns3P_Vps34->Endosomal Trafficking/\nSignaling SGK3 Phosphorylation\n(T-loop & HM sites) SGK3 Phosphorylation (T-loop & HM sites) SGK3_recruitment->SGK3 Phosphorylation\n(T-loop & HM sites) SGK3 Activity SGK3 Activity SGK3 Phosphorylation\n(T-loop & HM sites)->SGK3 Activity FLT3_ITD FLT3_ITD FLT3_ITD->STAT5_Phos Cell Survival\n& Proliferation Cell Survival & Proliferation STAT5_Phos->Cell Survival\n& Proliferation Endosomal Trafficking/\nSignaling->STAT5_Phos

The diagram illustrates two critical pathways:

  • SGK3 Pathway: Validated as a direct biomarker for Vps34 inhibition. VPS34-IN1 rapidly reduces PtdIns(3)P, preventing SGK3 recruitment to endosomes and its subsequent activation via phosphorylation [1].
  • STAT5 in AML: An unbiased phosphoproteomic screen in AML cells revealed that VPS34-IN1 inhibits STAT5 phosphorylation, disrupting a key survival signal in FLT3-ITD driven leukemia [3].

Insights for Your Research

While a comprehensive comparative guide with other inhibitors is not feasible with the available data, here are some key insights from the literature to inform your work:

  • Use SGK3 Phosphorylation as a Biomarker: Monitoring SGK3 phosphorylation status provides a rapid, specific, and functionally relevant readout for Vps34 inhibition in cells, analogous to how Akt phosphorylation reports on Class I PI3K activity [1].
  • Consider Combination Strategies: Research suggests that combining VPS34-IN1 with a Class I PI3K inhibitor (e.g., GDC-0941) can almost completely abolish SGK3 activity. This indicates that SGK3 is regulated by two pools of PtdIns(3)P and highlights a potential strategy to parse out complex PI3K signaling [1].
  • Explore Broader Cellular Impacts: Beyond its canonical role in autophagy, VPS34-IN1 has been shown to disrupt vesicular trafficking, mTORC1 signaling, and specific oncogenic pathways (like FLT3-ITD-STAT5). Your phosphoproteomic analysis could reveal novel, cell-context-specific functions [3] [5].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.6

Hydrogen Bond Acceptor Count

8

Hydrogen Bond Donor Count

3

Exact Mass

425.1730861 g/mol

Monoisotopic Mass

425.1730861 g/mol

Heavy Atom Count

30

Appearance

White to off-white Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: Bilanges B, Vanhaesebroeck B. Cinderella finds her shoe: the first Vps34 inhibitor uncovers a new PI3K-AGC protein kinase connection. Biochem J. 2014 Dec 1;464(2):e7-10. doi: 10.1042/BJ20141218. PubMed PMID: 25395352.
2: Bago R, Malik N, Munson MJ, Prescott AR, Davies P, Sommer E, Shpiro N, Ward R, Cross D, Ganley IG, Alessi DR. Characterization of VPS34-IN1, a selective inhibitor of Vps34, reveals that the phosphatidylinositol 3-phosphate-binding SGK3 protein kinase is a downstream target of class III phosphoinositide 3-kinase. Biochem J. 2014 Nov 1;463(3):413-27. doi: 10.1042/BJ20140889. PubMed PMID: 25177796; PubMed Central PMCID: PMC4209782.

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